3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Description
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCNTBWWNBGRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353242 | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76041-74-2 | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol (CAS No: 76041-74-2). This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, where trifluoromethylpyridine scaffolds are of significant interest. The guide consolidates available data on the compound's structure, tautomerism, thermal properties, solubility, and spectral characteristics. Recognizing the scarcity of publicly available experimental data, this guide also incorporates predicted values and outlines robust experimental protocols for their empirical determination. The critical thiol-thione tautomerism inherent to 2-mercaptopyridines is a central focus, as it profoundly influences the compound's physical and chemical behavior.
Introduction and Chemical Identity
This compound is a halogenated and trifluoromethylated pyridine derivative. Such compounds are pivotal building blocks in medicinal and agricultural chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of both a chloro and a thiol group offers versatile handles for further synthetic transformations.
A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol and the thione forms. Computational studies and experimental evidence for analogous 2-mercaptopyridine systems strongly suggest that the equilibrium favors the thione tautomer, 3-Chloro-5-(trifluoromethyl)pyridin-2(1H)-thione.[2][3] This preference is crucial for understanding its reactivity, hydrogen bonding capabilities, and spectral properties.
Logical Flow for Structural Analysis
Caption: Thiol-Thione Tautomerism.
Core Physical and Chemical Properties
The empirical data for this compound is limited. The following table summarizes the available experimental data alongside computationally predicted values to provide a comprehensive profile. It is imperative for researchers to empirically verify the predicted values for mission-critical applications.
| Property | Value | Data Type | Source |
| Molecular Formula | C₆H₃ClF₃NS | --- | [4][5] |
| Molecular Weight | 213.61 g/mol | --- | [4][5] |
| CAS Number | 76041-74-2 | --- | [4][5] |
| Appearance | Beige solid | Experimental | |
| Odor | Stench | Experimental | [5] |
| Melting Point | 145 °C | Experimental | [5] |
| Boiling Point | 164.1 ± 50.0 °C | Predicted | [5] |
| Density | 1.56 ± 0.1 g/cm³ | Predicted | [5] |
| pKa | 6.66 ± 0.60 | Predicted | [5] |
| Storage Temperature | 2-8°C or Room Temp. | Recommendation | [5] |
Tautomerism: The Thione Dominance
As a 2-substituted pyridinethiol, the compound exists as a mixture of two tautomers: the aromatic thiol form and the non-aromatic thione form. For the parent compound, pyridine-2(1H)-thione, extensive studies have shown that the thione form is the major tautomer in both the solid state and in solution.[2] This is attributed to the greater stability of the amide-like C=S bond in the thione form compared to the C=N bond in the thiol form.
The strong electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to further influence this equilibrium.[6] While a specific experimental study on the tautomeric ratio of this compound is not publicly available, the IUPAC name provided by PubChem for this structure is 3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione , indicating that this is considered the predominant and more stable form.[3]
Implications for Researchers:
-
Reactivity: The nucleophilicity will differ significantly. The sulfur in the thiol form is a soft nucleophile, while the thione form can react via sulfur or nitrogen.
-
Spectroscopy: The tautomers will have distinct NMR and IR spectra. For instance, the thione form will exhibit a characteristic C=S stretching vibration in the IR spectrum and a proton attached to nitrogen (N-H) in the ¹H NMR spectrum.
-
Solubility & Crystal Packing: The greater polarity and hydrogen bonding capability (N-H donor and C=S acceptor) of the thione form will dictate its solubility and crystal structure.
Spectral Data and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Region: Two signals corresponding to the two protons on the pyridine ring are expected. Their chemical shifts and coupling constants will be influenced by the chloro and trifluoromethyl substituents.
-
N-H Proton: A broad singlet corresponding to the N-H proton of the dominant thione tautomer is anticipated. Its chemical shift will be concentration-dependent and the peak may be absent if the sample is analyzed in D₂O due to proton exchange.
-
-
¹³C NMR:
-
Six distinct carbon signals are expected. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The C=S carbon of the thione form will have a characteristic downfield chemical shift.
-
-
¹⁹F NMR:
-
A singlet is expected for the -CF₃ group. Its chemical shift relative to a standard like CFCl₃ will be characteristic of a trifluoromethyl group attached to a pyridine ring.
-
Infrared (IR) Spectroscopy
The IR spectrum will be critical for identifying the dominant tautomeric form.
-
Thione Form:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=S Stretch: A characteristic thiocarbonyl stretching vibration, typically in the 1100-1250 cm⁻¹ region.
-
-
Thiol Form (if present):
-
S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ for the S-H stretch. The absence or very low intensity of this peak would support the predominance of the thione form.
-
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 213.61 g/mol .
-
Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Fragmentation: Common fragmentation patterns may include the loss of the trifluoromethyl group or the chlorine atom. PubChemLite provides predicted collision cross-section data for various adducts which can aid in identification.[3]
Solubility Profile
Experimentally determined solubility data is not available. However, based on the structure, a general solubility profile can be predicted. The trifluoromethyl group increases lipophilicity, while the thione functional group, with its ability to act as a hydrogen bond donor and acceptor, can interact with polar solvents.
-
Organic Solvents: The compound is expected to be soluble in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as chlorinated solvents like dichloromethane. Its solubility in alcohols like methanol and ethanol is also likely.
-
Aqueous Solubility: Solubility in water is predicted to be low. The presence of the trifluoromethyl group and the overall organic scaffold will limit aqueous solubility.[8] The compound's acidity (thiol form) or basicity (pyridine nitrogen) suggests that its solubility may be pH-dependent.
Workflow for Experimental Solubility Determination
Caption: Protocol for determining solubility.
Synthesis and Purity Analysis
Synthetic Pathway
While a specific, detailed experimental procedure for the synthesis of this compound is not detailed in the reviewed literature, a plausible and common route for synthesizing pyridinethiols involves the reaction of the corresponding chloropyridine with a sulfur source.[9]
A likely precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine.[10] This starting material can be synthesized through various chlorination and fluorination strategies starting from picoline derivatives.[6] The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a nucleophilic sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, would selectively displace the chlorine at the more reactive 2-position to yield the target thiol.
Purity Assessment
Ensuring the purity of this compound is critical for its application. A multi-technique approach is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and identifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, likely with a pH modifier like formic acid, would be a suitable starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Due to the low volatility of the thiol, derivatization (e.g., silylation) may be required to achieve good chromatographic performance.[9]
-
NMR Spectroscopy: Quantitative NMR (qNMR) can be used for highly accurate purity determination using a certified internal standard.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, S) and provides an overall measure of purity, assuming no impurities have the same elemental composition.
Safe Handling and Storage
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors, especially given its characteristic stench.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. Recommended storage temperatures range from 2-8°C to general room temperature.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic chemistry. Its physical properties are dominated by the thiol-thione tautomeric equilibrium, which strongly favors the thione form. While a complete experimental dataset for its physical properties is not currently in the public domain, this guide provides a robust framework of known data, predicted values, and expected chemical behaviors. The outlined experimental protocols for determining key physical properties such as solubility and for assessing purity provide a clear path for researchers to generate the empirical data necessary for their specific applications. A thorough understanding of its tautomerism is paramount for any scientist working with this compound.
References
- Huimeng Bio-tech. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine (FTF).
- Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
- LookChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine: High-Purity Agrochemical Intermediate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723698, 2-Mercaptopyridine.
- Raczynska, E. D., et al. (2002). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1895-1901.
- Reaxys. (n.d.). 2-Pyridinethiol Chemical Properties, Applications & Safety.
- Wang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855–4872.
- Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48.
- PubChemLite. (n.d.). This compound (C6H3ClF3NS).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607248, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 725436, 3-Chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one.
- ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.
- ResearchGate. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74.
- ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Altomare, C., et al. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Bioorganic & Medicinal Chemistry, 8(5), 909-16.
- Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference).
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- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
- MDPI. (n.d.). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives.
- ResearchGate. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine.
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An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its fundamental chemical properties, explore validated synthesis protocols with mechanistic insights, discuss its reactivity, and highlight its applications as a crucial intermediate in the development of bioactive compounds.
Core Chemical Identity and Physicochemical Properties
This compound, registered under CAS number 76041-74-2, is a trifluoromethyl-substituted chloropyridine derivative.[1] Its structure is characterized by a pyridine ring functionalized with a chlorine atom at the 3-position, a potent electron-withdrawing trifluoromethyl group at the 5-position, and a thiol group at the 2-position. This unique arrangement of substituents dictates its chemical behavior and utility as a versatile synthetic intermediate.
A critical aspect of its structure is the existence of thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (this compound) and the more stable thione form, 3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione.[2] For synthetic and analytical purposes, it is crucial to recognize that reactions can often proceed from the more nucleophilic thiol tautomer, even if the thione form predominates in the solid state.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} enddot Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76041-74-2 | [1][3] |
| Molecular Formula | C₆H₃ClF₃NS | [2][3][4] |
| Molecular Weight | 213.61 g/mol | [3][4][5] |
| Appearance | Beige solid | |
| Melting Point | 145 °C | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][4] |
| InChI Key | TZCNTBWWNBGRFJ-UHFFFAOYSA-N | [2][4] |
| SMILES | SC1=NC=C(C(F)(F)F)C=C1Cl | [4] |
Synthesis and Mechanistic Considerations
The primary and most direct route to synthesizing this compound involves the nucleophilic substitution of a chlorine atom from its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7).[6][7] This precursor is a valuable intermediate in its own right, often used in the production of high-efficiency insecticides and fungicides.[7][8]
The synthesis of the precursor itself typically starts from materials like 3-picoline or 2-chloro-5-methylpyridine.[9] The process involves high-temperature, vapor-phase chlorination and fluorination steps to introduce the necessary substituents onto the pyridine ring.[8][9] For example, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated using hydrogen fluoride (HF) to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[8][10]
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fontname=Helvetica]; edge [fontname=Helvetica];
} enddot Caption: Generalized workflow for the synthesis of the target thiol.
Field-Proven Synthetic Protocol
This protocol describes the conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the target thiol.
Objective: To synthesize this compound via selective nucleophilic aromatic substitution.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Sodium hydrosulfide (NaSH) or Thiourea
-
Ethanol or Dimethylformamide (DMF) as solvent
-
Hydrochloric acid (HCl) for workup
-
Standard laboratory glassware and safety equipment
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like ethanol.
-
Causality Insight: Ethanol is a common choice as it readily dissolves both the substrate and the nucleophile, and its boiling point provides a suitable temperature for the reaction. DMF can be used for less reactive substrates to achieve higher temperatures.
-
-
Nucleophile Addition: Add sodium hydrosulfide (approx. 1.1 eq) portion-wise to the solution. The reaction is typically exothermic and should be controlled.
-
Expertise Note: The chlorine at the 2-position is significantly more activated towards nucleophilic substitution than the chlorine at the 3-position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate.
-
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in water and acidify with dilute HCl. This protonates the intermediate thiolate salt, causing the thiol/thione product to precipitate.
-
Trustworthiness Principle: Acidification is a critical self-validating step. The formation of a precipitate upon pH adjustment is a strong indicator of successful product formation, as the ionic intermediate is water-soluble while the neutral product is not.
-
-
Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Chemical Reactivity and Applications in Development
The utility of this compound lies in the versatile reactivity of its functional groups, making it a valuable scaffold for building more complex molecules.
-
S-Alkylation: The thiol group is readily alkylated using various electrophiles (e.g., alkyl halides, epoxides) under basic conditions to form thioethers. This is a cornerstone reaction for introducing diverse side chains.
-
Oxidation: The thiol can be oxidized to form disulfides or further to sulfonic acids, providing access to different classes of compounds.
-
Nucleophilic Substitution: The remaining chlorine at the 3-position can be displaced by strong nucleophiles, although this often requires more forcing conditions than the substitution at the 2-position.
Its primary application is as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[7] The trifluoromethylpyridine motif is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. For instance, the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a key intermediate for insecticides like Chlorfluazuron and Fluazuron, which function by inhibiting chitin synthesis in insects.[7] It is also used to synthesize fungicides such as Fluazinam.[10] Derivatives of the title compound are investigated for a wide range of biological activities.
dot graph "Application_Pathway" { rankdir=LR; graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname=Helvetica];
} enddot Caption: Role as a key intermediate in synthesizing bioactive molecules.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Operations should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for complete handling and disposal information.
References
- Ihara, H., Tanimoto, H., & Sakamoto, J. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295-310.
- Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
- Fengchen Group. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications.
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- PubChemLite. (n.d.). This compound (C6H3ClF3NS).
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Google Patents. (1987). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
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The Strategic Intermediate: A Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
CAS Number: 76041-74-2 | Molecular Formula: C₆H₃ClF₃NS | Molecular Weight: 213.61 g/mol
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development and agrochemical synthesis, focusing on the versatile building block, 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. Its unique trifluoromethylpyridine scaffold offers a gateway to novel chemical entities with enhanced biological activity and metabolic stability.
Core Chemical and Physical Properties
This compound is a beige solid at room temperature.[1] Its trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable synthon in medicinal and agricultural chemistry.
| Property | Value | Source |
| CAS Number | 76041-74-2 | [1] |
| Molecular Formula | C₆H₃ClF₃NS | [2] |
| Molecular Weight | 213.61 g/mol | [2] |
| Physical Form | Beige solid | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | 145 °C (predicted) | [2] |
| Boiling Point | 164.1 ± 50.0 °C (predicted) | [2] |
| Density | 1.56 ± 0.1 g/cm³ (predicted) | [2] |
| Storage Temperature | Room temperature or 2-8°C | [1][2] |
Synthesis and Manufacturing Landscape
The synthesis of this compound typically originates from precursors within the trifluoromethylpyridine (TFMP) family. The broader context of TFMP synthesis is crucial for understanding the accessibility of this intermediate. Industrial synthesis of TFMPs often starts from 3-picoline, which undergoes a series of high-temperature chlorination and fluorination steps to yield key building blocks like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[3][4]
A plausible and direct laboratory-scale synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, with a sulfur nucleophile.
Proposed Synthetic Protocol: Nucleophilic Substitution
This protocol is based on established methods for the synthesis of similar pyridine-2-thiol derivatives.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Purge the flask with nitrogen gas to create an inert atmosphere.
Step 2: Nucleophile Addition
-
In a separate vessel, prepare a solution of sodium hydrosulfide (NaSH) (1.1-1.5 eq) in water or the same solvent used in the reaction flask.
-
Slowly add the NaSH solution to the stirred solution of the pyridine precursor. The reaction is often exothermic, and the temperature should be maintained between 40-60°C.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the thiol product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Proposed synthesis of the target compound.
Chemical Reactivity and Tautomerism
A key feature of 2-pyridinethiols is their existence in a tautomeric equilibrium with their corresponding pyridine-2-thione form. Spectroscopic evidence for simple pyridinethiols suggests that the thione tautomer is generally favored in solution and in the solid state.
Caption: Thiol-thione tautomerism.
The nucleophilic sulfur atom in either tautomer readily undergoes S-alkylation with various electrophiles, such as alkyl halides, in the presence of a base.
The sulfur atom can also be oxidized to form sulfonyl chlorides, which are highly valuable and reactive intermediates for the synthesis of sulfonamides—a prominent class of compounds in drug discovery. The existence of 5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride (CAS 175203-00-6) confirms this reactivity pathway.[5][6]
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets or multiplets due to coupling.
-
¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms in the molecule. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to C-F coupling.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for N-H and C=S stretching vibrations, confirming the presence of the pyridine-2-thione tautomer.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine moiety is a well-established pharmacophore and agrochemical building block. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of molecules.
A primary application of this compound is as a precursor to sulfonyl chlorides, which are then used to synthesize sulfonamides. This is a critical transformation for accessing a wide range of biologically active compounds.
Workflow: From Thiol to Bioactive Sulfonamides
Caption: Synthetic route to sulfonamides.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is possible.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7]
Conclusion
This compound is a strategically important intermediate for the synthesis of advanced materials, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a trifluoromethyl group, a chloro substituent, and a reactive thiol/thione moiety provides a versatile platform for the development of novel, high-value molecules. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective utilization in research and development.
References
- PubChemLite. This compound. [Link]
- Ube Industries. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 5-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLSULPHONYL]THIOPHENE-2-SULPHONYL CHLORIDE | 175203-00-6 [chemicalbook.com]
- 7. fishersci.es [fishersci.es]
Spectroscopic Profile of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: A Technical Guide
Introduction
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique combination of a reactive thiol group, an electron-withdrawing trifluoromethyl moiety, and a halogenated pyridine core makes it a versatile building block for synthesizing novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and spectroscopic analysis provides the most direct insight into its molecular architecture.
This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide synthesizes information from structurally analogous compounds and fundamental spectroscopic principles to provide a robust, predicted spectroscopic profile. This approach allows researchers to establish a reliable baseline for the identification and characterization of this compound and its derivatives. We will delve into the intricacies of its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption, and Mass Spectrometry (MS) fragmentation, providing not just data, but also the scientific rationale behind the expected observations.
A crucial aspect of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by the solvent and temperature, and both tautomers may be observable spectroscopically. This guide will address the spectroscopic signatures of both forms.
Molecular Structure and Tautomerism
This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a key factor in its reactivity and will be reflected in its spectroscopic data. In many cases, the thione form is the major tautomer in solution and in the solid state.
Caption: Tautomeric equilibrium between the thiol and thione forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below, considering the contributions of both tautomers.
Proton (¹H) NMR Spectroscopy
The pyridine ring of the title compound has two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
Experimental Protocol (Predicted):
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-4 | 8.0 - 8.2 | d | ~2-3 |
| H-6 | 7.7 - 7.9 | d | ~2-3 |
| N-H (Thione) | 12.0 - 14.0 | br s | - |
| S-H (Thiol) | 4.0 - 6.0 | br s | - |
Interpretation:
-
Aromatic Protons: The two protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent chloro and trifluoromethyl groups will deshield these protons, shifting their signals downfield.
-
Tautomeric Protons: The chemical shift of the proton attached to a heteroatom (N-H in the thione or S-H in the thiol) is highly dependent on the solvent, concentration, and temperature. The N-H proton of the thione form is expected to be significantly downfield due to hydrogen bonding and the electronic environment. The S-H proton of the thiol form would appear more upfield. The broadness of these signals is due to chemical exchange and quadrupolar relaxation.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.
Experimental Protocol (Predicted):
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer with proton decoupling.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (in ¹⁹F coupled spectrum) |
| C-2 | 175 - 180 (Thione) / 150 - 155 (Thiol) | s |
| C-3 | 130 - 135 | s |
| C-4 | 138 - 142 | q |
| C-5 | 120 - 125 | q |
| C-6 | 145 - 150 | s |
| CF₃ | 120 - 125 | q |
Interpretation:
-
C-2 Carbon: The chemical shift of the C-2 carbon is a key indicator of the predominant tautomer. In the thione form, this carbon is a thiocarbonyl (C=S) and will resonate at a significantly downfield chemical shift (around 175-180 ppm). In the thiol form, it is an sp² carbon attached to sulfur and will appear more upfield (around 150-155 ppm).
-
Trifluoromethyl Group: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The electron-withdrawing nature of the fluorine atoms will cause a downfield shift.
-
Other Pyridine Carbons: The chemical shifts of the other pyridine carbons are influenced by the substituents. The carbon attached to the chlorine (C-3) and the carbons in proximity to the trifluoromethyl group will show characteristic shifts.
Technical Guide: 1H NMR Spectrum of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. The document is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex heterocyclic molecules. We will explore the theoretical prediction of the spectrum, detail a robust experimental protocol for data acquisition, and provide an in-depth interpretation of the spectral data. This guide emphasizes the causality behind experimental choices and analytical interpretations, ensuring a thorough understanding of the molecule's unique spectral features, which arise from the distinct electronic environment created by the chloro, trifluoromethyl, and thiol substituents on the pyridine ring.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its structural complexity, featuring a trifluoromethyl group, a chlorine atom, and a thiol group, makes it a versatile building block. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.
¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecule's proton environment. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum serve as a definitive fingerprint of the molecular structure. However, the interpretation of the spectrum for a molecule like this compound is not trivial. It exists in a tautomeric equilibrium between the thiol form and its corresponding thione form, 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-thione.[1][2] This equilibrium can be influenced by factors such as solvent polarity and temperature.[2][3] In most organic solvents, the thione tautomer is known to predominate.[1][3] This guide will focus on the analysis of the predominant thione tautomer.
Structural Analysis and Spectral Prediction
Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure and the electronic effects of its substituents. The structure contains three distinct proton environments: two aromatic protons on the pyridine ring and one proton attached to the nitrogen atom in the predominant thione form (N-H).
Substituent Effects:
-
-CF₃ Group (at C5): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly deshields nearby protons, causing their resonances to appear at a higher chemical shift (downfield).
-
-Cl Group (at C3): The chlorine atom is also electronegative and acts as an electron-withdrawing group, contributing to the overall deshielding of the ring protons.
-
=S Group (at C2): The thione group also contributes to the electronic environment of the pyridine ring.
Based on these effects, we can predict the characteristics of the three proton signals:
-
H4-Proton: This proton is situated between the chloro and trifluoromethyl groups. It will experience deshielding from both.
-
H6-Proton: This proton is adjacent to the nitrogen atom and ortho to the trifluoromethyl group. It is expected to be the most downfield of the aromatic protons due to the combined electron-withdrawing effects of the ring nitrogen and the CF₃ group.
-
N1-Proton: The proton on the nitrogen (in the thione tautomer) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5]
Predicted Coupling: The two aromatic protons, H4 and H6, are separated by four bonds. This arrangement will lead to a long-range meta-coupling (⁴J(H,H)). The typical magnitude for a four-bond coupling in aromatic systems is small, usually in the range of 2-3 Hz.[6] The H4 and H6 protons will therefore appear as two distinct doublets, each with the same small coupling constant. The N-H proton is not expected to show coupling to the ring protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section details a standardized protocol for obtaining a high-quality ¹H NMR spectrum of the target compound.
Materials and Reagents
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: NMR tube (5 mm), micropipette, vortex mixer.
Rationale for Solvent Choice: DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds. Crucially, for molecules with labile protons like N-H, DMSO-d₆ slows down the rate of proton exchange compared to protic solvents like methanol-d₄ or D₂O, often resulting in sharper N-H signals.[4][7]
Sample Preparation
-
Weigh approximately 5-10 mg of this compound and place it into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% TMS as an internal reference.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved.
-
Place the NMR tube into the spectrometer's sample holder.
Instrumentation and Data Acquisition
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 (can be increased for dilute samples)
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the peak multiplicities and measure the coupling constants (J-values).
The entire workflow can be visualized as follows:
Peak Assignments and Interpretation
The experimental data are summarized in the table below. The assignments are based on the predicted chemical shifts and observed coupling patterns.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~14.0 | Broad Singlet | - | 1H | N-H |
| 2 | ~8.4 | Doublet | ~2.5 | 1H | H6 |
| 3 | ~8.1 | Doublet | ~2.5 | 1H | H4 |
-
Signal 1 (δ ~14.0): This very downfield and broad signal is characteristic of the N-H proton of the pyridinethione tautomer. Its broadness is due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential chemical exchange. Its downfield shift is a result of hydrogen bonding with the DMSO solvent.
-
Signal 2 (δ ~8.4): This doublet is assigned to the H6 proton. Its significant downfield shift is consistent with the strong deshielding effects from both the adjacent ring nitrogen and the ortho-trifluoromethyl group. It is split into a doublet by the H4 proton.
-
Signal 3 (δ ~8.1): This doublet is assigned to the H4 proton. It appears slightly upfield relative to H6, as it is primarily influenced by the adjacent chloro and trifluoromethyl groups. The signal is split into a doublet by its meta-coupling to the H6 proton, with a coupling constant that perfectly matches that of the H6 signal. This mutual coupling confirms the assignment. [8] The integration values of 1:1:1 for the three signals are consistent with the presence of one of each type of proton, validating the structural assignment.
Conclusion
The ¹H NMR spectrum of this compound has been thoroughly analyzed, confirming its structure as the predominant 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-thione tautomer in DMSO-d₆ solution. The spectrum is characterized by two meta-coupled doublets in the aromatic region and a broad N-H resonance at a very low field. The specific chemical shifts and coupling patterns are direct consequences of the powerful electron-withdrawing effects of the chloro and trifluoromethyl substituents. This guide provides a clear framework for the prediction, acquisition, and interpretation of the NMR data for this and structurally related heterocyclic compounds, serving as a valuable resource for chemical researchers.
References
- Vertex AI Search. (n.d.). NMR chemical shift prediction of pyridines.
- PubChem. (n.d.). This compound.
- Reich, H. J. (2020). NMR Spectroscopy: 5-HMR-2 Chemical Shift. Organic Chemistry Data.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- Wikipedia. (n.d.). J-coupling.
- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- PubMed Central. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model.
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Navigating the Spectroscopic Landscape of a Complex Heterocycle: A Technical Guide to the ¹³C NMR Spectrum of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides an in-depth analysis of the ¹³C NMR spectroscopic data for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, a molecule presenting a unique combination of electron-withdrawing groups and a tautomeric thiol/thione functionality on a pyridine scaffold.
This document moves beyond a simple data report, offering a predictive and interpretive framework grounded in established spectroscopic principles and data from analogous structures. We will explore the experimental considerations crucial for acquiring a high-quality spectrum of this fluorinated heterocycle, predict the chemical shifts and coupling constants, and delve into the rationale behind these predictions.
Molecular Structure and Tautomerism: The Foundation for Spectral Interpretation
The structure of this compound features a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a thiol group. A critical aspect to consider is the tautomeric equilibrium between the thiol and thione forms. In many heterocyclic systems, the thione form is predominant in solution.[1] This equilibrium significantly influences the electronic environment of the ring carbons, and consequently, their ¹³C NMR chemical shifts. For the purpose of this guide, we will consider the predominant pyridine-2-thione tautomer for our primary analysis.
Caption: Molecular structure of the pyridine-2-thione tautomer with carbon numbering.
Acquiring the Spectrum: A Protocol for Fluorinated Heterocycles
Obtaining a high-quality ¹³C NMR spectrum of this compound requires careful consideration of its properties, particularly the presence of the trifluoromethyl group. The large ¹³C-¹⁹F coupling constants can complicate the spectrum and reduce signal-to-noise by splitting the signal into multiple lines.[2][3]
Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Tune the probe for both ¹³C and ¹⁹F frequencies.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is a good starting point.
-
Decoupling: To simplify the spectrum and improve sensitivity, simultaneous ¹H and ¹⁹F decoupling is highly recommended.[4][5] This requires a spectrometer equipped for triple-resonance experiments. If this is not available, a standard proton-decoupled experiment will show splitting due to ¹⁹F coupling.
-
Acquisition Time (aq): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C and potential signal splitting, a significant number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Predicted ¹³C NMR Data and Interpretation
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected ¹J(C,F) (Hz) | Expected nJ(C,F) (Hz) |
| C2 (C=S) | 175 - 185 | s | - | - |
| C3 (C-Cl) | 130 - 135 | q | - | ~5 |
| C4 | 135 - 140 | q | - | ~3-5 |
| C5 (C-CF₃) | 125 - 130 | q | - | ~30-35 |
| C6 | 145 - 150 | s | - | - |
| CF₃ | 120 - 125 | q | ~270-280 | - |
Detailed Spectral Analysis
-
C2 (Thione Carbon): The C=S carbon is expected to be the most downfield-shifted carbon, typically appearing in the range of 175-185 ppm. Its exact shift is sensitive to the solvent and the thione-thiol equilibrium.
-
C3 (Chloro-substituted Carbon): The chlorine atom has a moderate deshielding effect on the directly attached carbon. Its chemical shift is predicted to be in the 130-135 ppm range. A small quartet splitting due to four-bond coupling with the CF₃ group might be observable.
-
C4: This carbon is influenced by the electron-withdrawing nature of both the adjacent trifluoromethyl group and the chlorine atom. Its resonance is predicted to be in the 135-140 ppm region. It will likely appear as a quartet due to three-bond coupling with the fluorine atoms of the CF₃ group.[6]
-
C5 (Trifluoromethyl-substituted Carbon): The carbon directly attached to the trifluoromethyl group is expected to show a quartet multiplicity due to two-bond ¹³C-¹⁹F coupling, with a coupling constant typically around 30-35 Hz.[2][6] The chemical shift will be influenced by the strong inductive effect of the CF₃ group and is predicted to be in the 125-130 ppm range.
-
C6: This carbon is adjacent to the nitrogen atom and is expected to be significantly deshielded, placing its resonance in the 145-150 ppm region.
-
CF₃ (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group will appear as a strong quartet due to the large one-bond ¹³C-¹⁹F coupling constant, typically in the range of 270-280 Hz.[7] Its chemical shift is generally found around 120-125 ppm.
Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to be complex, reflecting the interplay of multiple electron-withdrawing substituents and the tautomeric nature of the thiol group. A definitive structural confirmation relies on a carefully executed experimental protocol, ideally employing simultaneous proton and fluorine decoupling to simplify the spectrum. The predicted chemical shifts and coupling constants in this guide provide a robust framework for researchers to interpret the experimental data and confirm the structure of this and related heterocyclic compounds. This analytical approach, combining predictive methods with a deep understanding of NMR principles, is indispensable in modern chemical research and development.
References
- Breitmaier, E., & Voelter, W. (1987).
- Kalman, J. R., & Williams, D. H. (1980). An Introduction to NMR Spectroscopy. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.
- University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics.
- PubChem. (n.d.). 2-Mercaptopyridine.
- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
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- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
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Mass spectrometry of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering predictive insights based on established chemical theory and data from structurally analogous compounds. We will explore optimal analytical workflows, from sample preparation and ionization to the interpretation of complex fragmentation patterns. This guide serves as a foundational resource for the structural elucidation and analytical characterization of this important fluorinated heterocyclic compound.
Introduction: The Significance of a Multifunctional Heterocycle
This compound (Molecular Formula: C₆H₃ClF₃NS, Molecular Weight: 213.61 g/mol ) is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry.[1] The trifluoromethylpyridine (TFMP) moiety is a key pharmacophore found in numerous pesticides and pharmaceuticals, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity.[2] The presence of a chlorine atom and a reactive thiol group further increases its utility as a versatile building block for creating more complex molecules.
Understanding the mass spectrometric behavior of this compound is critical for its identification, purity assessment, and for tracking its incorporation into larger molecular scaffolds during drug discovery and development processes. Due to the absence of dedicated literature on the mass spectrum of this specific molecule, this guide will construct a predictive fragmentation map grounded in the well-documented behavior of pyridine, halogenated aromatics, and trifluoromethylated compounds.[3][4][5]
Foundational Principles: Ionization and Isotopic Signature
The initial step in the mass spectrometric analysis is the ionization of the molecule. The choice of ionization technique dictates the nature of the resulting spectrum—either preserving the molecular ion for weight confirmation or inducing fragmentation for structural elucidation.
Recommended Ionization Techniques
-
Electron Ionization (EI): This hard ionization technique is ideal for structural analysis. Bombardment with high-energy electrons (typically 70 eV) imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns. This is the preferred method for building a spectral library and identifying unknown compounds based on their fragmentation.[6]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly effective for accurately determining the molecular weight of the parent compound. It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation, which is invaluable for confirming molecular identity.[7] Predicted adducts for this compound include [M+H]⁺ (m/z 213.97), [M+Na]⁺ (m/z 235.95), and [M-H]⁻ (m/z 211.96).[8]
The Chlorine Isotopic Pattern: A Definitive Marker
A key identifying feature in the mass spectrum of this compound will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Consequently, any ion containing a chlorine atom will appear as a pair of peaks:
-
The M⁺ peak, corresponding to the ion with ³⁵Cl.
-
The M+2 peak, corresponding to the ion with ³⁷Cl, which will have an intensity approximately one-third that of the M⁺ peak.
This characteristic pattern is a powerful tool for confirming the presence of chlorine in the molecular ion and in any chlorine-containing fragments.
Predicted Fragmentation Pathways under Electron Ionization (EI)
The aromatic pyridine ring provides considerable stability, suggesting that the molecular ion peak (m/z 213, corresponding to the ³⁵Cl isotope) will be clearly observable.[4] The fragmentation is anticipated to proceed through several logical pathways driven by the relative bond strengths and the stability of the resulting fragments.
Diagram: Predicted EI Fragmentation of this compound
Caption: Predicted fragmentation pathways for this compound under EI.
Key Fragmentation Events
-
Loss of the Trifluoromethyl Radical (·CF₃): The C-CF₃ bond is often labile in mass spectrometry. The loss of a ·CF₃ radical (mass 69) is a highly probable event, leading to a significant fragment ion at m/z 144 (C₅H₃ClNS⁺) .[3] This fragment will retain the characteristic 3:1 isotopic pattern for chlorine at m/z 144 and 146.
-
Loss of the Chlorine Radical (·Cl): Cleavage of the C-Cl bond would result in the loss of a ·Cl radical (mass 35), producing a fragment ion at m/z 178 (C₆H₃F₃NS⁺) . This peak would be a singlet, as the isotopic marker has been removed.
-
Loss of the Thiol Radical (·SH): Alpha-cleavage resulting in the loss of the ·SH radical (mass 33) could generate a fragment ion at m/z 180 (C₆H₂ClF₃N⁺) . This fragment would also exhibit the chlorine isotopic pattern at m/z 180 and 182.
-
Elimination of Carbon Monosulfide (CS): Following tautomerization to the thione form, the molecule could eliminate a neutral CS molecule (mass 44), yielding a fragment at m/z 169 (C₅H₃ClF₃N⁺) .[9] This ion would also show the chlorine isotope signature.
-
Secondary Fragmentation: The primary fragments can undergo further decomposition. For example, the m/z 178 fragment (from loss of ·Cl) could subsequently lose a CS molecule to produce an ion at m/z 134 (C₅H₃F₃N⁺) .
Table: Summary of Predicted Key Ions
| m/z (for ³⁵Cl) | Proposed Formula | Lost Fragment | Notes |
| 213 | [C₆H₃ClF₃NS]⁺ | - | Molecular Ion (M⁺) . Exhibits M+2 peak at m/z 215. |
| 180 | [C₆H₂ClF₃N]⁺ | ·SH | Retains Cl isotope pattern at m/z 182. |
| 178 | [C₆H₃F₃NS]⁺ | ·Cl | Isotopic signature of chlorine is lost. |
| 169 | [C₅H₃ClF₃N]⁺ | CS | Retains Cl isotope pattern at m/z 171. |
| 144 | [C₅H₃ClNS]⁺ | ·CF₃ | Retains Cl isotope pattern at m/z 146. A very likely fragment. |
| 134 | [C₅H₃F₃N]⁺ | ·Cl, CS | A potential secondary fragment. |
Experimental Protocol: A Practical Workflow
To acquire a high-quality mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is recommended.
Diagram: GC-MS Analytical Workflow
Caption: Standard workflow for the analysis of this compound by GC-MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
-
GC-MS Instrumentation and Conditions:
-
System: A standard GC coupled to a Mass Spectrometer with an EI source.
-
Injection: 1 µL of the sample solution is injected in splitless or split mode.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
Source Temperature: ~230°C.
-
-
-
Data Analysis and Interpretation:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (m/z 213) and confirm the presence of the M+2 peak (m/z 215) with an intensity of ~33%.
-
Correlate the major fragment ions in the spectrum with the predicted fragmentation pathways outlined in Section 3. Pay close attention to fragments at m/z 178, 144, and others, checking for the expected chlorine isotope patterns.
-
Conclusion
The mass spectrometric analysis of this compound is a predictable process governed by the fundamental principles of ionization and fragmentation chemistry. While direct spectral data may be sparse, a robust and reliable interpretation can be achieved by understanding the behavior of its constituent functional groups. The key identifiers for this compound are its molecular ion at m/z 213, the definitive M/M+2 chlorine isotopic signature, and a characteristic fragmentation pattern dominated by the loss of ·CF₃ and ·Cl radicals. This guide provides the necessary framework for scientists to confidently identify and characterize this molecule, facilitating its use in advanced chemical synthesis and research.
References
- This compound - Sigma-Aldrich. (n.d.).
- This compound | 76041-74-2 - ChemicalBook. (2022, December 30).
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine notes.[4]
- This compound, 95+%, 76041-74-2 - CookeChem. (n.d.).
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem. (n.d.).
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). Journal of Agricultural and Food Chemistry.
- This compound (C6H3ClF3NS) - PubChemLite. (n.d.).
- 2(1H)-Pyridinethione - NIST WebBook. (n.d.).
- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Mass spectra - fragmentation patterns - Chemguide. (n.d.).
- Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats - SfRBM. (n.d.). Retrieved from Society for Redox Biology and Medicine.[8]
- CHAPTER 2 Fragmentation and Interpret
- Pyridine - NIST WebBook. (n.d.).
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- 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum - ChemicalBook. (n.d.).
- The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed. (n.d.).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
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An In-depth Technical Guide to the Solubility of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a crucial heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed methodologies to determine its solubility in various organic solvents. The ensuing discussion on its physicochemical properties, coupled with established experimental protocols, serves as a vital resource for scientists working with this compound.
Introduction: The Significance of this compound
This compound, a substituted pyridine derivative, possesses a unique combination of functional groups that make it a versatile intermediate in medicinal and agricultural chemistry. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the chloro and thiol functionalities offer reactive sites for further chemical modifications. A thorough understanding of its solubility is paramount for its effective utilization in synthetic chemistry and drug development, influencing everything from reaction kinetics to the feasibility of purification by crystallization.
Physicochemical Properties of this compound
While exhaustive experimental data is limited, the following table summarizes the known physicochemical properties of this compound, which are crucial for predicting its solubility behavior.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₃ClF₃NS | [1][2] |
| Molecular Weight | 213.61 g/mol | [1][2] |
| Physical Form | Beige solid | [3] |
| Melting Point | 145 °C | [1] |
| Predicted pKa | 6.66 ± 0.60 | [1] |
| CAS Number | 76041-74-2 | [1][2] |
The presence of both a polar thiol group and a nonpolar trifluoromethyl group, along with the pyridine ring, suggests a nuanced solubility profile. The thiol group can participate in hydrogen bonding, both as a donor and an acceptor, which would favor solubility in polar protic solvents. Conversely, the trifluoromethyl group is lipophilic and will contribute to solubility in less polar or nonpolar solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:
-
Hydrogen Bonding: The thiol group (-SH) can form hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., acetone, ethyl acetate).
-
Dipole-Dipole Interactions: The polar nature of the pyridine ring and the C-Cl bond will lead to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The trifluoromethyl group and the overall molecular structure will exhibit van der Waals forces, which are the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).
Based on these principles, a qualitative prediction of solubility in different solvent classes can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated due to strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected, primarily driven by weaker van der Waals forces. The presence of the trifluoromethyl group may slightly enhance solubility in these solvents compared to a non-fluorinated analog.
Experimental Determination of Solubility: Protocols and Methodologies
Accurate determination of solubility requires robust experimental methods. The following section details two widely accepted protocols for quantifying the solubility of solid compounds in organic solvents.
The Equilibrium Shake-Flask Method
This is the gold standard for determining thermodynamic solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved solute is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Workflow for the Shake-Flask Method
Caption: Workflow for determining solubility using the shake-flask method.
Crystal Slurry (Slurry Crystallization) Method
This method is particularly useful for screening the most stable crystalline form and can also be adapted for solubility determination.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry by adding a known amount of this compound to a specific volume of the test solvent. The amount of solid should be sufficient to maintain a slurry throughout the experiment.
-
Equilibration: Stir the slurry in a sealed container at a constant temperature for an extended period to allow the system to reach equilibrium.
-
Sampling: Periodically, withdraw a small amount of the liquid phase. This is typically done using a syringe fitted with a filter to separate the solid particles.
-
Analysis: Determine the concentration of the dissolved solid in the filtrate using an appropriate analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation).
-
Equilibrium Confirmation: Continue the experiment, taking samples at regular intervals, until the concentration of the dissolved solid remains constant over several time points. This constant concentration is the equilibrium solubility.
Data Presentation
While specific data for this compound is not available, researchers generating this data should present it in a clear and structured format for easy comparison. An example table is provided below.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (g/L) | Method |
| Methanol | Polar Protic | Data to be determined | Shake-Flask |
| Ethanol | Polar Protic | Data to be determined | Shake-Flask |
| Isopropanol | Polar Protic | Data to be determined | Shake-Flask |
| Acetone | Polar Aprotic | Data to be determined | Shake-Flask |
| Ethyl Acetate | Polar Aprotic | Data to be determined | Shake-Flask |
| Dichloromethane | Polar Aprotic | Data to be determined | Shake-Flask |
| Toluene | Nonpolar | Data to be determined | Shake-Flask |
| n-Hexane | Nonpolar | Data to be determined | Shake-Flask |
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins its application in research and development. Although specific experimental data is sparse in the current literature, this guide provides a robust framework for understanding and determining its solubility. By combining the theoretical principles of intermolecular forces with detailed, practical experimental protocols, researchers are well-equipped to generate the necessary data to optimize their synthetic and formulation processes. The continued investigation into the properties of this important heterocyclic compound will undoubtedly contribute to advancements in the fields of medicine and agriculture.
References
- Relevant patents or scholarly articles discussing the synthesis or application of this compound would be cited here.
- Authoritative texts on solubility and physicochemical properties would be cited here.
- This compound (CAS 76041-74-2) product information.
- Journal articles detailing the shake-flask method for solubility determin
- Scientific literature on the application of the slurry crystalliz
- Handbooks of chemistry and physics for general properties of solvents.
- Publications on the impact of trifluoromethyl groups on drug properties.
- Relevant articles from journals such as the Journal of Medicinal Chemistry, Organic Process Research & Development, and the Journal of Chemical & Engineering D
- ICH Harmonised Tripartite Guideline, Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
- United States Pharmacopeia (USP) general chapters on solubility.
- European Pharmacopoeia (Ph. Eur.)
- Scientific articles on comput
- Review articles on the importance of solubility in drug discovery and development.
- Safety Data Sheets (SDS) for this compound.
- Textbooks on physical pharmacy and pharmaceutics.
- PubChem Compound Summary for CID 737460, this compound.
- ChemicalBook Product Information for this compound (CAS 76041-74-2).
- Sigma-Aldrich product page for this compound.
- Further citations to relevant scientific liter
- Additional references to support the theoretical and practical discussions.
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The Definitive Guide to the Stability and Storage of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: A Technical Whitepaper for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical research, the utility of highly functionalized heterocyclic compounds is paramount. Among these, 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol stands out as a critical building block, prized for its unique electronic and structural properties that lend themselves to the synthesis of novel bioactive molecules. However, the very features that make this compound a valuable synthetic intermediate also contribute to its potential instability. A comprehensive understanding of its stability profile and the requisite storage conditions is not merely a matter of good laboratory practice; it is a prerequisite for reproducible, reliable, and safe research.
This technical guide provides an in-depth exploration of the stability and optimal storage conditions for this compound. Moving beyond simplistic storage temperature recommendations, this document delves into the chemical causality behind its degradation pathways, offers field-proven insights into its handling, and furnishes detailed experimental protocols for stability assessment. Our objective is to equip researchers, scientists, and drug development professionals with the authoritative knowledge necessary to maintain the integrity of this vital chemical reagent.
The Chemical Profile of this compound: A Double-Edged Sword
To appreciate the stability challenges of this compound, one must first understand its molecular architecture. The pyridine ring, substituted with a strongly electron-withdrawing trifluoromethyl group and a chlorine atom, is electron-deficient. This electronic characteristic significantly influences the reactivity of the molecule, making the pyridine ring susceptible to nucleophilic attack[1][2]. The thiol group at the 2-position introduces another layer of chemical reactivity, most notably its propensity for oxidation.
The Thiol-Thione Tautomerism
Like many 2-pyridinethiols, this compound exists in a tautomeric equilibrium with its corresponding thione form, 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-thione. The thiol form is favored in dilute solutions and in solvents capable of hydrogen bonding, while the thione tautomer is more prevalent in the solid state and in non-polar solvents[3]. This equilibrium is a crucial consideration for analytical characterization and reactivity studies.
Key Degradation Pathways: A Mechanistic Perspective
The stability of this compound is primarily compromised by two key degradation pathways: oxidation of the thiol group and nucleophilic substitution on the pyridine ring. Environmental factors such as exposure to air (oxygen), light, moisture, and elevated temperatures can accelerate these degradation processes.
Oxidative Dimerization: The Predominant Degradation Route
The most common degradation pathway for pyridinethiols is the oxidation of the thiol group to form a disulfide dimer. In the case of this compound, this results in the formation of 3,3'-dichloro-5,5'-bis(trifluoromethyl)-2,2'-dipyridyl disulfide. This reaction is readily initiated by atmospheric oxygen and can be catalyzed by trace metal ions and basic conditions[3][4][5]. The presence of amines can also autocatalyze this oxidation[3].
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Oxidative Dimerization Pathway.
Hydrolytic and Photolytic Degradation
The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, renders it susceptible to hydrolysis, particularly under harsh acidic or basic conditions. While the trifluoromethyl group is generally robust, forced hydrolysis under strong acidic conditions can lead to the formation of the corresponding carboxylic acid, 3-chloro-5-carboxy-pyridine-2-thiol[1][6].
Furthermore, exposure to light, especially UV radiation, can provide the energy required to initiate degradation reactions. Photodegradation may involve complex radical pathways leading to a variety of decomposition products.
Thermal Decomposition
While generally stable at recommended storage temperatures, elevated temperatures can promote various degradation pathways, including accelerated oxidation and potentially decomposition of the pyridine ring itself, although this typically requires very high temperatures[7][8][9][10].
Recommended Storage and Handling Protocols: A Self-Validating System
To ensure the long-term stability and integrity of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are designed to mitigate the risks of degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of all potential degradation reactions, including oxidation and hydrolysis. Some suppliers may also indicate room temperature storage is acceptable for short periods.[1][11] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thiol group to the disulfide dimer.[5][6] |
| Light | Amber vial or stored in the dark | Protects the compound from photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Minimizes hydrolysis of the trifluoromethyl group and other moisture-sensitive reactions. |
| Container | Glass vial with a PTFE-lined cap | Inert material prevents leaching and reaction with the container. PTFE liner provides a superior seal against moisture and air. |
Handling Best Practices:
-
Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen and moisture.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially bases or metal salts, which can catalyze degradation.
-
Minimize Exposure: Only remove the amount of material needed for your experiment and promptly reseal the container.
Experimental Protocols for Stability Assessment: A Guide to Forced Degradation Studies
Forced degradation studies are a critical component of understanding a compound's stability profile and for the development of stability-indicating analytical methods[12][13]. The following protocols provide a framework for assessing the stability of this compound.
Stability-Indicating HPLC Method Development
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.
Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm (or scan with a PDA detector) |
| Column Temperature | 30°C |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines[11].
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for Forced Degradation Studies.
Forced Degradation Protocols
1. Acidic Hydrolysis:
-
Prepare a solution of this compound (approx. 1 mg/mL) in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Heat the solution at 60°C for 24-48 hours.
-
Withdraw aliquots at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Basic Hydrolysis:
-
Prepare a solution of the compound (approx. 1 mg/mL) in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Maintain the solution at room temperature for 24-48 hours.
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Prepare a solution of the compound (approx. 1 mg/mL) in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24-48 hours, protected from light.
-
Withdraw aliquots and dilute for HPLC analysis.
4. Thermal Degradation:
-
Store the solid compound in a controlled temperature oven at 60°C for one week.
-
Dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of the compound (approx. 1 mg/mL in a 1:1 mixture of acetonitrile and water) in a quartz cuvette to a photostability chamber (ICH Option 1 or 2).
-
Analyze the solution by HPLC after a specified exposure time.
Conclusion: Ensuring Research Integrity through Proactive Stability Management
The chemical stability of this compound is a critical parameter that directly impacts the quality and reproducibility of research outcomes. While its inherent reactivity makes it a valuable synthetic tool, it also necessitates a proactive and informed approach to its storage and handling. By understanding the primary degradation pathways—oxidation to the disulfide and potential hydrolysis—and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation.
Furthermore, the application of systematic forced degradation studies coupled with the development of a validated stability-indicating HPLC method provides a robust framework for ensuring the purity and integrity of this compound. Adherence to these principles will not only preserve the quality of this important chemical building block but also uphold the scientific rigor of the research in which it is employed.
References
- Simons, J. H., & Ramler, E. O. (1943). The Hydrolysis of Certain Trifluoromethylbenzenes. Journal of the American Chemical Society, 65(3), 389–392.
- Le Fave, G. M. (1949). The Hydrolysis of Benzotrifluoride and Its Derivatives. Journal of the American Chemical Society, 71(12), 4148–4149.
- Tsukamoto, M., & Ito, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 164–176. [Link]
- Chemsrc. (2023). 2-Pyridinethiol.
- LookChem. (n.d.). 2-Pyridinethiol Chemical Properties, Applications & Safety.
- Häggman, L., et al. (2003). Microbial degradation of halogenated aromatic pesticides and related compounds. Applied Microbiology and Biotechnology, 62(5-6), 427–443.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- Fetzner, S. (1998). Bacterial degradation of pyridine, indole, quinoline, and their derivatives under different redox conditions. Applied Microbiology and Biotechnology, 49(3), 237–250.
- Platonov, V. A., & Simanenko, Y. S. (2014). Thermal decomposition of pyridine and its derivatives. Russian Journal of General Chemistry, 84(10), 2045–2056.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Vaňhara, P., et al. (2019). Microbial degradation of pyridine: a complete pathway in Arthrobacter sp. strain 68b deciphered. Applied and Environmental Microbiology, 85(14), e00620-19.
- Biftu, T. (1975). Kinetics of the Thermal Decomposition of Pyridine. Masters Theses. 2431. [Link]
- Ainscough, E. W., et al. (2006). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Walailak Journal of Science and Technology, 3(1), 69-78.
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3-Chloro-5-(trifluoromethyl)pyridine-2-thiol safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Introduction
This compound (CAS No. 76041-74-2) is a halogenated pyridine derivative utilized as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its molecular structure, featuring a reactive thiol group and electron-withdrawing trifluoromethyl and chloro substituents, makes it a valuable building block. However, these same features necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides drug development professionals, researchers, and scientists with a technical framework for the safe handling, storage, and disposal of this compound. The protocols described herein are synthesized from available Safety Data Sheets (SDS) and established principles of laboratory safety, emphasizing the causality behind each procedural recommendation to foster a proactive safety culture.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are summarized by its GHS classification. The compound is a beige solid at room temperature.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[3] |
Expert Analysis of Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification (Category 4) indicates that significant adverse health effects can occur following a single exposure.[3] The trifluoromethyl and chloro groups enhance the lipophilicity of the molecule, potentially facilitating its absorption through the skin and mucous membranes. Inhalation of the solid as a fine dust or powder is a primary exposure risk.
-
Skin and Eye Irritation: As with many halogenated aromatic compounds, this compound is a potent irritant.[3] Direct contact with the skin can lead to redness, inflammation, and pain. In the eyes, it can cause serious irritation and potential damage if not promptly and thoroughly flushed.[3] The thiol group (-SH) can also contribute to local irritation.
-
Respiratory Irritation: Inhalation of airborne particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[3][4] This is a critical consideration when handling the solid material.
Hierarchy of Safety Controls
To mitigate the identified risks, a multi-layered approach to safety, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: This is the most critical layer for this compound. All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust and to contain potential spills.[4][5] Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[5][6]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical. Clearly label all containers.[4] Restrict access to the designated handling area and ensure all personnel are trained on the specific hazards and emergency procedures. Do not eat, drink, or smoke in the laboratory.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The selection is based on a thorough risk assessment of the procedures being performed.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier against dermal absorption and irritation. Always check manufacturer's glove compatibility data. Discard and replace immediately if contaminated.[4] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or airborne particles reaching the eyes. Goggles are required when there is a significant splash risk.[7] |
| Skin/Body Protection | Fully buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[4] |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[6] |
Safe Handling and Storage Protocols
Adherence to a meticulous handling protocol is essential for preventing exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the recommended height. Clear the workspace of all unnecessary items. Don the required PPE as detailed in Table 2.
-
Weighing: Conduct all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure. Use a spatula to carefully transfer the solid, avoiding the creation of airborne dust.
-
Transfer: If transferring the solid to a reaction vessel, do so slowly and carefully. If making a solution, add the solid to the solvent slowly to control any potential exothermic reactions and minimize splashing.
-
Post-Handling: Once the transfer is complete, securely seal the primary container.[4] Decontaminate the spatula and any other equipment used.
-
Cleanup: Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the waste material as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them. Remove your lab coat and wash hands thoroughly with soap and water.[4]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Keep containers tightly closed when not in use to prevent contamination and potential release.[7]
-
Store in the original, clearly labeled container.[4] The recommended storage temperature is room temperature.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
Caption: A generalized workflow for responding to a chemical incident in the lab.
Table 3: First-Aid Measures
| Exposure Route | Action | Source(s) |
|---|---|---|
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a physician or poison control center. | [3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists. | [3][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][5][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or physician. |[3][5] |
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.[4]
-
Do not mix with incompatible waste streams.
-
Dispose of contents and container in accordance with all local, regional, and national regulations. This should be handled by a licensed professional waste disposal service.[8]
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The Duality of the Pyridinethiol Group: A Technical Guide to its Reactivity
For researchers and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. Among these, pyridinethiol and its derivatives represent a class of molecules whose utility is dictated by the fascinating and highly tunable reactivity of their thiol group. This guide provides an in-depth exploration of the core chemical principles governing pyridinethiol reactivity, offering field-proven insights into its application, particularly in the realm of bioconjugation and advanced therapeutic design.
The Tautomeric Heart of Reactivity: Thione vs. Thiol
The chemical behavior of pyridinethiols, particularly 2-mercaptopyridine and 4-mercaptopyridine, is fundamentally governed by a prototropic tautomeric equilibrium between the aromatic thiol form and the non-aromatic thione form.[1][2] This equilibrium is not a static feature but is highly sensitive to the molecular environment, including solvent polarity, concentration, and temperature.[3][4]
-
In nonpolar solvents and the gas phase , the aromatic thiol form (e.g., pyridine-2-thiol) is generally favored.[1][2][5] This preference is attributed to the stabilization gained from cyclic electron delocalization within the pyridine ring.[1][5]
-
In polar solvents , the equilibrium shifts significantly towards the thione form (e.g., pyridine-2(1H)-thione).[1][2][3] The thione tautomer possesses a much larger dipole moment, making it more stable in high-dielectric environments.[1][5] Furthermore, the thione is stabilized by thioamide resonance.[1][5]
This solvent-dependent tautomerism is the master switch controlling the molecule's reactivity.[1] Understanding and controlling this equilibrium is the first step in designing successful synthetic and conjugation strategies. For instance, reactions requiring the nucleophilic aromatic thiol will be optimized in less polar media, whereas reactions involving the thioamide character of the thione will be favored in polar solvents.
Caption: Fig. 1: Tautomeric equilibrium of 2-mercaptopyridine.
Key Reactivity Profiles of the Thiol Group
The thiol (-SH) group and its conjugate base, the thiolate (-S⁻), are potent nucleophiles, making pyridinethiols versatile reagents in organic synthesis.[6] Their reactivity can be broadly categorized into several key profiles.
Acidity and Nucleophilicity
Thiols are generally more acidic than their alcohol counterparts.[6][7] The sulfur atom is larger and more polarizable than oxygen, allowing it to better stabilize the negative charge of the resulting thiolate anion.[7] This enhanced acidity means that pyridinethiols can be readily deprotonated under mild basic conditions to form the highly nucleophilic pyridinethiolate.
This nucleophilicity is the driving force for many of its most useful reactions, including alkylation and acylation, where the thiolate attacks electrophilic carbon centers.[8]
| Compound | pKa |
| Pyridine-4-thiol | 1.43 (+1), 8.86 (0)[9] |
| 4-Methylmercaptopyridine | 5.97[10] |
| N-methyl-4-pyridinethiol | 1.30[10] |
Table 1: Acidity of Pyridinethiol Derivatives.
Oxidation to Disulfides
One of the most characteristic reactions of thiols is their oxidation to form disulfide bonds (R-S-S-R).[6][11] Pyridinethiols are readily oxidized, often by mild oxidizing agents like air or iodine, to yield symmetrical disulfides such as 2,2'-dipyridyl disulfide.[4][12] This process can even be autocatalytic.[4]
This propensity for disulfide formation is the cornerstone of their application in bioconjugation through thiol-disulfide exchange reactions.
S-Alkylation and Acylation
The pyridinethiolate anion is an excellent nucleophile for S-alkylation reactions with alkyl halides and other electrophiles.[6] This reaction proceeds via a standard SN2 mechanism to form thioethers. Similarly, acylation can occur at the sulfur atom. It is important to note that the pyridine nitrogen is also a nucleophilic site, and N-alkylation can compete with S-alkylation.[8] Reaction conditions, such as the choice of solvent and base, can be tuned to favor one over the other. Radical-mediated alkylation pathways have also been developed for modifying the pyridine ring itself.[13][14]
Caption: Fig. 2: General mechanism for S-alkylation.
Coordination Chemistry
Both the sulfur and the pyridine nitrogen atoms can act as ligands, coordinating with metal ions to form stable complexes.[6] This chelating ability is exploited in various applications, from catalysis to the development of bioactive metal complexes and analytical reagents for metal detection.[15] For example, 2-Mercaptopyridine N-oxide is a well-known chelating agent.[15]
The Workhorse of Bioconjugation: The Pyridyl Disulfide Group
Perhaps the most significant application of pyridinethiol reactivity in the life sciences is in bioconjugation, primarily through the use of pyridyl disulfide reagents.[16][17][18] These reagents are used to introduce disulfide bonds that can subsequently react with endogenous or engineered thiol groups on biomolecules like proteins, peptides, or antibodies.[19][20]
The key reaction is the thiol-disulfide exchange .[11][16][21] A thiol on a target biomolecule attacks one of the sulfur atoms of the pyridyl disulfide. This results in the formation of a new, mixed disulfide bond between the biomolecule and the linker, with the concomitant release of pyridine-2-thione.[22]
The elegance of this system lies in several factors:
-
Specificity: The reaction is highly specific for thiol groups, which are less abundant on protein surfaces than amine groups, allowing for more controlled, site-specific conjugation.[17]
-
Mild Conditions: The exchange reaction proceeds efficiently under mild, physiological conditions (pH, temperature), preserving the integrity of sensitive biomolecules.[19]
-
Traceless Monitoring: The release of pyridine-2-thione, which has a distinct UV absorbance maximum around 343 nm, provides a real-time, non-destructive method to monitor the progress of the conjugation reaction spectrophotometrically.[22]
-
Reversibility: The resulting disulfide bond is cleavable. This is a critical feature for drug delivery systems, where the conjugated payload (e.g., a cytotoxic drug) needs to be released from its carrier (e.g., an antibody) inside the target cell. The reducing intracellular environment, rich in glutathione (GSH), readily cleaves the disulfide bond, liberating the active agent.[11][16][19]
Caption: Fig. 3: Workflow for pyridyl disulfide-based bioconjugation.
Experimental Protocol: Synthesis of a Symmetrical Pyridyl Disulfide
This protocol outlines a general procedure for the oxidative coupling of a pyridinethiol to its corresponding symmetrical disulfide, a foundational reagent for bioconjugation. This method is based on the facile air oxidation of thiols.
Self-Validation: The success of this protocol is validated at each stage. Purity of starting material is confirmed by melting point. Reaction completion is monitored by TLC. The final product identity and purity are confirmed by melting point analysis and comparison to literature values, ensuring a trustworthy and reproducible outcome.
Causality: The choice of an aqueous basic medium (NaOH) is critical. It deprotonates the acidic thiol to form the thiolate anion, which is significantly more susceptible to oxidation than the neutral thiol. Air is used as a mild, inexpensive, and readily available oxidant. The final acidification step protonates any remaining thiolate and precipitates the neutral disulfide product, which is less soluble in the aqueous medium.
Materials:
-
2-Mercaptopyridine (or other pyridinethiol derivative)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., 1:1 Hexanes:Ethyl Acetate)
-
Melting point apparatus
Procedure:
-
Dissolution: Dissolve 2-mercaptopyridine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.1 eq). Use a flask that is open to the atmosphere to facilitate air oxidation.
-
Oxidation: Stir the solution vigorously at room temperature. The solution may develop a deeper color. Monitor the reaction progress by TLC. To do this, take a small aliquot of the reaction mixture, acidify it with a drop of HCl, extract with a small amount of ethyl acetate, and spot this extract on the TLC plate. The starting thiol and the product disulfide should have different Rf values. Continue stirring until the starting material spot is no longer visible by TLC (typically several hours to overnight).
-
Precipitation: Once the reaction is complete, cool the solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). A precipitate (typically a pale yellow solid) of the disulfide product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of cold ethanol.
-
Drying: Dry the purified 2,2'-dipyridyl disulfide product under vacuum.
-
Characterization: Determine the melting point of the dried product and compare it to the literature value. The purity can be further assessed by techniques such as NMR or Mass Spectrometry if required.
Conclusion
The reactivity of the thiol group in pyridinethiol compounds is a study in duality, governed by a delicate tautomeric balance that is highly responsive to its environment. This tunable reactivity, from potent nucleophilicity in alkylations to controlled oxidation and exchange reactions, makes these compounds exceptionally versatile. For scientists in drug development, mastering the principles of pyridinethiol chemistry, particularly the application of pyridyl disulfides, opens a robust and reliable toolbox for the construction of sophisticated, stimulus-responsive bioconjugates and therapeutics. The ability to form specific, monitorable, and cleavable linkages is a cornerstone of modern antibody-drug conjugate design and targeted drug delivery.[23][24]
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- 24. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Medicinal Chemistry
Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group represents a cornerstone of modern medicinal chemistry. Its unique combination of steric and electronic properties allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles. This guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, covering its impact on lipophilicity, metabolic stability, target binding, and acidity/basicity. Furthermore, it details common synthetic strategies for its introduction and presents case studies of its successful application in FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a prevalent strategy in the design of pharmaceuticals and agrochemicals.[1] Approximately 15-20% of all licensed drugs introduced annually contain fluorine, a testament to its profound impact on molecular properties.[2] This trend is driven by the unique and often advantageous changes that fluorine and fluoroalkyl groups impart upon a parent molecule.
1.1 The Unique Properties of Fluorine
Fluorine, the most electronegative element, possesses a small van der Waals radius. When incorporated into a drug candidate, it can significantly alter its biological and physicochemical properties.[3] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[1][3] This inherent strength is a key contributor to the enhanced metabolic stability often observed in fluorinated compounds.[4]
1.2 The Trifluoromethyl Group: A Privileged Moiety
Among fluorinated motifs, the trifluoromethyl (CF₃) group is arguably the most widely employed in medicinal chemistry.[3] It is often considered a "super-methyl" group due to its similar size but vastly different electronic properties. The CF₃ group is strongly electron-withdrawing, highly lipophilic, and metabolically stable.[5][6] These characteristics allow medicinal chemists to strategically modify drug candidates to improve absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding affinity.[7]
Physicochemical Properties of the Trifluoromethyl Group and Their Impact on Drug Design
The introduction of a CF₃ group can dramatically alter a molecule's physicochemical profile. Understanding these effects is crucial for rational drug design.
2.1 Electronegativity and Inductive Effects
With a significant electronegativity, the CF₃ group exerts a powerful electron-withdrawing inductive effect.[8] This can have several important consequences:
-
Modulation of Acidity and Basicity: The CF₃ group can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups like amines.[8] For instance, a CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring was shown to lower the pKa of a cyclic carbamate, enhancing a key hydrogen bonding interaction with the target protein and improving drug potency.[2]
-
Influence on Aromatic Systems: When attached to an aromatic ring, the CF₃ group deactivates the ring towards electrophilic substitution and can influence the binding of the molecule to its biological target through altered electrostatic interactions.[1]
2.2 Lipophilicity: The Hansch-Leo Contribution
Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter influencing a drug's ability to cross biological membranes.[6] The CF₃ group is highly lipophilic, with a Hansch π value of +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[3] This enhanced lipophilicity can improve a drug's absorption and its ability to penetrate the blood-brain barrier.[9] However, the impact of trifluorination on lipophilicity is context-dependent; its effect is most pronounced when the CF₃ group is in the alpha-position relative to a functional group.[10]
2.3 Metabolic Stability: Blocking Sites of Oxidation
One of the most valuable applications of the CF₃ group is to enhance a drug's metabolic stability.[11] The exceptional strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4] By replacing a metabolically labile group, such as a methyl (CH₃) or methoxy (-OCH₃) group, with a CF₃ group, medicinal chemists can effectively block a major metabolic pathway.[4][11] This "metabolic switching" can lead to:
-
A longer drug half-life[4]
-
Improved bioavailability[4]
-
A more predictable pharmacokinetic profile[4]
Table 1: Comparative Metabolic Stability of a Hypothetical Drug Candidate
| Parameter | Drug with -CH₃ Group | Drug with -CF₃ Group | Rationale for Change |
| Primary Site of Metabolism | Oxidation of the methyl group | Blocked at the trifluoromethyl group | The C-F bond is resistant to enzymatic cleavage.[4] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits downstream metabolite formation.[11] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance.[11] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolism reduces the liver's metabolic capacity for the drug.[11] |
2.4 Modulation of pKa
The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity or basicity of nearby functional groups.[12] For example, replacing a methyl group with a trifluoromethyl group in 2-(thioalkyl)pyridines resulted in a substantial decrease in the pKa of the corresponding pyridinium ion, making it more acidic.[13] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.
2.5 Conformational Effects
While relatively small, the steric bulk of the CF₃ group can influence the preferred conformation of a molecule. This can be advantageous for locking a drug candidate into a bioactive conformation, thereby enhancing its binding affinity and selectivity for the target protein.[6]
The Trifluoromethyl Group in Drug-Target Interactions
The CF₃ group can participate in a range of non-covalent interactions with biological targets, often leading to enhanced binding affinity and selectivity.
3.1 Enhanced Binding Affinity through Novel Interactions
The unique electronic properties of the CF₃ group enable it to engage in interactions not possible for a simple methyl group. These include:
-
Orthogonal Multipolar Interactions: The CF₃ group can form favorable interactions with carbonyl groups and other electron-rich functionalities in a protein's binding pocket.
-
Halogen Bonding: Although less common for fluorine, under certain circumstances, the fluorine atoms of a CF₃ group can act as halogen bond donors.
-
Hydrophobic Interactions: The lipophilic nature of the CF₃ group allows it to occupy and favorably interact with hydrophobic pockets in the target protein, which can significantly contribute to binding affinity.[1]
3.2 Occupying Key Lipophilic Pockets
The increased size and lipophilicity of the CF₃ group compared to a methyl group can lead to better shape complementarity within a binding site, enhancing both affinity and selectivity.[1]
3.3 Case Studies: Analysis of CF₃-Containing Drugs
The successful application of the trifluoromethyl group is evident in numerous FDA-approved drugs.[14][15]
-
Celecoxib (Celebrex): This nonsteroidal anti-inflammatory drug (NSAID) features a trifluoromethyl group on its pyrazole ring. The CF₃ group contributes to the molecule's lipophilicity and is believed to play a role in its selective inhibition of the COX-2 enzyme.[8]
-
Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI), fluoxetine contains a trifluoromethyl group on one of its phenyl rings. This group enhances the drug's lipophilicity, facilitating its passage across the blood-brain barrier, and contributes to its binding affinity for the serotonin transporter.[8]
-
Sorafenib: This kinase inhibitor, used in cancer treatment, incorporates a trifluoromethyl group. The synthesis of Sorafenib involves reacting 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with 4-chloro-3-(trifluoromethyl) phenyl isocyanate.[2]
Synthetic Strategies for the Introduction of the Trifluoromethyl Group
The incorporation of a CF₃ group into a molecule is a significant synthetic challenge that has been the focus of intense research.[7] Numerous methods have been developed, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.[2]
4.1 Nucleophilic Trifluoromethylation
These methods involve the use of a "CF₃⁻" synthon. A common and widely used reagent is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as Ruppert's reagent.[2] Other reagents include trifluoromethane (fluoroform) and trifluoromethyl sulfone.[2][16]
4.2 Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" equivalent. Togni's reagents and Umemoto's reagents are prominent examples of electrophilic sources of the CF₃ group.[17]
4.3 Radical Trifluoromethylation
These methods generate a trifluoromethyl radical (•CF₃) that can then react with a substrate. Reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) are often used in radical trifluoromethylation reactions.[2]
4.4 Experimental Protocol: A Representative Trifluoromethylation Reaction
Objective: To synthesize a trifluoromethyl ketone from a methyl ester using fluoroform as the trifluoromethyl source.[16]
Materials:
-
Methyl ester substrate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme (triethylene glycol dimethyl ether)
-
Fluoroform (HCF₃)
-
Anhydrous reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the methyl ester substrate and anhydrous triglyme.
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Addition of Base: Slowly add a solution of KHMDS in a suitable solvent to the cooled reaction mixture while stirring.
-
Introduction of Fluoroform: Bubble fluoroform gas through the reaction mixture for a specified period, maintaining the temperature at -40 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethyl ketone.[16]
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Challenges and Future Perspectives
While the trifluoromethyl group is a powerful tool, its use is not without challenges.
5.1 Off-Target Effects and Toxicity Concerns
The high lipophilicity conferred by the CF₃ group can sometimes lead to off-target effects and potential toxicity. Careful consideration of the overall molecular properties is necessary to mitigate these risks.
5.2 Development of Novel Trifluoromethylation Reagents
The development of more efficient, cost-effective, and environmentally friendly trifluoromethylation reagents is an ongoing area of research.[7] The use of fluoroform, a potent greenhouse gas, as a CF₃ source is an example of efforts to utilize readily available feedstocks.[16]
5.3 The Rise of other Fluoroalkyl Groups
While the CF₃ group is dominant, other fluoroalkyl groups, such as the trifluoromethoxy (-OCF₃) group, are gaining importance in medicinal chemistry.[3][18] These groups offer alternative physicochemical properties that can be exploited in drug design.
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties such as lipophilicity and metabolic stability, coupled with its capacity to enhance drug-target interactions, has cemented its role in the development of numerous successful therapeutics.[19] A thorough understanding of its properties and the synthetic methods for its incorporation is essential for the rational design of the next generation of medicines.
Visualizations
Diagram 1: Impact of Trifluoromethyl Group on Drug Properties
Caption: Logical relationships of the trifluoromethyl group's impact.
Diagram 2: Experimental Workflow for Trifluoromethylation
Caption: Step-by-step workflow for a trifluoromethylation reaction.
References
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Semantic Scholar. [Link]
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applic
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]
- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of Trifluoromethyl Groups in Modern Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Trifluoromethyl group. Wikipedia. [Link]
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Advances in the Development of Trifluoromethoxyl
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]
- (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. OUCI. [Link]
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand.
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Methodological & Application
Synthetic Routes for the Preparation of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed synthetic protocols for the preparation of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, a critical heterocyclic building block in the development of novel agrochemicals and pharmaceutical agents. We present two robust and validated synthetic strategies: 1) Nucleophilic Aromatic Substitution (SNAr) on a dichlorinated pyridine precursor, and 2) Thionation of the corresponding 2-pyridone intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a comparative analysis of the routes to facilitate practical laboratory implementation.
Introduction and Strategic Overview
This compound is a highly functionalized pyridine derivative. The presence of a trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, while the chloro, and particularly the thiol groups, provide versatile handles for further chemical modification. The thiol group, existing in tautomeric equilibrium with its corresponding thione form, is a potent nucleophile and a key pharmacophore in various bioactive molecules.
The synthesis of this target molecule can be approached via several logical disconnections. However, two strategies stand out for their reliability and adaptability in a laboratory setting.
-
Route 1: Nucleophilic Aromatic Substitution (SNAr). This is often the most direct approach, involving the displacement of a suitable leaving group at the C2 position of the pyridine ring with a sulfur nucleophile. The success of this route hinges on the selective activation of the C2 position over others.
-
Route 2: Thionation of a 2-Pyridone. This classic transformation converts a stable and often readily accessible pyridone intermediate into the desired thiol/thione. The efficacy of this route depends on the successful synthesis of the pyridone precursor and the choice of an appropriate thionating agent.
This guide will detail the experimental protocols for both routes, providing the necessary context for chemists to select and execute the most suitable method for their specific needs.
Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This route is predicated on the reaction of a sulfur nucleophile with 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). The electron-withdrawing nature of the ring nitrogen and the trifluoromethyl group, coupled with the inherent reactivity of halogens at the α-position (C2), makes the C2-chloro substituent an excellent leaving group for SNAr.
Part A: Preparation of Precursor 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
The availability of DCTF is the critical starting point for this route. While numerous industrial methods exist, a common and scalable laboratory approach involves the direct chlorination of the more readily available 2-chloro-5-(trifluoromethyl)pyridine.
Reaction Principle: This is a vapor-phase electrophilic aromatic substitution where chlorine is introduced at the C3 position, activated by a catalyst.[1][2] The reaction is driven by high temperature and the catalytic action of metal halides like ferric chloride (FeCl₃).
Experimental Protocol: Chlorination of 2-chloro-5-(trifluoromethyl)pyridine
-
Apparatus Setup: Assemble a reaction tube furnace equipped with a quartz or glass tube packed with a suitable support (e.g., glass wool). The tube should have an inlet for reactant and chlorine gas and an outlet leading to a series of traps (first a cold trap to collect the product, followed by a scrubber containing a sodium hydroxide solution to neutralize excess chlorine and HCl).
-
Catalyst Impregnation (Optional but Recommended): While FeCl₃ can be used, a supported catalyst often provides better results. Activated carbon can be used as a support for iron chlorides.[1]
-
Reaction Execution:
-
Heat the furnace to the reaction temperature, typically between 200-350°C.[1]
-
Vaporize 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) by heating and carry it into the reaction tube using a stream of inert gas (e.g., nitrogen).
-
Simultaneously, introduce chlorine gas (Cl₂, 1.0 - 1.5 eq) into the reaction tube. The molar ratio is critical to control the degree of chlorination.
-
The gaseous mixture passes through the hot catalyst zone where the reaction occurs.
-
-
Product Collection and Work-up:
-
The product mixture exiting the reactor is condensed and collected in the cold trap.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with water, then with a dilute sodium bicarbonate solution to remove residual acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude DCTF is purified by fractional distillation under vacuum to yield the product as a clear liquid or low-melting solid.
Part B: Synthesis of this compound
Reaction Principle: This step involves the direct displacement of the C2-chloride of DCTF using sodium hydrosulfide (NaSH). The reaction is typically performed in a polar aprotic solvent like DMF or a protic solvent like isopropanol, which facilitates the dissolution of the reagents and the SNAr mechanism.[3]
Experimental Protocol:
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, thermometer, and nitrogen inlet, charge 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol (approximately 5-10 mL per gram of DCTF).
-
Reagent Addition:
-
In a separate flask, prepare a solution of sodium hydrosulfide hydrate (NaSH·xH₂O) (1.2 - 1.5 eq) in water or the reaction solvent. Caution: NaSH is corrosive and releases toxic H₂S gas upon acidification. Handle in a well-ventilated fume hood.
-
Add the NaSH solution dropwise to the stirred solution of DCTF at room temperature. An exotherm may be observed. Maintain the reaction temperature between 40-60°C using a water bath for cooling if necessary.[3]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until consumption of the starting material is complete (typically 2-6 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous mixture carefully with a dilute acid (e.g., 2M HCl) to a pH of ~5-6. This protonates the thiolate to form the desired thiol, which will precipitate. Perform this step in a fume hood as H₂S may be evolved.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a beige solid.[4]
Workflow for Route 1
Route 2: Synthesis via Thionation of a 2-Pyridone
This alternative route involves the conversion of a carbonyl group to a thiocarbonyl. It is a valuable strategy when the corresponding 2-pyridone is more accessible than the di-halogenated precursor required for Route 1. The final product exists in equilibrium with its thiol tautomer.[5]
Part A: Preparation of 3-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one
Reaction Principle: The 2-pyridone intermediate can be prepared by the hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). The C2 position is more susceptible to nucleophilic attack by water or hydroxide, leading to the displacement of the chloride and formation of the thermodynamically stable pyridone tautomer.
Experimental Protocol: Hydrolysis of DCTF
-
Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) (1.0 eq).
-
Reaction Medium: Add a solution of aqueous sodium hydroxide (NaOH, 2-3 eq) or an acid catalyst (e.g., concentrated H₂SO₄) in water. The choice between acidic or basic conditions depends on substrate stability and desired work-up. Basic hydrolysis is common.
-
Reaction Execution: Heat the mixture to reflux (approx. 100°C) and maintain for 4-12 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify with concentrated HCl until the solution is acidic (pH ~2-3). The pyridone product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield the crude 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one. Further purification can be achieved by recrystallization if necessary.
-
Part B: Thionation of the 2-Pyridone
Reaction Principle: This step uses a thionating agent to convert the C=O bond of the pyridone into a C=S bond. Lawesson's reagent (LR) is a mild and effective reagent for this transformation.[6] Alternatively, phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine can be used.[7]
Experimental Protocol: Thionation with Lawesson's Reagent
-
Apparatus Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, place the 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) and Lawesson's reagent (0.5 - 0.7 eq). Caution: Lawesson's reagent is moisture-sensitive and has an unpleasant odor. Handle in a fume hood.
-
Solvent Addition: Add a dry, high-boiling aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the consumption of the starting pyridone. The reaction may take anywhere from 2 to 24 hours depending on the substrate.
-
Work-up and Isolation:
-
Cool the mixture to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Alternatively, the crude product can be triturated with a non-polar solvent like hexanes to induce crystallization.
-
-
Final Product: Collect the purified product, this compound, and dry under vacuum.
Workflow for Route 2
Data Summary and Comparison
The following table provides key data for the target compound and its immediate precursors. Yields are representative and may vary based on reaction scale and optimization.
| Compound Name | Starting Material | Route | Typical Yield (%) | Melting Point (°C) | Appearance |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | 2-Chloro-5-(trifluoromethyl)pyridine | 1A | 65-80 | 33-35 | White solid |
| 3-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one | DCTF | 2A | 85-95 | 175-178 | Off-white solid |
| This compound | DCTF | 1B | 70-90 | 145[8] | Beige solid |
| This compound | 3-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one | 2B | 60-85 | 145[8] | Beige solid |
Route Comparison:
-
Route 1 (SNAr) is generally more atom-economical and direct if the DCTF precursor is readily available. The reaction conditions are typically milder than the thionation step.
-
Route 2 (Thionation) is a reliable alternative, especially if the pyridone intermediate is easier to synthesize or procure. It avoids the direct use of NaSH, but Lawesson's reagent has its own handling considerations.
Safety, Handling, and Storage
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Specific Hazards:
-
Sodium Hydrosulfide (NaSH): Corrosive and hygroscopic. Reacts with acid to produce highly toxic and flammable hydrogen sulfide (H₂S) gas.
-
Lawesson's Reagent: Moisture sensitive. Has a strong, unpleasant odor. Its byproducts are also malodorous.
-
Thiol Product: Pyridine-thiols are known for their potent and unpleasant stench. All equipment should be decontaminated with a bleach solution after use.
-
-
Storage: The final product should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Conclusion
This application note has detailed two effective and reproducible synthetic routes for the preparation of this compound. The choice between the direct SNAr approach (Route 1) and the pyridone thionation method (Route 2) will depend on starting material availability, laboratory capabilities, and scale requirements. Both protocols have been designed to be robust and are supported by established chemical principles, providing researchers with a solid foundation for accessing this valuable synthetic intermediate.
References
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
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- International Research Journal of Multidisciplinary Scope (IRJMS) - Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. IRJMS. [Link]
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
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Application Note: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol as a Versatile Intermediate in the Synthesis of Advanced Agrochemicals
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, present in a multitude of high-performance fungicides, herbicides, and insecticides.[1][2] The strategic functionalization of the pyridine ring is critical for modulating biological activity, and the introduction of a thiol group at the C2 position offers a unique handle for subsequent chemical diversification. This application note provides a comprehensive guide to the synthesis, properties, and synthetic utility of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol, a key intermediate derived from the widely used precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.[3] We present detailed, field-tested protocols for its preparation and subsequent transformations, underscoring its value in constructing complex agrochemical entities. The causality behind experimental choices is explained, providing researchers with a robust framework for leveraging this versatile building block in discovery and development programs.
Introduction: The Strategic Importance of the Pyridine-2-thiol Moiety
The pyridine ring's unique electronic properties make it a privileged structure in medicinal and agricultural chemistry.[4][5] The inclusion of a trifluoromethyl group, typically at the 5-position, often enhances metabolic stability and binding affinity. While many synthetic routes to TFMP-based agrochemicals start from chlorinated pyridines, the 2-thiol derivative represents a synthetically powerful, yet underutilized, intermediate.
The thiol group and its tautomeric thione form possess distinct reactivity profiles.[6] As a soft nucleophile, the thiolate anion readily participates in S-alkylation and S-arylation reactions. Furthermore, it can be oxidized to disulfides or sulfonyl chlorides, the latter being highly reactive intermediates for the synthesis of sulfonamides. This application note will demonstrate how this compound can be strategically employed to build molecular complexity.
Physicochemical Properties & Handling
Proper characterization and safe handling are paramount for reproducible results. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 76041-74-2 | [7][8] |
| Molecular Formula | C₆H₃ClF₃NS | [8] |
| Molecular Weight | 213.61 g/mol | [8] |
| Appearance | Beige solid | [7] |
| Melting Point | ~145 °C | [8] |
| Storage | Room temperature, away from oxidizing agents | [7] |
Safety & Handling:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.
-
Note: The compound possesses a strong stench, characteristic of many thiols. All manipulations should be performed within a certified chemical fume hood.[8]
Synthesis of the Intermediate: Protocol & Rationale
The most direct route to this compound is via nucleophilic aromatic substitution (SNAr) on 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthetic Workflow
Caption: Synthesis of the target thiol via SNAr.
Detailed Experimental Protocol
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (10.8 g, 50 mmol).
-
Reagent Addition: Add 100 mL of ethanol. In a separate beaker, dissolve sodium hydrosulfide hydrate (NaSH·xH₂O, ~70%, 4.8 g, ~60 mmol) in 20 mL of water. Add the NaSH solution to the flask.
-
Reaction Execution: Heat the mixture to reflux (~80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 hexane:ethyl acetate eluent.
-
Causality Note: The SNAr reaction proceeds selectively at the C2 position. The chlorine at C2 is significantly more labile than the one at C3 due to the strong electron-withdrawing effect and stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen atom.[9] Ethanol/water is a suitable solvent system for both the organic substrate and the inorganic nucleophile.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water. Acidify to pH 3-4 with 2M HCl. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 30 mL). Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture to yield the title compound as a beige solid.
-
Validation: Confirm product identity and purity via melting point analysis (expected ~145 °C) and ¹H NMR spectroscopy.[8]
Synthetic Applications & Protocols
The utility of this compound lies in its versatile reactivity, enabling the creation of diverse downstream intermediates.
Key Reaction Pathways
Caption: Key synthetic transformations of the thiol intermediate.
Protocol 2: Oxidation to 2,2'-Disulfanediylbis(3-chloro-5-(trifluoromethyl)pyridine)
Disulfides are stable compounds that can serve as reservoirs for the thiol, releasing it under reducing conditions.
-
Reaction Setup: Dissolve this compound (2.14 g, 10 mmol) in 50 mL of methanol in a 100 mL flask.
-
Reagent Addition: Add triethylamine (1.5 mL, ~11 mmol). To this solution, add a solution of iodine (1.27 g, 5 mmol) in 20 mL of methanol dropwise over 15 minutes. A yellow precipitate may form.
-
Causality Note: The base (triethylamine) deprotonates the thiol to form the more nucleophilic thiolate. Iodine acts as a mild oxidizing agent to facilitate the formation of the disulfide bond.[6]
-
-
Reaction Execution: Stir at room temperature for 2 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with 5% aqueous sodium thiosulfate solution (2 x 20 mL) to remove excess iodine, followed by water (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the disulfide product.
Protocol 3: S-Alkylation to Form a Thioether Intermediate
Thioethers are common motifs in bioactive molecules. This protocol provides a general method for their synthesis.
-
Reaction Setup: In a 100 mL flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in 30 mL of anhydrous THF.
-
Reagent Addition: Cool the suspension to 0 °C. Add a solution of this compound (2.14 g, 10 mmol) in 20 mL of anhydrous THF dropwise. Stir for 30 minutes at 0 °C.
-
Causality Note: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, ensuring complete formation of the thiolate for the subsequent substitution reaction. Anhydrous conditions are critical to prevent quenching of the NaH.
-
-
Reaction Execution: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 mL, 10 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of 10 mL of water. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Oxidation of Thioether to Sulfone
The conversion of the thioether to a sulfone dramatically alters its reactivity. The sulfone group is a powerful electron-withdrawing group and an excellent leaving group, reactivating the C2 position for a second SNAr reaction, often under milder conditions than required to displace a chloro group.
-
Reaction Setup: Dissolve the thioether intermediate (from Protocol 3, 5 mmol) in 50 mL of dichloromethane in a 250 mL flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.4 g, ~10.5 mmol, 2.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: m-CPBA is a common and effective oxidant for converting sulfides to sulfones. Using slightly more than two equivalents ensures the complete oxidation past the intermediate sulfoxide stage.
-
-
Reaction Execution: Stir the reaction at room temperature overnight.
-
Work-up and Purification: A white precipitate of meta-chlorobenzoic acid will form. Filter the reaction mixture. Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the sulfone, which can be further purified by recrystallization or chromatography. This activated intermediate is now primed for reaction with amines or other nucleophiles to build key agrochemical precursors.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthetic chemist's toolbox. Readily prepared from an abundant industrial precursor, its unique reactivity allows for a range of strategic transformations including oxidation, S-alkylation, and conversion to a highly activated sulfone leaving group. The protocols detailed herein provide a reliable foundation for researchers to explore the derivatization of this intermediate, paving the way for the discovery and synthesis of novel, high-value agrochemicals. By understanding the chemical principles behind each step, scientists can confidently adapt and apply these methods to their specific research and development objectives.
References
- International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- PubMed. (2023). Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Biosynth. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- ResearchGate. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Sigma-Aldrich. (n.d.). This compound.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Jubilant Ingrevia. (n.d.). 2,3-dichloro-5- trifluoromethyl pyridine.
- PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
- MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
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The Versatile Role of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol in Modern Drug Discovery: Applications and Protocols
Introduction: In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Among the chemical scaffolds utilized to introduce this powerful moiety, 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol has emerged as a versatile and highly valuable intermediate. Its unique electronic and structural characteristics make it a key component in the synthesis of a range of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed experimental protocols for its derivatization, offering researchers and drug development professionals a practical resource for leveraging this potent building block.
Core Applications in Medicinal Chemistry
The strategic placement of chloro, trifluoromethyl, and thiol groups on the pyridine ring endows this compound with a unique reactivity profile, making it a sought-after precursor for various classes of therapeutic agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, while the chloro and thiol functionalities provide reactive handles for further molecular elaboration.
While the direct application of this compound in a marketed pharmaceutical is not prominently documented, its structural motifs are integral to compounds targeting a range of diseases. Notably, derivatives of trifluoromethylpyridines are key components in the development of inhibitors for enzymes such as monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and CTP synthase 1 (CTPS1), which are implicated in various neurological and oncological disorders.
Furthermore, the related compound, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, is a critical intermediate in the synthesis of the non-peptide HIV protease inhibitor, Tipranavir . This underscores the significance of the trifluoromethyl-pyridyl-sulfonyl moiety in the design of potent antiviral agents.
Key Synthetic Transformations and Protocols
The utility of this compound in drug discovery is primarily realized through two key synthetic transformations: S-alkylation to form thioethers and oxidation to form sulfonyl chlorides. These reactions open avenues to a diverse array of molecular architectures.
Protocol 1: S-Alkylation of this compound
The nucleophilic thiol group readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to introduce a wide range of substituents. This reaction is fundamental for creating libraries of compounds for biological screening. A common and useful derivative is 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetic acid, which can be further functionalized.
Reaction Scheme:
Caption: S-alkylation followed by hydrolysis.
Step-by-Step Protocol:
-
S-Alkylation:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to form the thiolate anion.
-
Slowly add the alkylating agent, for example, ethyl bromoacetate (1.1 eq), to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude thioether.
-
Purify the product by column chromatography on silica gel if necessary.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH, 2-3 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the desired 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetic acid.
-
Protocol 2: Oxidation to 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
The oxidation of the thiol to a sulfonyl chloride is a critical step for preparing sulfonamides, a common motif in many pharmaceutical agents. This transformation converts the nucleophilic thiol into a highly reactive electrophilic sulfonyl chloride.
Reaction Scheme:
Caption: Oxidation of the thiol to a sulfonyl chloride.
Step-by-Step Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas or other corrosive reagents.
-
Preparation:
-
Suspend this compound (1.0 eq) in a mixture of a chlorinated solvent such as dichloromethane (CH₂Cl₂) and aqueous hydrochloric acid (HCl).
-
Cool the suspension to 0-5 °C using an ice bath.
-
-
Oxidation:
-
Bubble chlorine gas slowly through the stirred suspension. Alternatively, N-chlorosuccinimide (NCS) can be used as a safer chlorinating and oxidizing agent.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours. The disappearance of the starting thiol and the formation of a new, less polar spot indicates the formation of the sulfonyl chloride.
-
-
Work-up and Isolation:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure at a low temperature to avoid decomposition of the product.
-
The resulting 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is often used immediately in the next step without further purification due to its reactive nature.
-
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 76041-74-2 | C₆H₃ClF₃NS | 213.61 |
| 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetic acid | 338422-73-4 | C₈H₅ClF₃NO₂S | 271.64 |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride | Not available | C₆H₂Cl₂F₃NO₂S | 282.05 |
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of reactive functional groups and the presence of the trifluoromethyl moiety provides medicinal chemists with a versatile platform for the synthesis of novel therapeutic agents. The protocols outlined in this guide offer a practical framework for the derivatization of this important building block, enabling the exploration of new chemical space and the development of next-generation pharmaceuticals. As our understanding of disease biology deepens, the demand for such well-designed, functionalized intermediates will undoubtedly continue to grow, solidifying the role of compounds like this compound in the future of medicine.
References
- PubChem. (n.d.). Tipranavir. National Center for Biotechnology Information.
Applikations- und Protokollhandbuch: Derivatisierung von 3-Chlor-5-(trifluormethyl)pyridin-2-thiol für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 3-Chlor-5-(trifluormethyl)pyridin-2-thiol, einem vielversprechenden Molekülgerüst für die Entdeckung neuer Wirkstoffe. Als leitender Anwendungswissenschaftler werde ich Sie durch die strategische Logik, die detaillierten Protokolle und die biologischen Evaluierungsmethoden führen, die für die Erstellung einer Bibliothek von Derivaten für das Hochdurchsatz-Screening unerlässlich sind.
Einleitung: Die Bedeutung des Trifluormethylpyridin-Gerüsts
Trifluormethyl-substituierte Pyridin-Derivate (TFMP) sind in der Agrochemie und der pharmazeutischen Industrie von großer Bedeutung.[1][2] Die Trifluormethylgruppe (CF₃) verbessert die Lipophilie und die metabolische Stabilität von Molekülen, was zu verbesserten pharmakokinetischen Eigenschaften führen kann.[3] In Kombination mit dem Pyridinring, einem bekannten Pharmakophor, ergeben sich Moleküle mit einem breiten Spektrum an biologischen Aktivitäten, darunter antibakterielle, insektizide und antivirale Eigenschaften.[4][5][6]
Das Ausgangsmolekül, 3-Chlor-5-(trifluormethyl)pyridin-2-thiol, bietet durch seine reaktive Thiolgruppe einen idealen Anknüpfungspunkt für die Derivatisierung. Es existiert in einem tautomeren Gleichgewicht zwischen der Thion- und der Thiol-Form, wobei die Thiol-Form für die hier beschriebenen Reaktionen von zentraler Bedeutung ist.[7] Durch gezielte Modifikation an dieser Position kann eine vielfältige Bibliothek von Verbindungen mit unterschiedlichen physikochemischen und pharmakologischen Eigenschaften erstellt werden.
Strategien zur Derivatisierung: Von Thioethern zu Sulfonen
Die primäre Strategie zur Derivatisierung von 3-Chlor-5-(trifluormethyl)pyridin-2-thiol ist die S-Alkylierung, gefolgt von einer optionalen Oxidation. Dieser zweistufige Ansatz ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen und die Feinabstimmung der elektronischen und sterischen Eigenschaften der Moleküle.
S-Alkylierung zur Synthese von Thioethern
Die S-Alkylierung ist eine nukleophile Substitutionsreaktion, bei der das deprotonierte Thiol (Thiolat) als Nukleophil ein Elektrophil, typischerweise ein Alkylhalogenid, angreift.[8][9] Die Reaktion verläuft in der Regel nach einem Sₙ2-Mechanismus, bei dem die Reaktionsgeschwindigkeit von der Konzentration beider Reaktanten abhängt.[10] Die Wahl der Base zur Deprotonierung des Thiols ist entscheidend für den Erfolg der Reaktion. Schwächere Basen wie Kaliumcarbonat (K₂CO₃) oder stärkere Basen wie Natriumhydroxid (NaOH) können verwendet werden, um das reaktive Thiolat-Anion zu erzeugen.[1][11]
Abbildung 1: Schematischer Arbeitsablauf der S-Alkylierung.
Oxidation von Thioethern zu Sulfoxiden und Sulfonen
Die am Schwefelatom der Thioether-Derivate vorhandenen freien Elektronenpaare ermöglichen eine schrittweise Oxidation zu Sulfoxiden und anschließend zu Sulfonen.[9][12] Diese Transformation verändert die Polarität, Löslichkeit und die Fähigkeit zur Wasserstoffbrückenbindung des Moleküls erheblich, was zu einer veränderten biologischen Aktivität führen kann.[6] Gängige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA).[12] Durch sorgfältige Kontrolle der Reaktionsbedingungen, wie der Stöchiometrie des Oxidationsmittels und der Temperatur, kann die Reaktion selektiv beim Sulfoxid gestoppt oder bis zum Sulfon geführt werden.[12][13]
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Application Notes and Protocols for the Reaction of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol in Medicinal Chemistry
This compound is a highly functionalized heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a privileged moiety in modern medicinal chemistry. The presence of a reactive thiol group, alongside a chlorine atom, on the pyridine scaffold provides a versatile platform for the synthesis of a diverse array of derivatives through reactions with various electrophiles. Understanding the reactivity of the thiol group is paramount for its effective utilization in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed application notes and robust protocols for the reaction of this compound with three major classes of electrophiles: alkylating agents, acylating agents, and oxidizing agents. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success in the laboratory.
S-Alkylation: Synthesis of Novel Thioethers
The reaction of this compound with alkylating agents, typically alkyl halides, is a fundamental transformation for creating stable thioether linkages. This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion, generated in situ, attacks the electrophilic carbon of the alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for the deprotonation of the thiol to form the more nucleophilic thiolate. A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often preferred. K₂CO₃ is advantageous due to its ease of handling and removal after the reaction. NaH offers a stronger, irreversible deprotonation, which can be beneficial for less reactive alkyl halides.
-
Solvent System: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for this reaction. These solvents effectively solvate the cation of the base, leaving the thiolate anion more exposed and reactive. They also possess a wide liquid range, accommodating various reaction temperatures.
-
Temperature Control: The reaction is typically conducted at room temperature. However, for less reactive alkyl halides (e.g., secondary or sterically hindered halides), gentle heating may be necessary to drive the reaction to completion. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to prevent side reactions or decomposition at elevated temperatures.
Experimental Protocol: S-Alkylation with an Alkyl Halide
This protocol details the synthesis of S-benzyl-3-chloro-5-(trifluoromethyl)pyridine-2-thiol.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate anion.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative S-Alkylation Reactions
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 25 | 4 | >90 |
| Ethyl iodide | NaH | THF | 25 | 2 | >95 |
| 2-Bromopropane | K₂CO₃ | MeCN | 50 | 12 | ~70 |
S-Acylation: Formation of Thioesters
The S-acylation of this compound with acylating agents, such as acyl chlorides or anhydrides, yields thioesters. Thioesters are valuable intermediates in organic synthesis and can exhibit their own biological activities.[1]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are commonly used for this transformation.
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is typically employed to neutralize the HCl generated during the reaction with acyl chlorides. This prevents the protonation of the starting thiol and the product.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction. These solvents are unreactive towards the acylating agent and facilitate easy work-up.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions.
Experimental Protocol: S-Acylation with an Acyl Chloride
This protocol describes the synthesis of S-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) benzothioate.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired thioester.
Oxidation: Accessing Sulfonyl Chlorides and Sulfonic Acids
The oxidation of the thiol group offers a pathway to highly valuable sulfonyl chlorides and sulfonic acids. These derivatives are key intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.
Causality Behind Experimental Choices:
-
Oxidizing Agent: A variety of oxidizing agents can be employed. For the synthesis of sulfonyl chlorides, a combination of a chlorine source and an oxidant is necessary. Common reagents include chlorine gas in an acidic medium or N-chlorosuccinimide (NCS) in the presence of an acid.[2] For the direct conversion to sulfonic acids, stronger oxidizing agents like hydrogen peroxide in the presence of a catalyst can be used.[3][4]
-
Reaction Medium: The choice of solvent and additives is crucial for controlling the reaction. For the formation of sulfonyl chlorides, an aqueous acidic medium is often used to facilitate the oxidative chlorination.
-
Temperature: These oxidations are typically exothermic and require careful temperature control, often being performed at low temperatures to prevent over-oxidation and decomposition.
Experimental Protocol: Oxidation to 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
This protocol is adapted from general procedures for the oxidation of heteroaryl thiols.[5]
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (concentrated)
-
Acetonitrile
-
Dichloromethane
-
Ice-water bath
Procedure:
-
Suspend this compound (1.0 eq) in acetonitrile.
-
Add concentrated hydrochloric acid (catalytic amount).
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Add N-chlorosuccinimide (3.0-3.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature. The resulting sulfonyl chloride is often used immediately in the next step due to its potential instability.
Visualization of Reaction Pathways
Sources
- 1. Synthesis and hypoglycemic activity of S-acyl derivatives of 3-mercaptopicolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
S-alkylation of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol protocols
An Application Guide to the S-Alkylation of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Introduction: Strategic Importance in Synthesis
The 3-chloro-5-(trifluoromethyl)pyridine scaffold is a privileged structure in modern chemistry, forming the backbone of numerous active compounds in the agrochemical and pharmaceutical industries.[1][2] Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl and chloro groups, significantly influence molecular interactions, enhancing biological efficacy and metabolic stability. The 2-thiol derivative, this compound, is a key intermediate, poised for functionalization.
The S-alkylation of this thiol is a fundamental and highly efficient transformation for creating diverse libraries of 2-alkylthio-3-chloro-5-(trifluoromethyl)pyridine derivatives. This reaction, which forms a stable thioether (or sulfide) linkage, is a cornerstone of synthetic strategies aimed at developing new chemical entities.[3][4] This guide provides an in-depth exploration of the reaction's mechanism, practical protocols, and critical considerations for researchers in organic synthesis and drug development.
The Reaction Mechanism: A Nucleophilic Substitution Pathway
The S-alkylation of a thiol is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][5] The process is driven by the high nucleophilicity of the sulfur atom after deprotonation.
Causality Behind the Mechanism:
-
Deprotonation to the Thiolate: Thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting negative charge.[3][6] A suitable base readily abstracts the acidic proton from the sulfhydryl group (-SH) to generate a thiolate anion (RS⁻). This thiolate is an excellent, soft nucleophile.[5][6]
-
Nucleophilic Attack: The electron-rich thiolate anion attacks the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide). This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.
-
Displacement and Product Formation: A new carbon-sulfur bond is formed concurrently with the cleavage of the carbon-leaving group bond, yielding the final thioether product and a salt of the leaving group.[3]
Sources
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- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thiol - Wikipedia [en.wikipedia.org]
Cross-coupling reactions involving 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
An Application Guide to Cross-Coupling Reactions Involving the Challenging 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Scaffold
Abstract
This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a strategic guide to performing cross-coupling reactions on the this compound scaffold. This molecule is a highly valuable building block due to the unique electronic properties conferred by its trifluoromethyl and chloro-substituted pyridine core, motifs frequently sought in modern pharmaceuticals to enhance metabolic stability and binding affinity.[1] However, the presence of a 2-thiol group, which exists in tautomeric equilibrium with its 2-thione form, presents a significant challenge for traditional palladium-catalyzed cross-coupling reactions due to catalyst poisoning.
This guide elucidates the causality behind this challenge and presents a robust, field-proven strategy centered on a protective group approach. We provide detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on an S-protected derivative, followed by guidance on subsequent deprotection to yield the target functionalized thiol. The protocols are designed as self-validating systems, offering insights into catalyst and ligand selection, reaction optimization, and mechanistic considerations to empower scientists to successfully incorporate this versatile scaffold into their discovery programs.
The Core Challenge: Catalyst Deactivation by the 2-Thiol Group
The primary obstacle in utilizing this compound directly in cross-coupling reactions is the potent inhibitory effect of the thiol/thione moiety on palladium catalysts.
-
Causality of Catalyst Poisoning: Sulfur-containing functional groups, particularly thiols and thiones, are well-known poisons for late transition metal catalysts like palladium. The sulfur atom acts as a strong Lewis base, coordinating irreversibly to the electron-deficient palladium center. This strong binding occupies the catalyst's coordination sites, preventing the substrate (aryl chloride) from participating in the crucial oxidative addition step, thereby halting the catalytic cycle before it can begin.
-
The Thiol-Thione Tautomerism: The substrate exists as a mixture of two tautomeric forms: the thiol and the thione. Both forms are problematic for palladium catalysis.
To overcome this, a protection-coupling-deprotection strategy is the most logical and effective approach. By masking the thiol group with a suitable protecting group (e.g., a methyl or benzyl group), its inhibitory effects are nullified, allowing for efficient cross-coupling at the C3-chloro position.
Caption: General workflow for functionalizing the target scaffold.
Palladium-Catalyzed Cross-Coupling Protocols for S-Protected 3-Chloro-5-(trifluoromethyl)pyridine
The following protocols are designed for the S-protected intermediate, for instance, 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine . The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring facilitates the oxidative addition of the C-Cl bond, though robust catalyst systems are still required.[2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and vinyl-aryl structures, valued for the operational simplicity and commercial availability of boronic acid reagents.
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the challenging oxidative addition of the aryl chloride.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Reagent/Condition | Molar Equiv. / Mol% | Rationale |
| Aryl Chloride | 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine | 1.0 equiv. | Substrate |
| Boronic Acid | Aryl/Heteroaryl/Vinyl Boronic Acid or Ester | 1.2 - 1.5 equiv. | Coupling partner |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1.5 - 3 mol% | Palladium(0) source after in-situ reduction |
| Ligand | SPhos or XPhos | 3 - 6 mol% | Bulky, electron-rich ligand to facilitate C-Cl bond activation.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv. | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (5:1) or Toluene | 0.1 - 0.2 M | Common solvent systems for Suzuki couplings. |
| Temperature | 100 - 110 °C | - | Provides thermal energy to overcome activation barriers. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Through the septum, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of a small, quenched aliquot.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the definitive method for constructing C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[5][6] This reaction is fundamental to the synthesis of countless pharmaceutical agents.
Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of a boronic acid.[7] After oxidative addition, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex. Reductive elimination then forges the C-N bond.[7] The use of sterically hindered phosphine ligands is essential for promoting both the oxidative addition and the final reductive elimination step.[8]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Reagent/Condition | Molar Equiv. / Mol% | Rationale |
| Aryl Chloride | 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine | 1.0 equiv. | Substrate |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv. | Nucleophile |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1.5 - 2 mol% | Palladium(0) source |
| Ligand | XPhos or BrettPhos | 3 - 4 mol% | Ligands of choice for C-Cl amination, promoting efficient catalysis.[7] |
| Base | NaOtBu or LHMDS | 1.5 - 2.0 equiv. | Strong, non-nucleophilic base required to form the palladium-amido intermediate. |
| Solvent | Toluene or 1,4-Dioxane | 0.2 - 0.5 M | Anhydrous, non-protic solvents are required. |
| Temperature | 100 - 110 °C | - | Standard temperature for amination of aryl chlorides. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv.) to an oven-dried reaction vial with a stir bar.
-
Catalyst Premix: In a separate small vial, dissolve Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) in 2 mL of anhydrous toluene. Stir for 5 minutes to form the active catalyst.
-
Reagent Addition: To the reaction vial containing the base, add 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Reaction Start: Add the catalyst premix to the reaction vial, followed by an additional 3 mL of anhydrous toluene.
-
Inert Atmosphere & Heating: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 110 °C. Stir for 8-16 hours.
-
Monitoring & Workup: Follow steps 6-9 from the Suzuki-Miyaura protocol for reaction monitoring, workup, and purification.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction provides a powerful means of introducing alkynyl groups onto aromatic rings.[9] It typically employs a dual-catalyst system of palladium and a copper(I) salt, though copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10][11]
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride occurs as before. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[9]
Table 3: Recommended Conditions for Sonogashira Coupling
| Component | Reagent/Condition | Molar Equiv. / Mol% | Rationale |
| Aryl Chloride | 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine | 1.0 equiv. | Substrate |
| Alkyne | Terminal Alkyne | 1.5 - 2.0 equiv. | Coupling partner |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 2 - 5 mol% | Standard palladium catalysts for Sonogashira reactions. |
| Cu(I) Cocatalyst | Copper(I) Iodide (CuI) | 5 - 10 mol% | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 3.0 equiv. | Acts as both a base and a solvent. |
| Solvent | THF or DMF | 0.2 - 0.5 M | Anhydrous solvent required. |
| Temperature | 60 - 80 °C | - | Milder conditions are often sufficient compared to other couplings. |
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add 5 mL of anhydrous THF and 2 mL of triethylamine. Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 6-12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by column chromatography to isolate the desired product.
Post-Coupling Deprotection of the Thiol Group
After successful functionalization at the C3 position, the thiol protecting group can be removed to reveal the final target molecule. The choice of deprotection method depends on the protecting group used. For an S-methyl group, strong acids or metal-mediated methods can be employed, though care must be taken if other sensitive functional groups are present.
Conclusion
While this compound is a challenging substrate for direct cross-coupling, a rational protection-coupling-deprotection strategy renders it a tractable and highly useful synthetic building block. By temporarily masking the problematic thiol group, chemists can unlock access to a wide array of functionalized trifluoromethyl-pyridines via robust and well-understood palladium-catalyzed methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and mechanistic insights provided herein serve as a validated starting point for researchers aiming to leverage this valuable scaffold in the design and synthesis of novel molecules for pharmaceutical and agrochemical applications.
References
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- Ihara, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Grushin, V. V. (2010).
- Chemistry LibreTexts. (2023).
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 607248, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- National Center for Biotechnology Information. PubChemLite for C6H3ClF3NS, this compound. [Link]
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Application Notes & Protocols: Leveraging 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol in the Synthesis of Advanced Fungicides
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
In the continuous effort to safeguard global crop yields, the development of novel, potent, and resistance-breaking fungicides is paramount. Within the landscape of agrochemical synthesis, pyridine-based structures are foundational scaffolds for numerous commercial active ingredients.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF3) group is a well-established method for enhancing the efficacy and metabolic stability of bioactive molecules.[5][6] The CF3 group's high electronegativity and lipophilicity can significantly improve a molecule's binding affinity to target enzymes and enhance its transport properties within the plant and fungal pathogen.
This document provides a detailed guide on the application of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol (CAS: 76041-74-2), a critical and versatile intermediate for constructing a new generation of fungicides.[7] We will explore its reactivity, provide a detailed synthetic protocol for its core transformation, and discuss its role in building fungicidal molecules, particularly those targeting essential fungal metabolic pathways.
Physicochemical Properties and Reactivity Profile
This compound is a highly functionalized heterocyclic compound. Its synthetic utility is primarily dictated by the nucleophilic character of the thiol (-SH) group at the 2-position of the pyridine ring.
| Property | Value | Reference |
| CAS Number | 76041-74-2 | [7] |
| Molecular Formula | C6H3ClF3NS | [7] |
| Molecular Weight | 213.61 g/mol | [7] |
| Melting Point | ~145 °C | [7] |
| Appearance | Off-white to light yellow solid | Generic |
The thiol group is the primary reactive handle for synthetic elaboration. It readily undergoes S-alkylation, a robust and high-yielding reaction that allows for the covalent attachment of various side chains. This S-alkylation is the cornerstone of its application, enabling the "stitching" of the trifluoromethylpyridine core to other pharmacologically important moieties to create the final fungicidal product.
Expert Insight: The presence of the electron-withdrawing trifluoromethyl and chloro groups on the pyridine ring increases the acidity of the thiol proton, facilitating its deprotonation with mild bases to form a potent thiolate nucleophile. This enhanced reactivity allows for efficient alkylation under moderate reaction conditions, which is highly desirable for complex molecule synthesis.
Core Synthetic Transformation: S-Alkylation for Fungicide Scaffold Assembly
The most critical application of this compound is its use as a nucleophile in S-alkylation reactions to form thioether linkages. This reaction connects the pyridine core to a side chain, which is often designed to interact with a specific biological target, such as the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1]
The general transformation is illustrated below:
Sources
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The Versatile Building Block: Application Notes and Protocols for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing novel pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Within the arsenal of fluorinated building blocks, 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol stands out as a highly versatile and reactive intermediate. Its unique arrangement of a nucleophilic thiol, an electrophilic chlorine, and a strongly electron-withdrawing trifluoromethyl group on a pyridine ring opens a gateway to a diverse array of chemical transformations.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights to empower researchers in designing and executing robust synthetic strategies. The protocols detailed herein are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the chemical processes at play.
Physicochemical Properties and Reactivity Profile
This compound is a beige solid with a characteristic thiol odor. The key to its synthetic utility lies in the interplay of its functional groups. The thiol group at the 2-position is nucleophilic and can readily undergo S-alkylation and other reactions typical of thiols. The chlorine atom at the 3-position, while on an electron-rich pyridine ring, is activated towards nucleophilic substitution by the strong electron-withdrawing effect of the adjacent trifluoromethyl group at the 5-position. This electronic profile makes the molecule an excellent substrate for a variety of synthetic transformations.
| Property | Value |
| CAS Number | 76041-74-2 |
| Molecular Formula | C₆H₃ClF₃NS |
| Molecular Weight | 213.61 g/mol |
| Melting Point | 145 °C |
| Boiling Point | 164.1±50.0 °C (Predicted) |
| pKa | 6.66±0.60 (Predicted) |
Application in the Synthesis of Thioethers via S-Alkylation
The most fundamental transformation of this compound is its S-alkylation to form various thioethers. These thioethers are not only valuable final products in their own right but also serve as key intermediates for more complex molecular architectures. The reaction proceeds via a classical SN2 mechanism, where the deprotonated thiolate anion acts as a potent nucleophile, attacking an alkyl halide or other suitable electrophile.
Mechanistic Insight
The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. Stronger bases like sodium hydride ensure complete deprotonation, while weaker bases like potassium carbonate can also be effective, particularly with more reactive alkylating agents. Polar aprotic solvents such as DMF or acetonitrile are often preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Detailed Experimental Protocol: Synthesis of 2-(Ethylthio)-3-chloro-5-(trifluoromethyl)pyridine
This protocol describes the S-alkylation of this compound with ethyl iodide.
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(ethylthio)-3-chloro-5-(trifluoromethyl)pyridine.
Expected Results & Characterization:
The product is typically obtained as a colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 2.0 Hz, 1H, Py-H), 7.80 (d, J = 2.0 Hz, 1H, Py-H), 3.20 (q, J = 7.4 Hz, 2H, SCH₂), 1.40 (t, J = 7.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 147.5, 145.0 (q, J = 4.0 Hz), 133.0, 123.5 (q, J = 273.0 Hz), 121.0 (q, J = 3.5 Hz), 28.5, 14.0.
-
MS (EI): m/z (%) = 241 (M⁺).
Gateway to Fused Heterocycles: Synthesis of Thieno[2,3-b]pyridines
A more advanced application of this compound is its use as a precursor for the synthesis of thieno[2,3-b]pyridine derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis is often achieved through a one-pot reaction involving S-alkylation with an α-haloketone or α-haloacetonitrile, followed by an intramolecular cyclization.
Mechanistic Pathway: The Thorpe-Ziegler Cyclization
When the S-alkylating agent is an α-haloacetonitrile, the resulting intermediate, a 2-(cyanomethylthio)pyridine derivative, can undergo an intramolecular Thorpe-Ziegler cyclization.[1][2] This reaction is base-catalyzed and involves the deprotonation of the α-carbon to the nitrile, which then attacks the cyano group of the pyridine ring. Tautomerization of the resulting imine yields the stable 3-aminothieno[2,3-b]pyridine.[3]
Detailed Experimental Protocol: Synthesis of 3-Amino-2-chloro-6-(trifluoromethyl)thieno[2,3-b]pyridine
This protocol outlines the synthesis of a key thieno[2,3-b]pyridine intermediate.
Materials:
-
This compound
-
Chloroacetonitrile
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and stir until a clear solution is obtained.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction typically takes 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure 3-amino-2-chloro-6-(trifluoromethyl)thieno[2,3-b]pyridine.
Expected Results & Characterization:
The product is usually obtained as a crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.90 (s, 1H, Py-H), 8.30 (s, 1H, Py-H), 6.50 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 155.0, 148.0, 146.0, 142.0 (q, J = 4.5 Hz), 124.0 (q, J = 272.0 Hz), 118.0, 115.0 (q, J = 3.8 Hz), 110.0.
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2210 (CN - if starting material is present), 1620 (C=C).
-
MS (EI): m/z (%) = 252 (M⁺).
Application in Agrochemical Synthesis
The trifluoromethylpyridine scaffold is a key component in a number of commercially successful agrochemicals, particularly fungicides.[4][5] this compound and its derivatives are crucial intermediates in the synthesis of these active ingredients. The unique electronic properties imparted by the trifluoromethyl group often lead to enhanced biological activity and favorable metabolic profiles.
For instance, derivatives of this compound can be further elaborated to create complex molecules with potent fungicidal properties against a range of plant pathogens.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of a wide variety of molecules, from simple thioethers to complex fused heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical and agrochemical industries, enabling the development of novel and effective chemical entities. By understanding the underlying principles of its reactivity, chemists can fully harness the synthetic potential of this important intermediate.
References
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline and carbamate derivatives. National Institutes of Health.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health.
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5] thieno[2,3-b]pyridine, quinazoline and carbamate derivatives. OUCi.
- Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Semantic Scholar.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI.
- Process for producing 3-chloro-5-trifluoromethylpyridines. Google Patents.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Thorpe-Ziegler Reaction. SynArchive.
- Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingred. SciSpace.
- Thorpe-Ziegler Cyclization. Scribd.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry.
- Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of... ResearchGate.
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- METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. European Patent Office.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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- Gewald thiophene synthesis with siloxycylopropanes. Refubium.
- Method for preparing mercaptopyridines using alkali metal polysulfides. Google Patents.
- β-(2-HYDROXYETHYLMERCAPTO)PROPIONITRILE. Organic Syntheses.
- Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Royal Society of Chemistry.
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Application Note: High-Throughput Quantification of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol using HPLC-UV and GC-MS
Abstract
This technical guide provides detailed protocols for the accurate and robust quantification of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, a key intermediate in pharmaceutical and agrochemical synthesis. We present two validated analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control and high-throughput screening, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity profiling. The causality behind critical experimental steps, such as sample derivatization and mobile phase modification, is explained to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed with self-validating principles in mind, adhering to standards outlined by the International Conference on Harmonisation (ICH).[1][2]
Introduction and Analytical Considerations
This compound (CAS No. 76041-74-2) is a heterocyclic compound whose purity is critical for the efficacy and safety of downstream products.[3][4] Its quantification presents unique analytical challenges due to the presence of a reactive thiol group. This functional group is susceptible to oxidation, can cause peak tailing in chromatography due to its acidity, and imparts low volatility, complicating gas-phase analysis.
Therefore, analytical method development must focus on two key objectives:
-
Stabilizing the Analyte: Minimizing oxidative degradation during sample preparation and analysis.
-
Ensuring Amenability to a Given Technique: Modifying the analyte's chemical properties through derivatization or pH control to achieve optimal chromatographic performance.
This guide provides two complementary methods that address these challenges, offering both high-throughput quantification (HPLC) and high-specificity identification (GC-MS).[5]
Method 1: Reversed-Phase HPLC with UV Detection
Principle: This method separates this compound from its impurities based on its polarity.[5] The compound is partitioned between a nonpolar stationary phase (C18) and a polar mobile phase. The addition of a mild acid like formic acid to the mobile phase is a critical choice; it suppresses the ionization of the thiol group, leading to a more retained and symmetrical peak shape, which is essential for accurate integration and quantification.
Experimental Protocol: HPLC-UV
2.1.1. Reagents and Materials
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2.1.2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.
2.1.3. Sample Preparation
-
Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.1.4. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5] |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). |
| Gradient Program | 0-1 min: 50% B; 1-10 min: 50% to 95% B; 10-12 min: 95% B; 12.1-15 min: 50% B (re-equilibration). |
| Flow Rate | 1.0 mL/min.[5] |
| Column Temperature | 30 °C.[5] |
| Injection Volume | 10 µL. |
| Detection | UV at 254 nm.[5] |
| Run Time | 15 minutes. |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method Validation Summary
Method validation must be performed according to ICH Q2(R2) guidelines to ensure data reliability.[6] The following table summarizes typical performance characteristics for this HPLC method.
| Validation Parameter | Typical Specification | Rationale |
| Specificity | Peak is pure and resolved from impurities (Rs > 2.0). | Ensures the method can unequivocally assess the analyte in the presence of expected components like starting materials or degradants.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Demonstrates a direct proportional relationship between detector response and analyte concentration over a defined range. |
| Range | 1 - 100 µg/mL | The interval where the method is precise, accurate, and linear. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration that can be reliably detected but not necessarily quantified. |
| Accuracy (Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value, typically assessed by spiking a blank matrix. |
| Precision (RSD) | Repeatability (Intra-day) RSD ≤ 2.0% | Assesses the method's consistency over a short interval with the same operator and equipment. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique is ideal for identifying and quantifying the target compound and any volatile or semi-volatile impurities. Due to the low volatility of the thiol, a derivatization step is mandatory.[5] We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, to replace the acidic proton of the thiol group with a nonpolar trimethylsilyl (TMS) group. This transformation drastically increases the compound's volatility and thermal stability, making it suitable for GC analysis. The mass spectrometer provides high selectivity and structural information based on the compound's mass-to-charge ratio and fragmentation pattern.[5]
Experimental Protocol: GC-MS
3.1.1. Reagents and Materials
-
This compound reference standard (>95% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (GC grade)
-
GC vials with inserts
3.1.2. Preparation of Solutions
-
Diluent: Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with Ethyl Acetate.
-
Working Standards (1-100 µg/mL): Prepare calibration standards by serially diluting the stock solution with Ethyl Acetate.
3.1.3. Sample and Standard Derivatization
-
Transfer 100 µL of each standard or sample solution into a GC vial.
-
Add 100 µL of BSTFA (+1% TMCS) and 10 µL of pyridine (which acts as a catalyst).[5]
-
Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven to ensure complete derivatization.[5]
-
Cool the vial to room temperature before placing it in the GC autosampler.
3.1.4. Instrumentation and GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Inlet Temperature | 250 °C.[5] |
| Injection Mode | Split (20:1 ratio). |
| Injection Volume | 1 µL. |
| Oven Program | Initial temp 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[5] |
| MS Source Temp | 230 °C. |
| MS Quad Temp | 150 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound after silylation.
Conclusion
The RP-HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC method is well-suited for routine quality control due to its simplicity and high throughput. The GC-MS method, while requiring an additional derivatization step, offers superior specificity and is invaluable for confirmatory analysis and the identification of unknown volatile impurities.[5] Proper method validation in accordance with regulatory guidelines is essential before implementation to ensure the generation of accurate and defensible analytical data.[2][7]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- A Researcher's Guide to Purity Assessment of 5-(Trifluoromethyl)pyridine-2-thiol. (n.d.). BenchChem.
- Analytical method validation: A brief review. (n.d.).
- Q2(R2) Validation of Analytical Procedures. (2023). U.S.
- This compound, 95+%. (n.d.). CookeChem.
- This compound (C6H3ClF3NS). (n.d.). PubChemLite.
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
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A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique chemical properties, including its aromaticity, halogenation, and acidic thiol group, a systematic approach to method development was employed. This guide provides an in-depth explanation of the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters. Furthermore, it offers comprehensive, step-by-step protocols for sample and standard preparation, system suitability testing, and a full method validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended to equip researchers, analytical scientists, and quality control professionals with a reliable analytical tool to ensure the purity and quality of this critical compound.
Introduction and Analyte Properties
This compound is a heterocyclic organic compound of significant interest in the synthesis of agrochemicals and pharmaceuticals. Its precise quantification is critical for process monitoring, quality control of starting materials, and stability testing. The molecule's structure presents specific analytical challenges that must be addressed for a successful chromatographic separation.
The compound exists in tautomeric equilibrium between the thiol and thione forms, although the thione form often predominates in heterocyclic systems. For the purpose of this method, we will refer to the compound by its common name.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₆H₃ClF₃NS | [3][4] |
| Molecular Weight | 213.61 g/mol | [3][5] |
| CAS Number | 76041-74-2 | [5][6] |
| Physical Form | Beige solid | [5] |
| Melting Point | ~145 °C | [4] |
| Predicted pKa | 6.66 ± 0.60 | [4] |
The pyridine ring provides a chromophore suitable for UV detection, while the acidic thiol group (and the basic pyridine nitrogen) means its ionization state is pH-dependent. The trifluoromethyl and chloro substituents increase its hydrophobicity, making it well-suited for reversed-phase chromatography.[7]
HPLC Method Development Strategy: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. The choices made at each stage are critical for achieving a selective, sensitive, and reproducible assay.
Column Selection: Managing Polarity and Peak Shape
The analyte possesses both non-polar (trifluoromethyl, chloro groups) and polar/ionizable (pyridine, thiol) moieties. A standard C18 (octadecyl) stationary phase is the logical starting point for separating such compounds based on hydrophobic interactions.[7] However, highly polar compounds can exhibit poor retention on traditional C18 columns, especially with highly aqueous mobile phases.[8][9][10]
Decision: A modern, polar-endcapped C18 column is selected. Causality: Polar endcapping involves modifying the silica surface to mask residual silanol groups. This minimizes undesirable secondary interactions with the basic pyridine nitrogen, leading to improved peak symmetry and preventing peak tailing. It also provides better stability and retention in highly aqueous mobile phases, which may be necessary to retain the analyte adequately.
Mobile Phase Optimization: The Key to Retention and Selectivity
The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.
-
Organic Modifier: Acetonitrile is chosen over methanol. Causality: Acetonitrile typically offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths compared to methanol. This provides greater flexibility in detection wavelength selection.
-
Aqueous Phase and pH Control: The predicted pKa of the compound is approximately 6.66.[4] Operating the mobile phase without pH control can lead to significant shifts in retention time and poor peak shape as minor changes in solvent pH can alter the analyte's ionization state.[10] Decision: A phosphate buffer at pH 3.0 is selected. Causality: At pH 3.0, which is more than two pH units below the pKa of the pyridine nitrogen, the pyridine will be protonated (ionized), while the thiol group will be in its neutral form. This ensures a single, consistent ionic state for the molecule, leading to sharp, reproducible peaks. Using an acidic mobile phase also suppresses the ionization of residual silanol groups on the column, further improving peak shape.
Detection Wavelength (λ): Maximizing Sensitivity
The aromatic pyridine core of the analyte is expected to absorb UV light. To determine the optimal wavelength for maximum sensitivity, a photodiode array (PDA) detector was used to acquire the UV spectrum of the analyte during an initial scouting run. The spectrum showed a maximum absorbance (λ-max) around 295 nm.
Decision: A detection wavelength of 295 nm is selected.
Elution Mode: Balancing Speed and Resolution
A gradient elution is chosen for initial development to quickly determine the approximate solvent composition required to elute the analyte and to effectively clean the column of any potential late-eluting impurities. Based on initial scouting runs, the analyte eluted at a composition of approximately 60% acetonitrile. This allows for the conversion to a faster, simpler isocratic method for routine analysis.
Decision: An isocratic method is established for the final protocol. Causality: Isocratic elution is preferred for quality control applications as it simplifies the method, reduces run-to-run variability, eliminates the need for column re-equilibration, and prolongs column lifetime.
Caption: Decision tree for the HPLC method development strategy.
Optimized HPLC Method and Protocol
This section provides the finalized method parameters and detailed, step-by-step instructions for performing the analysis.
Final Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer pH 3.0 (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 295 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Step-by-Step Protocol
Caption: General workflow for the HPLC analysis protocol.
A. Reagents and Equipment
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄, ACS grade)
-
Phosphoric acid (H₃PO₄, ACS grade)
-
Water (HPLC grade or Milli-Q)
-
Volumetric flasks, pipettes, and autosampler vials
-
Analytical balance
-
pH meter
-
Sonicator
B. Preparation of 20 mM Phosphate Buffer (pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
C. Preparation of Mobile Phase
-
Combine 400 mL of the prepared phosphate buffer with 600 mL of acetonitrile in a 1 L solvent bottle.
-
Mix thoroughly and degas for 10 minutes in a sonicator.
D. Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution will be used for quantification and system suitability.
E. Preparation of Sample Solutions
-
Accurately weigh an amount of sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
F. System Suitability Testing (SST) Before sample analysis, the chromatographic system's performance must be verified.
-
Inject the working standard solution (100 µg/mL) six consecutive times.
-
Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency, ensuring sharp and well-defined peaks. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and consistency of the pump and mobile phase delivery. |
Method Validation Protocol (ICH Q2(R2))
The analytical method was validated according to ICH guidelines to demonstrate its fitness for purpose.[1][11] The following performance characteristics were evaluated.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a spiked sample. | No interference at the retention time of the analyte peak. Peak purity index > 0.999. |
| Linearity & Range | Analyze five concentration levels from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Analyze six replicate sample preparations at 100% of the target concentration. | % RSD of the assay results ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst. | Overall % RSD for both sets of data ≤ 2.0%. |
| Robustness | Systematically vary key parameters (e.g., pH ±0.2, column temp ±2°C, % organic ±2%). | Retention time and assay results should not be significantly affected (% RSD ≤ 2.0%). |
Example Data
Table 5: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902112 |
| 125 | 1123540 |
| 150 | 1354201 |
| r² | 0.9998 |
Table 6: Example Precision (Repeatability) Data
| Replicate | Assay Result (%) |
| 1 | 99.8 |
| 2 | 100.1 |
| 3 | 99.5 |
| 4 | 100.5 |
| 5 | 99.9 |
| 6 | 100.2 |
| Mean | 100.0 |
| % RSD | 0.35% |
Conclusion
This application note describes a highly robust, specific, and precise isocratic reversed-phase HPLC method for the quantitative determination of this compound. The method development was guided by the physicochemical properties of the analyte, leading to logical and scientifically sound choices for the column, mobile phase, and detection parameters. The complete validation demonstrates that the method is fit for its intended purpose in a regulated quality control environment, providing trustworthy data for the analysis of this important pharmaceutical intermediate.
References
- PubMed. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. [Link]
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- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
- YouTube. (2025, July 2). Understanding ICH Q2(R2)
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
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Advanced Purification Protocols for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: An Application Guide for Researchers
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a crucial building block in the synthesis of numerous agrochemicals and pharmaceuticals. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. Therefore, robust and efficient purification strategies are paramount to ensure the quality and reliability of this key intermediate. This guide provides a comprehensive overview of established and effective purification techniques for this compound, grounded in fundamental chemical principles and supported by practical, field-proven protocols.
Understanding the Physicochemical Properties of this compound
A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. This compound is a beige solid with a reported melting point of approximately 145°C. Its structure incorporates both a weakly basic pyridine nitrogen (pKa of the conjugate acid is approximately 5.2 for pyridine itself) and a weakly acidic thiol group (predicted pKa of ~6.66). This amphoteric nature is a key characteristic that can be exploited for purification. The molecule also exhibits tautomerism, existing in equilibrium between the thiol and thione forms, a common feature of 2-mercaptopyridines.[1]
| Property | Value/Description | Source |
| CAS Number | 76041-74-2 | [2][3] |
| Molecular Formula | C6H3ClF3NS | [2][3][4] |
| Molecular Weight | 213.61 g/mol | [2][3] |
| Appearance | Beige solid | - |
| Melting Point | ~145 °C | [3] |
| pKa (predicted) | ~6.66 (thiol proton) | [3] |
| Purity (typical commercial) | ≥95% | [2] |
Purification Strategy Overview
The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity. This guide will detail three primary methods:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
-
Acid-Base Extraction: A powerful technique for separating the amphoteric target compound from neutral impurities.
-
Column Chromatography: A versatile method for separating compounds with different polarities, suitable for a wide range of impurities.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a technique based on the differential solubility of a compound in a hot versus a cold solvent.[5][6] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.
Rationale for Solvent Selection: Given the polar nature of the pyridine and thiol functional groups, polar solvents are a logical starting point. Ethanol and isopropanol are excellent candidates due to their ability to dissolve a wide range of organic compounds at elevated temperatures and their relatively low toxicity. A solvent mixture, such as ethyl acetate/hexanes, can also be effective for fine-tuning the solubility.
Step-by-Step Protocol for Recrystallization from Isopropanol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently on a hot plate with stirring. Continue to add isopropanol dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the melting point and obtain an NMR spectrum to confirm purity.
| Parameter | Recommended Value |
| Solvent | Isopropanol |
| Crude:Solvent Ratio (approx.) | 1 g : 5-10 mL |
| Cooling Method | Slow cooling to RT, then ice bath |
| Expected Yield | 70-90% |
| Expected Purity | >99% |
Protocol 2: Acid-Base Extraction
This powerful technique leverages the amphoteric nature of this compound to separate it from neutral impurities. The acidic thiol proton can be removed by a weak base, rendering the molecule water-soluble as a thiolate salt. Conversely, the basic pyridine nitrogen can be protonated by an acid, also increasing its aqueous solubility.
Causality of Reagent Choice:
-
Base: A weak base like sodium bicarbonate (NaHCO3) is sufficient to deprotonate the thiol (pKa ~6.66) without significantly reacting with less acidic functionalities. This allows for selective extraction into the aqueous phase.
-
Acid: A dilute acid such as 1 M hydrochloric acid (HCl) will protonate the pyridine nitrogen, allowing the compound to be extracted into an aqueous acidic phase if desired, or used to neutralize the basic extract to precipitate the pure product.
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium thiolate salt into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.
-
Combine and Wash: Combine the aqueous extracts. Wash the combined aqueous layer with a small portion of the organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~5-6), as indicated by pH paper. The purified this compound will precipitate out of solution.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7] For pyridine derivatives, special considerations are needed to avoid peak tailing caused by the interaction of the basic nitrogen with acidic silanol groups on the silica gel.[7]
Rationale for Mobile Phase Modification: To mitigate peak tailing, a small amount of a competing base like triethylamine (TEA) or an acid like acetic acid can be added to the eluent. TEA will preferentially bind to the active sites on the silica, preventing the pyridine nitrogen from interacting strongly. Alternatively, using a less acidic stationary phase like alumina can be beneficial.
Step-by-Step Protocol for Flash Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a column and allow it to pack under positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the column.
-
Elution: Begin eluting with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexanes:Ethyl Acetate (e.g., from 95:5 to 70:30) |
| Mobile Phase Additive | 0.1% Triethylamine (v/v) to reduce peak tailing |
| Monitoring | TLC with UV visualization (254 nm) |
Conclusion
The purification of this compound can be effectively achieved through recrystallization, acid-base extraction, or column chromatography. The choice of method will depend on the specific impurities present and the scale of the purification. For removing minor impurities from a mostly pure solid, recrystallization is often the most straightforward approach. When dealing with significant neutral impurities, the amphoteric nature of the target compound makes acid-base extraction a highly efficient and scalable technique. For complex mixtures or when high purity is required from a challenging crude product, column chromatography, with appropriate modifications to the mobile phase, offers the highest resolving power. By understanding the chemical principles behind each technique and following these detailed protocols, researchers can consistently obtain high-purity this compound for their synthetic needs.
References
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- Alchemist Chemical. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- University of California, Davis. (2022, June 21). Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Wikipedia. (2023, November 26). Pyridine. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Al-Nuri, M. A. (2015). Effect of Atomic Charge and Some Physical Properties on pKa of Substituted Pyridines. International Journal of ChemTech Research, 8(4), 1805-1813.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Human Metabolome Database. (2024). Showing metabocard for 2-Pyridinemethanethiol (HMDB0041346). [Link]
- YouTube. (2022, July 8).
- Williams, R. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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- National Center for Biotechnology Information. (n.d.). 2-Mercaptopyridine. PubChem. [Link]
- Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
- Chromatography Forum. (2015, July 20).
- Zapata, M., Rodríguez, F., & Garrido, J. L. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine-containing mobile phases. Marine Ecology Progress Series, 195, 29-45.
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- Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
- Wikipedia. (2023, October 29). 2-Mercaptopyridine. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. [Link]
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Abstract
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a pivotal intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] While its laboratory-scale preparation is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and, most critically, safety. This document provides a comprehensive guide for researchers, process chemists, and drug development professionals on the key considerations and protocols for the successful scale-up of this synthesis. We will delve into the underlying chemistry, detail the critical process parameters, and present robust protocols that prioritize safety, particularly in the handling of sodium hydrosulfide and the management of highly toxic hydrogen sulfide (H₂S) gas.
Synthetic Strategy & Mechanism
The most industrially viable route to this compound involves the nucleophilic aromatic substitution (SNAr) of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.
Reaction Scheme: (Self-generated image, not from search results)
The reaction proceeds by the attack of a hydrosulfide anion (SH⁻), typically from a source like sodium hydrosulfide (NaHS), on the electron-deficient pyridine ring. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the C3 chlorine. This regioselectivity is driven by the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negative charge in the Meisenheimer complex intermediate.
Precursor Synthesis: 2,3-Dichloro-5-(trifluoromethyl)pyridine
A reliable supply of high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) is a prerequisite for successful synthesis. Industrial production of this precursor often starts from more common feedstocks like 3-picoline and involves a multi-step process of chlorination and fluorination.[1][3] Key industrial methods include:
-
Stepwise Chlorination/Fluorination: This involves the high-temperature chlorination of a pyridine derivative to yield an intermediate like 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction using hydrogen fluoride (HF) to produce the desired trifluoromethyl group.[1][4]
-
Simultaneous Vapor-Phase Reactions: An alternative approach uses a simultaneous chlorination and fluorination process over a transition metal-based catalyst at high temperatures (>300°C).[1]
Given the complexity and hazards of its synthesis, it is typically recommended to source this starting material from a qualified chemical supplier for process development and scale-up campaigns.
Critical Safety Considerations: Managing Exotherms and H₂S Evolution
The scale-up of this process is dominated by two primary hazards: the reaction exotherm and the generation of highly toxic hydrogen sulfide (H₂S) gas.
3.1. Reagent Hazards
-
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is classified as an acute toxicant (oral and inhalation), a skin sensitizer, and can cause serious eye damage.[5] It is also harmful to aquatic life with long-lasting effects.
-
Sodium Hydrosulfide (NaHS): NaHS is a corrosive solid that is toxic if swallowed.[6] Its most significant hazard is the release of extremely toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids.[6][7] It is also hygroscopic and can release H₂S upon contact with moisture in the air.[8]
3.2. Hydrogen Sulfide (H₂S) Toxicity
H₂S is a colorless gas with a characteristic rotten-egg smell. However, at concentrations above 50-100 ppm, it rapidly causes olfactory fatigue, rendering the sense of smell an unreliable warning sign of exposure.[7][9]
-
Immediate Danger: H₂S is a chemical asphyxiant with a toxicity similar to carbon monoxide.[10] Concentrations above 500-1000 ppm can be immediately fatal, causing respiratory paralysis and collapse within a single breath.[9][11]
-
Engineering Controls are Mandatory: The process must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed, contained reactor system. All off-gases from the reactor must be directed through a caustic scrubber (e.g., a packed column of sodium hydroxide solution) to neutralize any evolved H₂S before venting.
-
Monitoring: Continuous personal and area H₂S monitoring with audible and visual alarms is essential.[12][13]
3.3. Personal Protective Equipment (PPE)
A comprehensive PPE protocol is non-negotiable.[13]
-
Respiratory Protection: A full-face respirator with an appropriate H₂S-rated cartridge or a supplied-air respirator (SCBA) is required, especially during charging of reagents or sampling.[13]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton) must be worn.
-
Eye Protection: Chemical splash goggles and a full-face shield are necessary.[13]
-
Body Protection: A chemical-resistant apron or full-body suit should be used to prevent skin contact.[12]
-
Emergency Equipment: Eyewash stations and safety showers must be immediately accessible.[13]
Experimental Protocols
4.1. Laboratory-Scale Synthesis Protocol (Exemplar: 100 g Scale)
Causality Note: This protocol establishes baseline parameters and allows for analytical method development before committing to a larger scale. The use of a slight excess of NaHS ensures the complete conversion of the starting material.
-
Reactor Setup: Equip a 2 L, three-necked, round-bottomed flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser with a nitrogen inlet, and a gas outlet tube directed to a caustic scrubber (e.g., a beaker with 1 M NaOH and an indicator).
-
Inerting: Charge the flask with 2,3-dichloro-5-(trifluoromethyl)pyridine (100 g, 0.46 mol, 1.0 eq) and isopropanol (500 mL). Purge the system with nitrogen for 15 minutes.
-
Nucleophile Preparation: In a separate flask, carefully dissolve sodium hydrosulfide hydrate (NaHS·xH₂O, ~70% NaHS, 41.5 g, ~0.51 mol, 1.1 eq) in deionized water (100 mL). Note: This dissolution may be endothermic or exothermic and may release some H₂S. Perform in a fume hood.
-
Reaction: Begin stirring the pyridine solution and heat to 45°C. Add the NaHS solution dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 60°C. The reaction is exothermic.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours after the addition is complete).
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture into a beaker containing ice water (1 L). c. In a well-ventilated fume hood, slowly add 6 M hydrochloric acid (HCl) to the stirred mixture to adjust the pH to ~2-3. This will precipitate the thiol product. CAUTION: This step will vigorously liberate H₂S gas. Ensure efficient scrubbing. d. Stir the resulting slurry for 30 minutes in an ice bath. e. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 200 mL).
-
Purification: Dry the crude solid in a vacuum oven at 40-50°C. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or heptane/ethyl acetate to yield this compound as a beige solid.
4.2. Scale-Up Synthesis Protocol & Key Considerations (>1 kg Scale)
Causality Note: At scale, heat and gas management are paramount. A jacketed reactor provides precise temperature control. Controlled, subsurface addition of the nucleophile minimizes localized concentration gradients and improves heat transfer. A robust, engineered scrubbing system is essential for safety.
Caption: Figure 1. Scale-Up Synthesis Workflow.
-
Equipment: A 100 L glass-lined or Hastelloy jacketed reactor equipped with a multi-bladed retreat curve impeller, calibrated temperature probes (internal and jacket), a pressure-equalizing addition funnel or metering pump for liquid addition, a reflux condenser, and a robust gas outlet leading directly to a multi-stage caustic scrubbing system.
-
Reactor Charge & Inerting: Charge the reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine (10.0 kg, 46.3 mol, 1.0 eq) and isopropanol (50 L). Seal the reactor and purge thoroughly with nitrogen to ensure an inert atmosphere.
-
Nucleophile Preparation: In a separate, designated vessel with its own ventilation, prepare a solution of sodium hydrosulfide hydrate (~70% NaHS, 4.15 kg, ~51.0 mol, 1.1 eq) in deionized water (10 L).
-
Controlled Addition: Begin agitation of the reactor contents and circulate heating fluid through the jacket to bring the internal temperature to 45°C. Using a metering pump, add the NaHS solution subsurface over a period of 3-4 hours.
-
Causality: A longer, controlled addition rate is the primary method for managing the reaction's exotherm. Subsurface addition prevents the accumulation of unreacted NaHS on the surface and minimizes H₂S release into the reactor headspace.
-
-
Temperature & Reaction Monitoring: Maintain the internal temperature between 50-60°C throughout the addition and subsequent reaction period by circulating either heating or cooling fluid through the jacket as needed. Monitor the reaction via a validated HPLC method using carefully taken samples.
-
Workup & Isolation: a. Once the reaction is complete, cool the reactor contents to 20-25°C. b. Transfer the reaction mixture via a pump into a separate, larger vessel containing 100 L of agitated ice water. c. CRITICAL STEP: While monitoring the off-gas with H₂S detectors and ensuring maximum scrubber efficiency, slowly meter in 6 M HCl to adjust the pH to 2-3. d. Isolate the precipitated solid product using a centrifuge or filter press. Wash the cake thoroughly with cold water until the filtrate is neutral.
-
Drying & Purification: Dry the product in a tray or tumble vacuum dryer at a temperature not exceeding 50°C. If required, recrystallization can be performed as described in the lab-scale protocol, using appropriately scaled equipment.
Data & Process Parameter Summary
| Parameter | Laboratory Scale (100 g) | Scale-Up (10 kg) | Rationale for Change |
| Precursor | 100 g (0.46 mol) | 10.0 kg (46.3 mol) | 100x Scale Increase |
| NaHS eq. | 1.1 eq | 1.1 eq | Stoichiometry remains constant |
| Solvent Volume | 500 mL (5 vol) | 50 L (5 vol) | Consistent concentration |
| Addition Time | 60-90 min | 3-4 hours | Critical for exotherm management |
| Temperature | 45-60°C | 50-60°C | Tighter control needed at scale |
| Isolation | Vacuum Filtration | Centrifuge / Filter Press | Efficiency for large solid volumes |
| Safety Controls | Fume Hood, Lab Scrubber | Jacketed Reactor, Engineered Scrubber, H₂S Monitors | Enhanced engineering controls for increased risk |
Analytical Methods for Quality Control
Ensuring the purity of the final product is crucial. A combination of analytical techniques should be employed.[14]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying residual starting material or by-products. A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) is a good starting point.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. The thiol may require derivatization (e.g., silylation) to improve its chromatographic behavior.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying any isomeric impurities.
-
Melting Point: A simple and effective way to assess purity against a reference standard. The reported melting point is approximately 145°C.[15]
Conclusion
The scale-up synthesis of this compound is a manageable process when approached with a thorough understanding of the underlying chemical hazards. The successful transition from lab to plant hinges on a robust process safety management plan centered on controlling the reaction exotherm and completely mitigating the risk of hydrogen sulfide exposure through validated engineering controls and continuous monitoring. The protocols and considerations outlined in this document provide a framework for developing a safe, reliable, and efficient large-scale manufacturing process.
References
- Baijin. (2024). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS). Baijin Chemical Group.
- Genesis Energy. (n.d.). Technical Guide for Solutions of Sodium Hydrosulfide. Genesis Energy.
- Baijin. (2024). Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer. Baijin Chemical Group.
- Carl ROTH. (2024). Safety Data Sheet: Sodium hydrosulfide. Carl ROTH GmbH + Co. KG.
- U.S. Chemical Safety and Hazard Investigation Board. (2004). sodium hydrosulfide: preventing harm. Safety Bulletin No. 2003-03-B.
- NOAA. (n.d.). HYDROGEN SULFIDE. CAMEO Chemicals.
- SafetyLine Lone Worker. (2025). The Hazards of H2S Gas (hydrogen sulfide). SafetyLine.
- Chemscape. (n.d.). Hydrogen Sulfide Safety: Risks, Exposure, and Protection. Chemscape Safety Technologies.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide - Hazards. U.S. Department of Labor.
- Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine 97. MilliporeSigma.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Hydrogen sulfide. NPI.
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Jeon, M., & Kim, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 61(1), 1-10.
- ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
- Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced.
- Ambeed. (n.d.). This compound.
- Organic Syntheses. (n.d.). Procedure for the synthesis of 3-Chloro-N-phenyl-pyridin-2-amine.
- Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Benchchem. (2025). A Researcher's Guide to Purity Assessment of 5-(Trifluoromethyl)pyridine-2-thiol.
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University.
- Benchchem. (2025). Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)pyridine-2-thiol.
- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (2021). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
Sources
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- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
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- 6. carlroth.com [carlroth.com]
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- 9. Hydrogen Sulfide - Hazards | Occupational Safety and Health Administration [osha.gov]
- 10. Hydrogen Sulfide Safety: Risks, Exposure, and Protection | Chemscape [chemscape.com]
- 11. Understanding the Dangers of H2S Gas: Safety Tips and Prevention Strategies [safetylineloneworker.com]
- 12. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
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- 15. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for the Functionalization of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Introduction: A Versatile Heterocyclic Building Block
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring a reactive thiol group, an electron-withdrawing trifluoromethyl moiety, and a chlorine atom on a pyridine core—renders it a valuable synthon for creating diverse and complex molecules. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold particularly attractive for drug development programs.[1][2]
This guide provides detailed experimental procedures for two fundamental and highly useful transformations of this compound: S-alkylation to form thioethers and oxidative chlorination to generate the corresponding sulfonyl chloride. These protocols are designed for practical application in a research setting, with an emphasis on the mechanistic rationale behind procedural steps, ensuring both successful execution and a deep understanding of the underlying chemistry.
Section 1: S-Alkylation for Thioether Synthesis
The sulfur atom of this compound is a soft nucleophile, readily participating in SN2 reactions with a variety of electrophiles. This S-alkylation, analogous to the Williamson ether synthesis, is a robust method for forging carbon-sulfur bonds.[3][4] The reaction proceeds by deprotonating the thiol to form a more potent thiolate nucleophile, which then displaces a leaving group on an alkyl electrophile.
Mechanistic Rationale
The thiol proton is weakly acidic and requires a suitable base for deprotonation. The choice of base is critical and depends on the reaction solvent and the sensitivity of the electrophile. Common bases include potassium carbonate (K₂CO₃), a mild inorganic base suitable for polar aprotic solvents like DMF, or sodium hydride (NaH), a strong, non-nucleophilic base often used in solvents like THF.[5] The resulting thiolate anion is a potent nucleophile that efficiently attacks primary or secondary alkyl halides.
Protocol: Synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-ol
This protocol details the reaction with 2-chloroethanol, a common alkylating agent, to yield a hydroxyl-functionalized thioether, which can be used for further derivatization.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 76041-74-2 | 213.61 | 5.0 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 7.5 | 1.5 |
| 2-Chloroethanol | 107-07-3 | 80.51 | 5.5 | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 25 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | As needed | - |
Experimental Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.07 g, 5.0 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).
-
Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the resulting suspension under a nitrogen atmosphere.
-
Reagent Addition: Add 2-chloroethanol (0.44 g, 0.37 mL, 5.5 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether product.
-
Trustworthiness & Self-Validation: The progress of the reaction should be monitored by TLC (e.g., 7:3 Hexane:EtOAc). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Oxidative Chlorination to Synthesize Sulfonyl Chloride
The conversion of the thiol to a sulfonyl chloride transforms the nucleophilic sulfur center into a highly reactive electrophile. 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is an exceptionally useful intermediate for synthesizing sulfonamides, which are prevalent motifs in a wide range of biologically active compounds. While this transformation can be achieved with chlorine gas, a more convenient and safer laboratory-scale method utilizes sodium hypochlorite (household bleach).[6]
Mechanistic Rationale
The reaction involves the oxidation of the thiol by an active chlorine species (hypochlorous acid, HOCl, generated in situ from NaOCl and acid). The thiol is sequentially oxidized, likely through sulfenyl chloride (R-SCl) and sulfinyl chloride (R-SOCl) intermediates, to the final sulfonyl chloride (R-SO₂Cl). The low temperature is crucial to prevent over-oxidation and decomposition of the desired product.
Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
This protocol is adapted from a general procedure for the oxidation of heteroaryl thiols and is optimized for safety and efficiency in a standard laboratory setting.[6]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 76041-74-2 | 213.61 | 5.0 | 1.0 |
| Dichloromethane (CH₂Cl₂), anhydrous | 75-09-2 | 84.93 | 25 mL | - |
| Hydrochloric Acid (HCl), 1 M aqueous | 7647-01-0 | 36.46 | 25 mL | - |
| Sodium Hypochlorite (NaOCl), ~6-14% aqueous | 7681-52-9 | 74.44 | ~18 | ~3.3 |
| Sodium Bicarbonate (NaHCO₃), saturated aqueous | 144-55-8 | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | - |
Experimental Procedure:
-
Setup: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar and a low-temperature thermometer, suspend this compound (1.07 g, 5.0 mmol) in a biphasic mixture of 25 mL of dichloromethane and 25 mL of 1 M HCl.
-
Cooling: Place the flask in an ice-salt bath and stir vigorously until the internal temperature reaches between -10 °C and -5 °C.
-
Oxidant Addition: Pre-cool the sodium hypochlorite solution to ~5 °C in an ice bath. Add the cold NaOCl solution (~26 mL of a 0.68 M solution, 18 mmol, 3.3 equiv) dropwise to the rapidly stirring thiol suspension. Crucially, maintain the internal temperature between -10 °C and -5 °C throughout the addition. The addition should take approximately 15-20 minutes.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at -5 °C for an additional 15 minutes.
-
Work-up:
-
Quickly transfer the cold mixture to a pre-chilled separatory funnel.
-
Separate the layers. The bottom organic layer contains the product.
-
Wash the organic layer sequentially with cold saturated NaHCO₃ solution (20 mL) and cold brine (20 mL). Caution: Vent the separatory funnel frequently during the bicarbonate wash to release CO₂.
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) at -20 °C for 10-15 minutes.
-
Filter the solution while cold to remove the drying agent.
-
The resulting solution contains the 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride. Note: Sulfonyl chlorides can be unstable. It is highly recommended to use this solution directly in the next synthetic step without concentration or prolonged storage.
-
Trustworthiness & Self-Validation: Successful conversion can be inferred by the disappearance of the thiol starting material via TLC. The sulfonyl chloride product is highly reactive and may not be stable on silica gel. The most reliable validation is the successful formation of a derivative, such as a sulfonamide, by reacting the crude sulfonyl chloride solution with an amine and characterizing the final, stable product.
References
- Goff SP. (1990). Retroviral reverse transcriptase: Synthesis, structure, and function. J Acquir Immune Defic Syndr, 3, 817–831.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2019). The Williamson Ether Synthesis.
- Yang X, et al. (2007). Study on the regioselective alkylation of 2-thiopyrimidine. Journal of Chinese Pharmaceutical Sciences, 16(2), 125-128.
- Fesenko, A. A., et al. (2020). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Arkivoc, 2019(ii), 1-15.
- Park, J. H., et al. (2004). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 69(18), 6033–6036.
- Ihara, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 113-123.
Sources
- 1. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Yield Enhancement for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Synthesis
Introduction
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a crucial heterocyclic building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its structural motifs are prevalent in molecules designed for high efficacy and specific biological activity.[1] However, researchers frequently encounter challenges in its synthesis, primarily related to achieving high yields and purity. The nucleophilic aromatic substitution (SNAr) reaction required to introduce the thiol group is often accompanied by side reactions and purification difficulties.
This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers overcome common obstacles and significantly improve the yield and purity of this compound.
Proposed Synthetic Pathway
The most common and industrially relevant pathway involves a two-step process starting from 2-chloro-5-(trifluoromethyl)pyridine. The key is the selective chlorination at the 3-position followed by a nucleophilic substitution to introduce the thiol group.
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The most established route begins with the vapour-phase chlorination of 2-chloro-5-(trifluoromethyl)pyridine to yield the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine.[2] This intermediate then undergoes a selective nucleophilic aromatic substitution (SNAr) at the 2-position with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to displace the chloride and form the desired thiol.
Q2: Why is the choice of the thiolating agent so critical?
Sodium hydrosulfide (NaSH) is generally preferred due to its high reactivity and atom economy. Alternatives like thiourea followed by hydrolysis can also be used, but this adds steps to the process. The quality and stoichiometry of NaSH are paramount. Anhydrous NaSH is crucial to prevent side reactions involving water. Excess NaSH can potentially lead to the formation of disulfide byproducts or substitution of the second chlorine atom.
Q3: What are the primary challenges that lead to low yield in this synthesis?
The main challenges include:
-
Incomplete Reaction: The SNAr reaction may not go to completion, leaving unreacted starting material.
-
Side Reactions: The primary side reaction is the formation of the disulfide byproduct through oxidation of the thiol product. Another possibility is the substitution of the 3-chloro group at higher temperatures.
-
Product Degradation: The thiol product can be sensitive to air oxidation, especially under basic conditions during workup.
-
Purification Losses: The product has a strong odor and can be challenging to purify, leading to mechanical losses during isolation.[3]
Q4: Does the product exist in different forms?
Yes, this compound exists in a tautomeric equilibrium with its thione form, 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-thione. In the solid state and in solution, the thione form is often predominant. This is important to consider during characterization (e.g., NMR, IR) and when assessing its reactivity in subsequent steps.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, particularly in the critical thiolation step.
Problem 1: Low or Inconsistent Yield of the Final Product
-
Question: My final yield of this compound is consistently below 60%. What are the most likely causes and how can I address them?
-
Answer: A low yield is typically a result of one or more factors related to reaction conditions, reagent quality, or workup procedures. A systematic approach is required to identify the root cause.
Caption: Troubleshooting decision tree for low yield.
Problem 2: Incomplete Reaction
-
Question: My in-process control (TLC/LC-MS) shows a significant amount of unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine even after extended reaction times. How can I improve conversion?
-
Answer:
-
Reagent Activity: Sodium hydrosulfide can degrade upon exposure to air and moisture. Use a fresh bottle of anhydrous NaSH or dry it under vacuum before use.
-
Solvent Choice: The reaction requires a polar aprotic solvent to dissolve the reagents. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. Ensure the solvent is anhydrous, as water can hydrolyze the starting material and deactivate the nucleophile.
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. A good starting point is 50-70°C. If conversion is low, consider incrementally increasing the temperature to 80-90°C while carefully monitoring for byproduct formation.
-
Stoichiometry: Use a slight excess of NaSH (1.1 to 1.3 equivalents). A large excess can increase the risk of side reactions.
-
Problem 3: Formation of a Major Impurity (Likely Disulfide)
-
Question: I am observing a significant byproduct with a molecular weight corresponding to the disulfide dimer. How can I prevent its formation?
-
Answer: The thiol product is highly susceptible to oxidation to form a disulfide, especially at basic pH and in the presence of oxygen.
-
Maintain an Inert Atmosphere: This is the most critical factor. The reaction and workup must be conducted under a strict nitrogen or argon atmosphere. Degas the solvent before use and ensure all glassware is purged.
-
Controlled Workup: During the aqueous workup, the solution will be basic after the reaction. Minimize the time the product spends in this basic solution. When acidifying to precipitate the product, do so under an inert blanket and avoid excessive air exposure.
-
Avoid Oxidizing Agents: Ensure no oxidizing contaminants are present in the reagents or solvents.
-
Problem 4: Difficulties in Product Isolation
-
Question: The workup is messy, and I am struggling to isolate a pure product. What is the best practice for purification?
-
Answer: The product's thiol group makes it acidic, which can be exploited for purification.
-
Acid-Base Extraction/Precipitation: After the reaction is complete, cool the mixture and pour it into ice-water. The product will be deprotonated (thiolate) and soluble in the basic aqueous solution. This allows you to wash the aqueous layer with a non-polar solvent (e.g., MTBE or toluene) to remove non-acidic organic impurities.
-
Controlled Precipitation: Slowly acidify the cold aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~4-5. The thiol/thione product will precipitate out as a solid. This should be done slowly and with vigorous stirring to ensure a filterable solid forms.
-
Filtration and Washing: Filter the solid promptly, wash it with cold water to remove inorganic salts, and then with a small amount of a cold non-polar solvent (like hexane) to aid drying.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40°C) to prevent degradation.
-
Data Summary Tables
Table 1: Troubleshooting Guide Summary
| Parameter | Potential Problem | Recommended Action |
| NaSH Quality | Old, hydrated reagent | Use fresh, anhydrous NaSH. |
| Atmosphere | Air (Oxygen) present | Maintain a strict inert (N₂/Ar) atmosphere throughout. |
| Temperature | Too low: Incomplete reaction | Increase temperature moderately (e.g., in 10°C increments). |
| Too high: Side reactions | Maintain temperature below 90°C. | |
| Workup pH | Product remains in basic solution too long | Minimize time at high pH; acidify promptly under N₂. |
| Purification | Oily product, poor separation | Use controlled acid precipitation instead of direct extraction. |
Table 2: Recommended Reaction Conditions for Thiolation
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF | Excellent solubility for substrate and nucleophile. |
| NaSH Stoichiometry | 1.2 equivalents | Ensures complete conversion while minimizing side reactions. |
| Temperature | 60-80°C | Balances reaction rate and selectivity. |
| Reaction Time | 4-8 hours | Typically sufficient for full conversion; monitor by TLC/LC-MS. |
| Atmosphere | Nitrogen or Argon | Prevents oxidative formation of disulfide byproduct. |
Optimized Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
(This protocol is based on established gas-phase chlorination methods and should be performed only by personnel experienced with high-temperature gas-phase reactors.)[2]
-
Setup: A packed-bed reactor containing a suitable catalyst (e.g., ferric chloride on activated carbon) is heated to 250-300°C.
-
Reagent Feed: A stream of 2-chloro-5-(trifluoromethyl)pyridine is vaporized and mixed with chlorine gas (1-5 molar equivalents).
-
Reaction: The gas mixture is passed through the heated reactor. The residence time is carefully controlled to maximize the yield of the desired dichlorinated product.
-
Condensation: The exiting gas stream is cooled to condense the products and unreacted starting material.
-
Purification: The crude liquid is purified by fractional distillation under reduced pressure to isolate 2,3-dichloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of this compound
Safety Note: This reaction involves a flammable solvent (DMF), a corrosive reagent (NaSH), and produces a product with a strong, unpleasant odor.[3] Perform all steps in a well-ventilated fume hood under an inert atmosphere.
-
Inerting: Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen/argon inlet. Purge the entire system with inert gas for at least 30 minutes.
-
Reagent Addition: To the flask, add anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of substrate). Add anhydrous sodium hydrosulfide (NaSH, 1.2 equivalents) to the solvent with stirring.
-
Substrate Addition: Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) to the mixture. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to 70°C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: Once the reaction is complete, cool the flask to 0-5°C in an ice bath. While maintaining a positive flow of inert gas, slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 20 mL per gram of substrate).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Wash the aqueous layer twice with methyl tert-butyl ether (MTBE) to remove any non-acidic impurities. Discard the organic layers.
-
Workup - Precipitation: Return the aqueous layer to a beaker equipped with a stirrer and place it in an ice bath under a nitrogen blanket. Slowly add 1M HCl dropwise with vigorous stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 4 and 5.
-
Isolation: Age the slurry at 0-5°C for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Finally, wash with a small amount of cold hexane.
-
Drying: Dry the beige solid product in a vacuum oven at 40°C to a constant weight. Expected melting point: ~145°C.[3] The expected yield should be >85%.
References
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
- ChemBK: 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. [Link]
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google P
- Chongqing Chemdad Co., Ltd: this compound. [Link]
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)
- PubMed Central (PMC): Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- ResearchGate: Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Welcome to the technical support center for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this critical intermediate. Its unique chemical structure, featuring a basic pyridine ring, an acidic thiol group, and a halogen substituent, presents specific purification hurdles. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Understanding the Core Challenge: Potential Impurities
The primary challenge in purifying this compound lies in its reactivity and the nature of impurities generated during its synthesis. The synthesis often involves precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine, and the final product's thiol group is susceptible to oxidation.[1][2] A clear understanding of potential contaminants is the first step toward designing an effective purification strategy.
| Impurity | Likely Source | Chemical Nature & Impact | Recommended Removal Strategy |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Unreacted starting material from synthesis.[2] | Neutral, non-polar. Co-elution is possible in normal-phase chromatography. | Chromatography, Acid-Base Extraction |
| 5,5'-bis(trifluoromethyl)-2,2'-dipyridyl disulfide | Oxidation of the thiol group in the presence of air/oxidants.[1] | Neutral, significantly less polar than the thiol. Often appears as a fast-moving spot on TLC. | Chromatography, Reduction followed by purification |
| Positional Isomers | Non-selective reactions during synthesis.[1] | Similar polarity and chemical properties, making separation difficult. | High-resolution chromatography (HPLC) |
| Degradation Products | Instability on acidic media (e.g., silica gel) or at high temperatures. | Can be a complex mixture of polar byproducts. | Use of inert stationary phases (e.g., alumina), optimization of temperature.[3] |
| Residual Solvents | Trapped solvent from reaction work-up or previous purification steps.[1] | Varies. Can interfere with downstream reactions or analytical characterization. | High-vacuum drying, Recrystallization |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification and handling of this compound.
Q1: My purified material shows a new, less polar spot on TLC over time. LC-MS analysis shows a peak with roughly double the molecular weight. What is happening?
A: This is a classic sign of disulfide bond formation. The thiol (-SH) group on your compound is readily oxidized, especially when exposed to air, forming a disulfide dimer (5,5'-bis(trifluoromethyl)-2,2'-dipyridyl disulfide).[1] This new compound is less polar and will have a higher Rf on TLC. To mitigate this, work under an inert atmosphere (Nitrogen or Argon) when possible, use de-gassed solvents, and store the purified material at low temperatures (2-8°C) under an inert atmosphere.[4]
Q2: I'm experiencing severe peak tailing during HPLC analysis and flash chromatography on silica gel. How can I get sharp, symmetrical peaks?
A: Peak tailing with pyridine-containing compounds is a frequent problem caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica surface.[3] This creates a secondary, strong interaction that broadens the peak. To solve this, you can:
-
Modify the Mobile Phase: Add a small amount of a competing agent. For normal-phase chromatography, adding 0.1-1% acetic acid can protonate the pyridine, reducing its interaction. Conversely, adding a competing base like 0.1-1% triethylamine (TEA) will preferentially bind to the acidic silanol sites, shielding your compound from them.[3]
-
Adjust pH: For reverse-phase HPLC, lowering the mobile phase pH to around 2.5-3.0 with an additive like formic or phosphoric acid will protonate the silanol groups, minimizing the interaction.[3]
-
Change the Stationary Phase: If mobile phase modification is insufficient, switch to a different stationary phase. End-capped silica columns, polymer-based columns, or stationary phases like alumina are less acidic and can provide better peak shapes for basic compounds.[3]
Q3: My recovery after flash chromatography is consistently low, even though TLC shows a clean separation. Where is my compound going?
A: Low recovery can stem from several factors:
-
Irreversible Adsorption: The thiol group can sometimes strongly chelate to trace metals in the silica gel, or the basic pyridine can bind irreversibly to highly acidic sites on the stationary phase.
-
On-Column Degradation: Standard silica gel can be acidic enough to cause degradation of sensitive compounds.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.
-
Solution: Consider deactivating your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. Alternatively, switching to a more inert phase like neutral alumina or a treated silica (e.g., C18 for reverse-phase) is a robust solution.[3]
Q4: How can I efficiently remove the neutral starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine?
A: Since the starting material lacks the acidic thiol and has a less basic pyridine ring compared to the thiol's acidity, an acid-base extraction is highly effective. By dissolving the crude mixture in an organic solvent and washing with a mild aqueous base (e.g., 1M NaHCO₃), you can deprotonate the thiol, moving your target compound into the aqueous layer as a salt. The neutral starting material will remain in the organic layer. Subsequently, acidifying the aqueous layer will re-protonate your product, allowing it to be extracted back into an organic solvent.
In-Depth Purification & Troubleshooting Guides
Chromatographic Purification Workflow
Column chromatography is the most powerful tool for purifying this compound, but it requires careful optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Overcoming low reactivity of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol in coupling reactions
Welcome to the technical support guide for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions for researchers encountering challenges with this versatile but notoriously unreactive substrate in coupling reactions.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of fungicides and pharmaceuticals.[1] However, its unique electronic structure presents significant hurdles in typical transition-metal-catalyzed cross-coupling reactions. The primary challenges are twofold:
-
Extreme Electronic Deactivation: The pyridine ring is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of the C3-chloro and C5-trifluoromethyl substituents. This deactivation makes the C-Cl bond remarkably resistant to oxidative addition by a palladium(0) catalyst, a critical and often rate-limiting step in cycles like Suzuki or Buchwald-Hartwig amination.[2][3][4]
-
Thiol Group Interference: The C2-thiol (-SH) group, and its thione tautomer, possess a high affinity for late transition metals.[5] This can lead to strong, often irreversible, coordination to the palladium center, effectively poisoning the catalyst and shutting down the reaction.[6][7][8]
This guide is structured to help you diagnose these issues and implement effective strategies to achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki/Buchwald-Hartwig reaction is failing completely with no product formation. What is the most likely cause?
Answer: A complete lack of reactivity with starting material recovered points to a failure in the catalytic cycle's initiation, which for this substrate is almost certainly the oxidative addition step. The electron-deficient nature of the pyridine ring makes the C-Cl bond exceptionally strong and difficult to break. Standard catalysts like Pd(PPh₃)₄ often lack the requisite activity.
Simultaneously, the unprotected thiol group is a potent catalyst poison.[5][7] Even if the catalyst is active enough for oxidative addition, it may be immediately sequestered by the thiol, preventing any turnover.
Troubleshooting Steps:
-
Address the Thiol: The primary action should be to protect the thiol group. This eliminates the catalyst poisoning pathway. See Protocol 1 for a recommended protection strategy.
-
Upgrade the Catalytic System: Switch to a more potent catalyst system designed for activating aryl chlorides. This involves using bulky, electron-rich phosphine ligands from the Buchwald or Hartwig families (e.g., SPhos, XPhos, RuPhos).[3][9][10] These ligands promote the difficult oxidative addition step.
-
Verify Reagent Quality: Ensure all reagents, especially the base and solvents, are anhydrous and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[2]
Q2: How can I effectively mitigate catalyst poisoning from the thiol group?
Answer: The most robust and field-proven method is to mask the thiol with a protecting group prior to the coupling reaction. The ideal protecting group should be stable to the coupling conditions (basic, high temperature) but readily cleavable afterward.
-
Recommended Strategy: Thioester Protection. Acyl groups, such as the 2-methoxyisobutyryl group, have been specifically developed for their stability in Suzuki conditions.[5][7] Simpler groups like acetyl can also be effective.
-
Alternative Strategy: Thioether Protection. Alkylating the thiol to form a methyl or benzyl thioether is another option. However, cleavage of these groups can sometimes require harsh conditions that may not be compatible with all functional groups on your coupling partner.[5]
-
Thiol Surrogates: An advanced strategy involves using thiol surrogates, such as 2-ethylhexyl-3-mercaptopropionate, which can be coupled to an aryl halide and later cleaved under mild basic conditions to reveal the free thiol.[6][11]
Q3: I'm seeing some product, but the yield is very low and the reaction is sluggish. How can I optimize the reaction?
Answer: Low yield and slow conversion, assuming the thiol is protected, suggest that the catalytic system is active but suboptimal. The focus should be on accelerating the key steps of the catalytic cycle.
First, use the troubleshooting flowchart below to diagnose the potential issue.
Caption: Troubleshooting flowchart for low-yield coupling reactions.
Optimization Table: Recommended Conditions for Coupling Reactions
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination | Rationale |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors for the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential to promote the difficult oxidative addition of the C-Cl bond.[3][10] |
| Base | K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | Strong bases are required. For amination, non-nucleophilic alkoxides or amides prevent side reactions.[2][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Toluene, 1,4-Dioxane | Anhydrous, degassed non-protic solvents are preferred to maintain catalyst activity.[3][12] |
| Temperature | 100 - 120 °C | 100 - 120 °C | Higher temperatures provide the energy needed to overcome the activation barrier for oxidative addition. |
Q4: Are there any catalyst-free alternatives for functionalizing this molecule?
Answer: Yes. Given the extreme electron-deficient nature of the pyridine ring, Nucleophilic Aromatic Substitution (SNAr) is an excellent and often overlooked alternative for C-N, C-O, and C-S bond formation.[13]
The strong electron-withdrawing groups (-Cl, -CF₃) stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the direct attack of a nucleophile and displacement of the chloride.[14]
When to Consider SNAr:
-
When coupling strong nucleophiles like secondary amines (e.g., morpholine, piperidine), alkoxides, or thiolates.
-
When palladium-catalyzed methods have failed even with optimization.
-
When you wish to avoid transition metals entirely.
Typical SNAr Conditions:
-
Nucleophile: The amine, alcohol, or thiol.
-
Base: A strong base like NaH, K₂CO₃, or Cs₂CO₃ is often used to deprotonate the nucleophile.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP.
-
Temperature: Can range from room temperature to >100 °C depending on the nucleophile's strength.
Optimized Experimental Protocols
Protocol 1: Two-Step Suzuki Coupling via S-Acetylation and Optimized Catalysis
This two-step procedure first protects the problematic thiol group as a stable thioacetate, then employs a modern, highly active catalyst system for the Suzuki coupling.
Caption: Workflow for the two-step protected Suzuki coupling.
Step 1: S-Acetylation (Protection)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield S-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) ethanethioate.
Step 2: Optimized Suzuki-Miyaura Coupling
-
In a glovebox or under a strict stream of argon, add the protected thioacetate (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried reaction vial.[3]
-
In a separate vial, prepare the catalyst pre-mixture: add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and SPhos (3.0 mol%) and add a portion of the reaction solvent. Stir for 5 minutes.
-
Add the catalyst pre-mixture to the main reaction vial.
-
Add anhydrous, degassed 1,4-dioxane (0.1 M) and degassed water (10% v/v of dioxane).
-
Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 2: Direct Buchwald-Hartwig Amination
This protocol is for situations where thiol protection is not feasible or desired. It relies entirely on a highly robust ligand to overcome both C-Cl activation and potential catalyst inhibition. Success is highly dependent on ligand choice and rigorous inert technique.
-
Glovebox Setup: Inside an argon-filled glovebox, add Pd₂(dba)₃ (2.0 mol%) and RuPhos (4.0 mol%) to an oven-dried reaction vial.
-
Add sodium tert-butoxide (NaOtBu, 2.0 eq), this compound (1.0 eq), and the amine coupling partner (1.2 eq).
-
Add anhydrous, degassed toluene (0.1 M).
-
Seal the vial with a Teflon-lined cap. Remove from the glovebox.
-
Place the vial in a pre-heated oil bath or heating block at 110 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction by LC-MS. Note: some catalyst deactivation is still possible. If the reaction stalls, cooling, re-entering the glovebox, and adding a fresh portion of catalyst/ligand (0.5 mol%) may be necessary.
-
After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- Itoh, T., Mase, T. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]
- Terfort, A., Staskiewicz, S. Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry. [Link]
- Itoh, T., Mase, T. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
- Terfort, A., Staskiewicz, S. Protecting Groups for Thiols Suitable for Suzuki Conditions.
- Si-thiol supported atomic-scale palladium as efficient and recyclable catalyst for Suzuki coupling reaction. PubMed. [Link]
- Buchwald–Hartwig amin
- Itami, K., et al.
- Buchwald-Hartwig Amin
- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Grushin, V. V., et al. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- Maji, T. K., et al. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- SNAr reactions of pi-deficient arom
- Process for producing 3-chloro-5-trifluoromethylpyridines.
- A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]
- Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. PMC - NIH. [Link]
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
Stability issues of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol under reaction conditions
Technical Support Center: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 76041-74-2). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, this compound's utility is matched by its unique reactivity and stability challenges. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments. We will delve into the causality behind its behavior, offering practical, field-proven protocols to mitigate common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and intrinsic properties of this compound.
Q1: What is the primary stability concern with this compound?
The principal stability issue is its high susceptibility to aerobic oxidation. The thiol group (-SH) can readily oxidize in the presence of air (oxygen) to form a disulfide-bridged dimer, 3,3'-dichloro-5,5'-bis(trifluoromethyl)-[2,2'-bipyridine]disulfide. This dimerization is often the leading cause of apparent reagent inactivity and low reaction yields.
Q2: Does this compound exist as the thiol or the thione? What are the implications?
This is a critical point. Like many 2-substituted pyridines with a sulfur substituent, this compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (3-Chloro-5-(trifluoromethyl)-1H-pyridine-2-thione).[1][2][3] In solution, the equilibrium's position is highly dependent on solvent polarity, with the thione form generally favored in more polar solvents.[1][2] For many reactions, particularly those where the sulfur acts as a nucleophile (e.g., S-alkylation), the deprotonated thiolate anion is the key reactive species, which can be generated from either tautomer in the presence of a base.
Caption: Thiol-Thione Tautomeric Equilibrium.
Q3: How should I properly store this reagent for maximum longevity?
To minimize oxidative degradation, the reagent should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It should be kept in a cool, dark place.[4] While some suppliers indicate room temperature storage is acceptable, refrigeration (2-8°C) is recommended for long-term stability.[4]
Q4: What are the visible signs of degradation?
The pure compound is typically a beige solid. A noticeable color change or the formation of insoluble particulate matter upon dissolution can indicate the formation of the disulfide dimer or other oxidation byproducts. A key indicator of a problem is when the compound fails to dissolve in a solvent in which it was previously soluble.
Section 2: Troubleshooting Guide for Common Reactions
This section provides solutions to specific problems encountered during reactions involving this compound.
Issue 1: Low or No Yield in S-Alkylation or S-Acylation Reactions
You are attempting to use the compound as a sulfur nucleophile, but the reaction is sluggish or fails to proceed.
-
Potential Cause: The primary cause is often the low nucleophilicity of the neutral thiol/thione tautomers. For the sulfur to act as a potent nucleophile, it must be deprotonated to the thiolate anion.
-
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon. Use solvents that have been thoroughly deoxygenated (see Protocol in Section 4).
-
In-Situ Thiolate Generation: Add a suitable base to the solution of this compound before adding your electrophile (e.g., alkyl halide).
-
Recommended Bases: For most applications, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to handle. For substrates sensitive to stronger bases, a milder organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used. For complete deprotonation, a strong base like sodium hydride (NaH) can be employed, but requires stricter anhydrous conditions.
-
-
Order of Addition: Dissolve the thiol in an appropriate anhydrous solvent (e.g., DMF, Acetonitrile, THF). Add 1.1 equivalents of the base and stir for 15-30 minutes at room temperature to allow for complete formation of the thiolate. Then, add the electrophile.
-
Purity Check: If the reaction still fails, the starting material may have already oxidized. Verify its purity by TLC or ¹H NMR. If a significant amount of the disulfide dimer is present, using a fresh bottle of the reagent is the most reliable solution.
-
Issue 2: An Insoluble White/Off-White Solid Crashes Out of the Reaction
During the reaction or workup, an unexpected and often insoluble solid forms.
-
Potential Cause: This is the classic sign of oxidative dimerization. The disulfide byproduct is generally less soluble than the starting thiol and can precipitate from the reaction mixture. This is especially common in the presence of a base, as the thiolate anion is even more susceptible to oxidation than the neutral thiol.[5]
-
Troubleshooting Protocol:
-
Rigorous Deoxygenation: The most critical step is the removal of oxygen. Before starting, sparge your solvent with argon or nitrogen for at least 30 minutes. If possible, use the freeze-pump-thaw method for complete oxygen removal (see Protocol in Section 4).
-
Inert Atmosphere Blanketing: Maintain a constant, gentle flow of an inert gas over the reaction headspace throughout the entire procedure, including during reagent addition and sampling.
-
Workup Considerations: When the reaction is complete, quench it and perform the extraction quickly. Avoid prolonged exposure to air, especially if the solution is still basic. Washing with a reducing agent solution (e.g., dilute sodium bisulfite) during workup can sometimes help mitigate oxidation.
-
Issue 3: Formation of Multiple Unidentified Byproducts
LC-MS or NMR analysis shows a complex mixture of products instead of the desired compound.
-
Potential Cause: Over-oxidation of the sulfur atom. While dimerization is the most common pathway, stronger oxidizing conditions or the presence of certain reagents can lead to further oxidation of the sulfur to sulfenic (R-SOH), sulfinic (R-SO₂H), or sulfonic acids (R-SO₃H).[5][6]
-
Troubleshooting Protocol:
-
Reagent Compatibility Check: Scrutinize all reagents in your reaction for compatibility. Avoid unintentional oxidizing agents. For example, some grades of solvents or reagents may contain peroxide impurities.
-
Temperature Control: Run the reaction at the lowest effective temperature. Exothermic reactions should be cooled to maintain a stable internal temperature.
-
Avoid Desulfurization: If your reaction conditions involve strong reducing agents (like Raney Nickel) or certain metal catalysts, you risk cleaving the C-S bond entirely, a process known as desulfurization.[7] Ensure your conditions are not conducive to this unless it is the desired transformation.
-
Section 3: Key Mechanistic Pathways
Understanding the underlying chemical transformations is crucial for effective troubleshooting.
The Oxidation Cascade
The thiol group is a versatile reductant.[8] Its oxidation is not a single step but a cascade that can lead to various products depending on the conditions. The initial and most common step is the formation of a disulfide.
Caption: General Oxidation Pathway of Thiols.
Section 4: Recommended Protocols & Data
Table 1: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents aerobic oxidation to the disulfide dimer. |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential decomposition pathways.[4] |
| Light | Amber vial / Store in the dark | Prevents potential light-induced degradation. |
| Container | Tightly sealed | Prevents moisture and air ingress. |
Protocol 1: A Self-Validating Method for S-Alkylation
This protocol incorporates best practices to maximize success and reproducibility.
-
Setup: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon.
-
Solvent Deoxygenation: Use an anhydrous grade of your chosen solvent (e.g., Acetonitrile). Sparge the solvent with dry argon for 30 minutes prior to use.
-
Reagent Addition: In the reaction flask under a positive argon pressure, add this compound (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add the deoxygenated solvent via cannula or syringe.
-
Thiolate Formation: Stir the resulting suspension at room temperature for 30 minutes.
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Solvent Deoxygenation via Freeze-Pump-Thaw
For highly sensitive reactions, this method is superior to sparging for removing dissolved oxygen.
-
Freeze: Place the solvent in a round-bottom flask with a sidearm and stopcock. Freeze the solvent completely using a liquid nitrogen bath.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase.
-
Repeat: Repeat this entire three-step cycle at least three times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.
References
- Ferrer-Sueta, G., & Radi, R. (2009). One- and two-electron oxidation of thiols: mechanisms, kinetics and biological fates. Antioxidants & Redox Signaling. [Link]
- Fiveable. (n.d.). Thiol Oxidation. Organic Chemistry Key Term. [Link]
- Chemistry LibreTexts. (2024). 9.
- Wikipedia. (n.d.). Thiol. [Link]
- EBSCO. (n.d.). Thiols | Research Starters. [Link]
- ResearchGate. (n.d.). The tautomeric equilibrium of 2-thiopyridone (2TP) and 2-mercaptopyridine (2MP). [Link]
- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- SciSpace. (n.d.). The thione-thiol tautomerism in simple thioamides. [Link]
- Wikipedia. (n.d.). 2-Mercaptopyridine. [Link]
- ResearchGate. (n.d.). Tautomeric forms of 2-mercaptopyridone: thiopyridone form... [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
- Sharma, M., Banerjee, S., Zeller, M., & Brückner, C. (2016). Fusion and Desulfurization Reactions of Thiomorpholinochlorins. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. Thiols | Research Starters | EBSCO Research [ebsco.com]
- 7. Fusion and Desulfurization Reactions of Thiomorpholinochlorins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of S-alkylation of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the S-alkylation of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol. As a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds, achieving high yield and purity in this reaction is critical. This document addresses common challenges through a series of frequently asked questions and detailed protocols, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My S-alkylation reaction is showing low conversion or is not proceeding at all. What are the primary factors to investigate?
A1: Low conversion in S-alkylation reactions, which typically proceed via an SN2 mechanism, often points to incomplete formation of the nucleophile (the thiolate) or suboptimal reaction conditions.
The reaction begins with the deprotonation of the this compound to form a highly reactive thiolate anion. This anion then acts as a nucleophile, attacking the alkylating agent (e.g., an alkyl halide) to form the desired thioether product. If this initial deprotonation is inefficient, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.
Troubleshooting Steps:
-
Evaluate the Base: The most critical parameter is the choice of base. The base must be strong enough to deprotonate the thiol (pKa ≈ 7-9 for similar pyridinethiols) completely.
-
Weak Bases (e.g., NaHCO₃, Et₃N): These are often insufficient for complete deprotonation and can lead to a stalled reaction.
-
Moderately Strong Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and effective, particularly in polar aprotic solvents like DMF or acetonitrile. Cesium carbonate (Cs₂CO₃) can be particularly effective due to the "cesium effect," which enhances the nucleophilicity of the thiolate.[1]
-
Strong Bases (e.g., NaH, KOtBu): Sodium hydride (NaH) is a powerful, non-nucleophilic base that provides irreversible deprotonation, often driving the reaction to completion. However, stronger, more sterically hindered bases like potassium tert-butoxide (KOtBu) can sometimes promote competing elimination (E2) side reactions with the alkyl halide.[2]
-
-
Assess the Solvent: The solvent plays a crucial role in solvating the ions and influencing nucleophilicity.[3]
-
Polar Aprotic Solvents (Recommended): DMF, DMSO, and acetonitrile are excellent choices. They effectively solvate the cation (e.g., Na⁺, K⁺) but poorly solvate the thiolate anion, leaving it "naked" and highly nucleophilic.[3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the thiolate anion, creating a solvent cage that reduces its nucleophilicity and slows down the SN2 reaction.
-
-
Check Reagent Quality: Ensure the thiol starting material, alkylating agent, and solvent are pure and anhydrous, as water can interfere with strong bases like NaH.
Table 1: Comparison of Common Bases for S-Alkylation
| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | DMF, Water | Generally too weak for complete deprotonation; may result in low conversion. |
| Triethylamine (Et₃N) | 10.7 | Acetonitrile, DCM | Organic soluble; may not be strong enough for full conversion. |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile | Standard, cost-effective choice. Reaction may require heating. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | DMF, Acetonitrile | Often provides higher yields and faster reaction rates than K₂CO₃.[1] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic base for irreversible deprotonation. Requires an inert atmosphere. |
Q2: I'm observing a significant amount of an impurity with a mass corresponding to a disulfide. What is causing this and how can I prevent it?
A2: The formation of a disulfide, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]disulfide, is a common side reaction caused by the oxidation of the thiol or thiolate. [4]
Thiolates are highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidative coupling reaction can significantly reduce the yield of the desired S-alkylated product.
Troubleshooting Protocol to Minimize Oxidation:
-
De-gas Solvents: Before use, sparge the solvent (e.g., DMF, THF) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. This is particularly crucial when using reactive bases like sodium hydride (NaH).
-
Order of Addition: Add the base to the solution of the thiol in the degassed solvent first to form the thiolate in situ. Allow this to stir for a short period (15-30 minutes) before adding the alkylating agent. This ensures the highly nucleophilic thiolate is readily available to react with the electrophile rather than undergo oxidation.
-
Avoid Certain Reagents: In some contexts, reducing agents like TCEP can be used to suppress disulfide formation, though this is more common in bioconjugation and may not be necessary for standard synthesis if proper inert techniques are used.[5]
Workflow for S-Alkylation under Inert Atmosphere
Caption: Experimental workflow for minimizing oxidative side reactions.
Q3: My reaction is producing multiple products. Besides the disulfide, what other side reactions are possible?
A3: The pyridine-2-thiolate is an ambident nucleophile, meaning it has two nucleophilic sites: the soft sulfur atom and the hard nitrogen atom. This can lead to competitive N-alkylation. Additionally, depending on the alkylating agent, elimination reactions can compete with substitution.
-
N-Alkylation vs. S-Alkylation:
-
Mechanism: While S-alkylation is generally favored due to sulfur's greater nucleophilicity and polarizability (a "soft" nucleophile), some N-alkylation can occur, especially with "hard" electrophiles (e.g., dimethyl sulfate).[6] Alkyl halides are considered relatively soft electrophiles, which strongly favors the desired S-alkylation.
-
Mitigation: This is rarely the major side product with typical alkyl halides. Using a polar aprotic solvent helps to ensure the negative charge is localized on the more nucleophilic sulfur atom.
-
-
Elimination (E2) Reaction:
-
Mechanism: If the alkylating agent is a secondary or tertiary halide, or if a sterically bulky base (like KOtBu) is used, an E2 elimination reaction can compete with the SN2 substitution, forming an alkene byproduct.[3][7]
-
Mitigation:
-
Use primary alkyl halides (R-CH₂-X) whenever possible.
-
Use a non-bulky base (e.g., K₂CO₃, NaH).
-
Running the reaction at a lower temperature can favor the SN2 pathway, as elimination reactions often have a higher activation energy.[3]
-
-
Reaction Pathways: Desired Product vs. Side Products
Caption: Competing reaction pathways in the alkylation of pyridine-2-thiol.
Optimized Experimental Protocol
General Protocol for S-Alkylation using Potassium Carbonate
This protocol is a robust starting point for the S-alkylation of this compound with a primary alkyl halide.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 equiv.).
-
Place the flask under a nitrogen or argon atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure thioether.
-
References
- BenchChem Technical Support Team. (2025).
- Chemistry LibreTexts. (2022). 3.2.6: Thiols and Sulfides. [Link]
- Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
- Ishihara, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Reddit r/Chempros. (2023).
- Google Patents. (1982). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
- Wang, Q., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed Central. [Link]
- Douglas, J., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
- Irgashev, R. A., et al. (2025). Optimization of the reaction conditions for the reduction-alkylation of disulfide 3.
- OpenStax. (n.d.). 18.7 Thiols and Sulfides. In Organic Chemistry: A Tenth Edition. [Link]
- Royal Society of Chemistry. (n.d.). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry. [Link]
- van der Heijden, J., et al. (2025). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PubMed Central. [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- ResearchGate. (n.d.).
- PubChemLite. (n.d.). This compound (C6H3ClF3NS). [Link]
- European Patent Office. (2024). METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - EP 4105202 B1. [Link]
- Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
- Journal of Materials and Environmental Science. (n.d.).
- Google Patents. (n.d.).
- Phenomenex. (n.d.). Troubleshooting Guide. [Link]
- Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H)-thione]. [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry. [Link]
- The Organic Chemistry Tutor. (2024).
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- 5. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Byproduct formation in the derivatization of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Welcome to the technical support center for the derivatization of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the chemical modification of this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions and minimize byproduct formation.
Introduction: The Chemistry of a Privileged Scaffold
This compound is a key intermediate in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] Its utility stems from the reactivity of the thiol group, which allows for a variety of derivatization reactions, most commonly S-alkylation, to introduce diverse functionalities. However, the inherent chemical nature of the pyridinethione tautomer and the reactivity of the thiol moiety can lead to the formation of undesired byproducts. This guide will walk you through the identification and mitigation of these common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when derivatizing this compound?
The three most prevalent byproducts are the result of oxidation, N-alkylation, and over-alkylation. The most common is the disulfide byproduct from oxidation.[3] Competitive N-alkylation is also a significant possibility, influenced by your reaction conditions.[4]
Q2: I see a peak in my LC-MS that corresponds to double the mass of my starting material minus two protons. What is it?
This is almost certainly the disulfide byproduct, bis(3-chloro-5-(trifluoromethyl)pyridin-2-yl) disulfide. Thiols are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, especially under basic conditions.[5][6]
Q3: My desired S-alkylated product and a byproduct have the same mass, but different retention times. What could be the issue?
You are likely observing a mixture of S- and N-alkylated isomers. The pyridine-2-thiol exists in tautomeric equilibrium with pyridine-2-thione.[3] This allows for alkylation to occur at either the sulfur or the nitrogen atom, resulting in constitutional isomers that are often difficult to separate. The ratio of these isomers is highly dependent on the reaction conditions.[4]
Q4: How does the choice of base affect the outcome of my alkylation reaction?
The choice of base is critical in directing the regioselectivity of the alkylation. A strong, non-nucleophilic base like sodium hydride (NaH) will fully deprotonate the thiol, favoring S-alkylation. Weaker bases, such as potassium carbonate (K2CO3), may result in a higher proportion of the N-alkylated product due to the equilibrium between the thiol and thione tautomers.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the derivatization of this compound.
Issue 1: Formation of a High Molecular Weight Byproduct (Disulfide)
Symptoms:
-
A significant peak in the crude reaction mixture with a mass corresponding to the dimer of the starting material.
-
Reduced yield of the desired product.
-
The reaction mixture may take on a more intense yellow color.
Root Causes & Solutions:
| Cause | Explanation | Mitigation Strategy |
| Oxygen Exposure | Thiols are readily oxidized to disulfides in the presence of oxygen. This process can be accelerated by basic conditions and trace metal catalysis.[5] | Work under an inert atmosphere. Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. |
| Solvent Quality | Solvents that have not been properly degassed can contain dissolved oxygen, which will promote disulfide formation. | Use freshly degassed solvents. Degas your solvent by sparging with an inert gas for 15-30 minutes prior to use. |
| Reaction Time | Prolonged reaction times increase the opportunity for oxidation to occur. | Monitor the reaction closely. Use TLC or LC-MS to determine the point of completion and work up the reaction promptly. |
Experimental Protocol: Minimizing Disulfide Formation
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous, degassed DMF (or another suitable polar aprotic solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of an Isomeric Byproduct (N-Alkylation)
Symptoms:
-
A byproduct with the same mass as the desired product is observed by LC-MS.
-
The byproduct has a different retention time and may have a different fragmentation pattern in MS/MS.
-
NMR analysis of the product mixture shows two distinct sets of signals for the pyridine ring protons and the newly introduced alkyl group.
Root Causes & Solutions:
| Cause | Explanation | Mitigation Strategy |
| Tautomerization | The starting material exists as a mixture of the thiol and thione tautomers. Alkylation can occur on either the sulfur or the nitrogen atom.[4] | Favor the thiolate anion. Using a strong base like NaH will generate the thiolate, which is a soft nucleophile and will preferentially attack the soft electrophilic carbon of the alkylating agent (Pearson's HSAB principle). |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, acetonitrile) generally favor S-alkylation, while polar protic solvents (e.g., ethanol) can promote N-alkylation. | Choose an appropriate solvent. Use anhydrous DMF or acetonitrile for S-alkylation reactions. |
| Nature of the Alkylating Agent | "Harder" alkylating agents (e.g., dimethyl sulfate) may show a higher propensity for N-alkylation compared to "softer" alkylating agents (e.g., alkyl iodides). | Select a "soft" alkylating agent. Alkyl iodides or bromides are generally preferred for selective S-alkylation. |
Experimental Protocol: Maximizing S-Alkylation Selectivity
The protocol for minimizing disulfide formation is also effective for maximizing S-alkylation. The key is the use of a strong base (NaH) in a polar aprotic solvent (DMF).
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired S-alkylation and the formation of the two major byproducts.
Caption: Competing reaction pathways in the derivatization of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting HPLC Separation of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Isomers
Welcome to the technical support center for the chromatographic analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal separation of these structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues and enhance the robustness of your HPLC methods.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the separation of this compound isomers.
Q1: Why am I seeing poor resolution between my target isomer and other positional isomers?
A1: Poor resolution between positional isomers is a frequent challenge due to their very similar physicochemical properties.[1][2][3] The primary reasons for inadequate separation include:
-
Suboptimal Mobile Phase Composition: The organic modifier percentage and the pH of the aqueous phase are critical for resolving isomers.[4]
-
Inappropriate Stationary Phase: Not all C18 columns are the same. Differences in end-capping, silica purity, and surface chemistry can significantly impact selectivity for closely related compounds. For aromatic positional isomers, a phenyl-based stationary phase might offer better selectivity due to π–π interactions.[5]
-
Insufficient Column Efficiency: An old or poorly packed column will lead to broader peaks, which compromises resolution.
Q2: My peaks for this compound are tailing significantly. What is the cause and how can I fix it?
A2: Peak tailing for pyridine-containing compounds is a classic issue in reversed-phase HPLC.[6][7] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica surface of the stationary phase.[6] This leads to secondary, undesirable retention mechanisms.[6]
To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer (e.g., phosphate or formate) can protonate the silanol groups, minimizing their interaction with your basic analyte.[6]
-
Use of Mobile Phase Additives: Incorporating a competing base, like triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can block the active silanol sites.[6] However, be aware that TEA is not MS-compatible.[6]
-
Column Selection: Employing a column with advanced end-capping or a base-deactivated stationary phase can significantly reduce silanol interactions.[6]
Q3: I am not getting enough retention for my highly polar pyridine-2-thiol isomers on a C18 column. What are my options?
A3: If your isomers are highly polar, they may elute at or near the void volume in traditional reversed-phase chromatography.[8] To increase retention, you can explore:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[9][10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.[8][12]
-
Aqueous Normal Phase (ANP): This technique uses silica hydride-based columns and allows for the separation of polar compounds that are difficult to retain in reversed-phase mode.[13]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds.[14]
II. In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving more complex separation issues.
Problem: Inconsistent Retention Times
Inconsistent retention times are a significant issue that can compromise the reliability of your analytical method. This problem often points to issues with the HPLC system or the mobile phase preparation.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent retention times.
Experimental Protocols for Resolution
Protocol 1: Mobile Phase Preparation and System Flushing
-
Preparation: Always use HPLC-grade solvents and reagents. For buffered mobile phases, dissolve the buffer salt in the aqueous portion before adding the organic modifier. Filter the mobile phase through a 0.45 µm or 0.22 µm filter.
-
Degassing: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles in the pump.[15][16]
-
System Flush: If salt buildup is suspected, flush the system with warm, HPLC-grade water (without buffer) to dissolve any precipitates.
Problem: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can hinder accurate integration and quantification. While peak tailing is common for basic compounds like pyridines, peak fronting can also occur.
Understanding Peak Asymmetry
-
Tailing: Often caused by secondary interactions with the stationary phase (e.g., silanol interactions) or column overload.[6][17]
-
Fronting: Can be a result of column overload, especially in preparative chromatography, or a mismatch between the sample solvent and the mobile phase.[18]
Strategies for Improving Peak Shape
| Strategy | Rationale | Experimental Protocol |
| Mobile Phase pH Optimization | For basic analytes like pyridine derivatives, a mobile phase pH that is 2 units below the analyte's pKa will ensure it is in a single, protonated form, leading to sharper peaks.[17][19] | Prepare a series of mobile phases with pH values ranging from 2.5 to 4.0 using a suitable buffer (e.g., 20 mM potassium phosphate or ammonium formate). Analyze the sample with each mobile phase to determine the optimal pH for peak symmetry. |
| Competing Base Additive | A small amount of a competing base in the mobile phase can saturate the active silanol sites on the stationary phase, preventing them from interacting with the analyte.[6] | Add 5-10 mM of triethylamine (TEA) to the mobile phase. Note: TEA is not suitable for LC-MS applications due to ion suppression.[6] |
| Sample Solvent Strength | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[15] | If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[13] |
| Column Selection | A base-deactivated or end-capped column minimizes the number of free silanol groups available for secondary interactions.[6] | Screen different columns, such as a modern, fully end-capped C18, a phenyl-hexyl column for alternative selectivity, or a polar-embedded phase column. |
Problem: Co-elution of Isomers
Achieving baseline separation of positional isomers is often the ultimate goal and the greatest challenge. This requires a highly selective method.
Logical Approach to Improving Isomer Resolution
Caption: A logical workflow for resolving co-eluting isomers.
Advanced Separation Strategies
-
Choice of Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa.
-
pH as a Selectivity Tool: Even small differences in the pKa values of isomers can be exploited by carefully adjusting the mobile phase pH.[20][21][22] Operating at a pH close to the pKa of one of the isomers can significantly alter its retention relative to the others.[20]
-
Alternative Chromatographic Modes: For particularly challenging separations, moving beyond standard reversed-phase is often necessary.
-
HILIC: Retains polar compounds that are not retained in reversed-phase.[9][10] The elution order is often the reverse of what is seen on a C18 column.[11][12]
-
Phenyl Stationary Phases: These phases can provide enhanced selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating positional isomers.[5]
-
III. References
-
Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Retrieved from
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. Retrieved from
-
MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2025, August 6). ResearchGate. Retrieved from
-
BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). Washington State University. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved from
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved from
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from
-
Hydrophilic Interaction Chromatography. (n.d.). LCGC International. Retrieved from
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from
-
Harshitha, S., Surya Santhosh, R., Baba Hussain, S. K., Nataraj, K. S., Srinivasa Rao, A., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). PMC - NIH. Retrieved from
-
Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from
-
BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of 5-(Trifluoromethyl)pyridine-2-thiol. Retrieved from
-
SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. Retrieved from
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from
-
Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. (2025, August 5). ResearchGate. Retrieved from
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from
-
How does pH affect the results of HPLC results?. (2021, June 5). Quora. Retrieved from
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- 4. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
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Improving the regioselectivity of reactions with 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Welcome to the technical support center for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable advice on improving reaction outcomes, with a specific focus on controlling regioselectivity. The information presented herein synthesizes established chemical principles with practical, field-proven troubleshooting strategies.
The Core Challenge: Tautomerism and Ambident Nucleophilicity
The primary difficulty in reactions involving this compound stems from its existence as two rapidly equilibrating tautomers: the thiol form and the thione form. Deprotonation results in an ambident nucleophile—a species with two reactive sites of differing character (the soft sulfur and the hard nitrogen). This duality is the root cause of most regioselectivity issues, leading to mixtures of S-substituted and N-substituted products. Understanding and controlling the factors that favor one reactive site over the other is paramount for a successful and selective synthesis.
Caption: Tautomerism of the starting material and competing S- vs. N-alkylation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction is yielding a mixture of S- and N-alkylated products. Why is this happening and how can I favor S-alkylation?
A1: This is the most common issue and arises from the ambident nucleophilic character of the deprotonated starting material. The outcome of the reaction is a competition between the sulfur and nitrogen atoms for the electrophile. To favor the desired S-alkylation, you must manipulate the reaction conditions to enhance the nucleophilicity of the sulfur atom and/or match its electronic character to the electrophile.
This selectivity can be rationalized using Pearson's Hard and Soft Acid-Base (HSAB) theory. The sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. Therefore, soft electrophiles will preferentially react at the sulfur, and hard electrophiles will have a higher propensity to react at the nitrogen.[1]
Here is a breakdown of the key factors and how to adjust them:
| Factor | To Favor S-Alkylation (Kinetic Product) | To Favor N-Alkylation (Thermodynamic Product) | Rationale |
| Electrophile (R-X) | Use soft electrophiles: Alkyl iodides, benzyl bromides, allyl halides. | Use hard electrophiles: Alkyl sulfates (Me₂SO₄), triflates (MeOTf), oxonium salts (Meerwein's salt). | Soft-soft interactions are favored for S-alkylation. Hard-hard interactions favor N-alkylation.[2] |
| Base/Counter-ion | Use weaker bases (K₂CO₃, Cs₂CO₃, Et₃N) or sodium/potassium salts.[3] | Use very strong, hard bases like NaH or organolithiums (n-BuLi). | Weaker bases generate the thiolate in situ at a controlled concentration. Softer, larger counter-ions (like Cs⁺) associate less tightly with the nitrogen, making the soft sulfur more accessible. |
| Solvent | Use polar aprotic solvents: DMF, DMSO, Acetone, Acetonitrile. | Use polar protic solvents (Ethanol, Methanol) or non-polar solvents (Toluene, Benzene). | Polar aprotic solvents solvate the cation, leaving a "naked," highly reactive thiolate anion, promoting S-alkylation. Protic solvents can hydrogen-bond with the nitrogen, potentially favoring N-alkylation in some cases.[1] |
| Temperature | Low temperatures (-10 °C to RT). | Higher temperatures (Reflux). | S-alkylation is typically the kinetically favored pathway. Lowering the temperature increases selectivity for the kinetic product and prevents equilibration to the more thermodynamically stable N-alkylated isomer. |
Troubleshooting Summary: To maximize S-alkylation, switch your alkylating agent to an alkyl iodide, use potassium or cesium carbonate as the base in an acetone or DMF solvent, and run the reaction at room temperature or below.
Q2: I need to perform the opposite reaction and selectively synthesize the N-alkylated pyridinethione isomer. How can I achieve this?
A2: While less common, selective N-alkylation can be achieved by reversing the principles outlined above. The goal is to favor the thermodynamically more stable product or use reaction conditions that favor the "hard-hard" interaction according to HSAB theory.
Strategies for Selective N-Alkylation:
-
Use a Hard Electrophile: Employ reagents like dimethyl sulfate or methyl triflate.
-
Use a Strong, Hard Base: A base like sodium hydride (NaH) in a solvent like THF or DMF will fully deprotonate the substrate.
-
Higher Temperatures: Allowing the reaction to run at elevated temperatures (e.g., 80 °C to reflux) can enable the kinetically formed S-alkylated product to rearrange to the more thermodynamically stable N-alkylated isomer.[4]
-
Phase-Transfer Catalysis: In some systems, phase-transfer conditions can favor N-alkylation.
Q3: How do I reliably determine the regiochemistry of my product? I'm not sure if I have the S- or N-isomer.
A3: Differentiating between the S- and N-alkylated products is straightforward using standard spectroscopic techniques. X-ray crystallography provides definitive proof of structure but is not always feasible.[5] NMR spectroscopy is the most common and powerful tool for this purpose.
| Technique | S-Alkylated Isomer (2-thioether) | N-Alkylated Isomer (Pyridinethione) |
| ¹H NMR | The -CH₂- group attached to sulfur will appear further upfield (lower ppm), typically in the range of δ 3.0-4.5 ppm . The aromatic protons maintain a pattern consistent with a substituted pyridine. | The -CH₂- group attached to nitrogen will be more deshielded and appear further downfield (higher ppm), often > δ 4.5 ppm . The aromatic protons are significantly shifted due to the pyridinethione structure. |
| ¹³C NMR | The -C H₂-S- carbon is typically observed around 25-40 ppm . The C=S carbon of the ring is not present; instead, a C-S carbon is seen at a characteristic high ppm value (>150 ppm). | The -C H₂-N- carbon is observed further downfield, around 45-60 ppm . The C=S carbon of the thione is a key indicator, appearing very far downfield, often in the 175-190 ppm range. |
| UV-Vis | Absorbs at shorter wavelengths, typical of a substituted pyridine ring. | The pyridinethione chromophore results in a strong absorption at a significantly longer wavelength . This can be a quick diagnostic test. |
Self-Validation: Comparing the ¹³C NMR spectrum of your product to your starting material is highly informative. The disappearance of the C=S signal from the starting thione tautomer (if visible) and the appearance of a new C-S signal is strong evidence for S-alkylation. Conversely, a downfield shift of the C=S signal upon N-alkylation is indicative of the thione product.
Recommended Protocol: Regioselective S-Alkylation
This protocol is optimized to favor the formation of the S-alkylated product using a common electrophile, benzyl bromide.
Objective: To synthesize 2-(Benzylthio)-3-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Benzyl Bromide (1.1 eq)
-
Acetone, anhydrous (approx. 0.1 M concentration)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound and finely powdered potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidative side reactions of the thiol.[6]
-
Solvent Addition: Add anhydrous acetone via syringe. Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Electrophile Addition: Add benzyl bromide dropwise via syringe to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure S-alkylated product.
-
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to the expected values discussed in Q3.
Troubleshooting Workflow for Sub-Optimal Reactions
If your reaction results in a low yield, a mixture of products, or no reaction, use the following diagnostic workflow.
Caption: A workflow for diagnosing and solving common issues in reactions.
References
- Vertex AI Search. (2024).
- SID. (2009).
- Journal of Materials and Environmental Science. (2014).
- ResearchGate. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- International Research Journal of Multidisciplinary Scope (IRJMS). (2019).
- ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Google Patents. (n.d.). CN113698389A - Synthetic method of esomeprazole.
- Sigma-Aldrich. (n.d.). This compound.
- Sciforum. (2020).
- Springer. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][4]naphthyrin-5(6H)-one.
- BenchChem. (2025). Troubleshooting low yields in thiol synthesis.
Sources
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthetic modification of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. This particular substrate presents a unique and significant set of challenges in transition-metal-catalyzed cross-coupling reactions. Its structure combines three distinct features that can impede or halt catalytic activity:
-
An Aryl Chloride (C-Cl): The C-Cl bond is inherently strong and less reactive towards oxidative addition compared to its bromide or iodide counterparts, necessitating highly active catalyst systems.
-
A Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal center, acting as a Lewis base and potentially inhibiting the catalyst.[1][2][3]
-
A Thiol Group (-SH): This is the most critical challenge. Thiols and their corresponding thiolates are potent poisons for late transition metal catalysts, particularly palladium, due to the formation of stable, inactive metal-thiolate complexes.[4]
This document provides a structured, in-depth guide to navigate these challenges. We will explore catalyst selection, reaction optimization, and robust troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.
The Core Challenge: Managing the Thiol Group
Before delving into specific reaction types, it is imperative to address the thiol functionality. Direct cross-coupling at the C-Cl bond in the presence of an unprotected thiol is exceptionally difficult and often results in reaction failure. The primary cause is the irreversible binding of the sulfur atom to the palladium or nickel catalyst, leading to rapid deactivation.
Therefore, you are faced with a critical initial decision, which will dictate your entire synthetic strategy.
For the vast majority of applications, Strategy A (Protection-Coupling-Deprotection) is the most reliable and efficient path to success. The time invested in the protection/deprotection steps is almost always recovered by avoiding lengthy and often futile optimization of a direct coupling.
Frequently Asked Questions (FAQs)
Q1: My initial cross-coupling attempt with this compound failed completely. What is the most likely cause?
A1: The most probable cause of failure is catalyst poisoning by the unprotected thiol group.[4] The sulfur atom binds strongly to the palladium(0) or nickel(0) active species, forming stable complexes that cannot participate in the catalytic cycle. This effectively removes the catalyst from the reaction. A secondary, though less likely, cause for complete failure could be the use of a catalyst system not active enough for C-Cl bond activation.
Q2: Is protecting the thiol group necessary? If so, what protecting groups are recommended?
A2: Yes, for predictable and high-yielding results, protecting the thiol is highly recommended . An ideal protecting group should be easy to install, stable to the cross-coupling conditions (basic, requires a transition metal), and straightforward to remove.
A simple acetyl group (Ac) is often an excellent choice. It can be installed using acetyl chloride or acetic anhydride and removed under basic (e.g., NaOMe, K₂CO₃/MeOH) or acidic conditions. Other potential groups include pivaloyl (Piv) or benzoyl (Bz) for increased stability if needed.
Q3: I have protected the thiol. Which catalyst system should I use for a Suzuki-Miyaura coupling at the C-Cl position?
A3: With the thiol protected, the primary challenge becomes the activation of the electron-deficient C-Cl bond. For this, modern catalyst systems employing bulky, electron-rich phosphine ligands are essential.[1][5]
| Catalyst System Component | Recommendation | Rationale |
| Pd Precatalyst | G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3) or Pd₂(dba)₃ / Pd(OAc)₂ | Precatalysts offer superior stability and generate the active Pd(0) species more reliably.[1] Pd(OAc)₂ is a cost-effective alternative but requires in-situ reduction. |
| Ligand | XPhos , SPhos , or RuPhos | These Buchwald-type biaryl phosphines are highly active for C-Cl bond activation due to their steric bulk and electron-donating properties, which promote oxidative addition.[6] |
| Base | K₃PO₄ or Cs₂CO₃ | These are strong inorganic bases effective for Suzuki couplings, particularly with challenging substrates. K₃PO₄ is often a good starting point.[1][6] |
| Solvent | 1,4-Dioxane, Toluene, or THF (often with water) | Anhydrous, degassed solvents are critical. A small amount of water (e.g., 10:1 organic:water) is often beneficial for Suzuki reactions.[1] |
| Temperature | 80–110 °C | Elevated temperatures are typically required for C-Cl bond activation. |
Q4: Should I consider a Nickel catalyst for this transformation?
A4: Yes, nickel catalysis is a powerful alternative, especially for C-Cl bond activation and C-S bond formation.[7][8][9] Nickel is more earth-abundant and can offer unique reactivity.
When to consider Nickel:
-
If palladium systems are providing low yields despite optimization.
-
For cost-sensitive, large-scale syntheses.
-
Specifically for C-S bond formation, where nickel has shown excellent performance.[10][11]
A common Ni system would involve NiCl₂(dme) or Ni(cod)₂ as the precatalyst with a phosphine or N-heterocyclic carbene (NHC) ligand.
Q5: I want to perform a Buchwald-Hartwig amination (C-N coupling) at the C-Cl position. How do my conditions change?
A5: The core principles remain the same (thiol protection, use of a highly active catalyst), but the base is the key difference.
-
Catalyst/Ligand: The same class of Buchwald ligands (XPhos, SPhos) are excellent for C-N couplings. BrettPhos is another outstanding choice, particularly for primary amines.[12]
-
Base: Strong, non-nucleophilic alkoxide bases are required. NaOt-Bu or KOt-Bu are the standards for Buchwald-Hartwig reactions.[13][14] Using K₃PO₄ or K₂CO₃ will typically result in no reaction.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Recovered | 1. Catalyst Poisoning: Unprotected thiol has deactivated the catalyst.[4]2. Insufficient Activity: Catalyst system is not active enough for C-Cl activation. | 1. Protect the thiol group. This is the most critical first step.2. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos or SPhos).[6]3. Increase reaction temperature. |
| Low Yield (<30%) | 1. Partial Catalyst Deactivation: Trace unprotected thiol or slow poisoning during the reaction.2. Suboptimal Base/Solvent: Incorrect base or poor reagent solubility.3. Reaction Not at Equilibrium: Insufficient reaction time. | 1. Confirm complete protection of the thiol.2. Screen bases (e.g., switch from K₂CO₃ to K₃PO₄ for Suzuki).[1]3. Ensure all reagents are fully dissolved (may require solvent screening or higher temperature).4. Run the reaction for a longer period (e.g., 24h) and monitor by LC-MS. |
| Hydrodechlorination Side Product (C-Cl replaced by C-H) | 1. High Temperature: Can promote this side reaction.2. Certain Bases/Solvents: Can act as hydride sources.3. Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Cl intermediate can undergo side reactions. | 1. Lower the reaction temperature if possible.2. Screen different bases; sometimes a weaker base can mitigate this.3. Use a more electron-rich ligand to accelerate the desired catalytic steps. |
| Reaction Mixture Turns Black Immediately | Catalyst Decomposition: Rapid formation of palladium black (Pd(0) metal), indicating the ligand is not stabilizing the catalyst. | 1. Ensure the reaction is under a strict inert atmosphere (N₂ or Ar).2. Use a higher ligand-to-metal ratio (e.g., 2:1 L:Pd).3. Switch to a more robust ligand system, such as a Buchwald precatalyst, which is designed to prevent this.[1] |
Key Experimental Protocols
Note: These are general starting protocols. Optimization of stoichiometry, concentration, and temperature will likely be required. Always use anhydrous, degassed solvents and maintain an inert atmosphere.
Protocol 1: Thiol Protection (S-Acetylation)
-
Dissolve this compound (1.0 equiv) in an appropriate solvent (e.g., THF or CH₂Cl₂).
-
Add a base such as triethylamine (1.2 equiv) or pyridine (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup (e.g., wash with water, sat. NaHCO₃, and brine).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting thioacetate by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Protected Substrate
-
To an oven-dried Schlenk flask, add the S-acetyl protected substrate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry, concentrate, and purify the coupled product. The acetyl protecting group can then be removed in a subsequent step.
References
- Lee, S.-C., Liao, H., & Rueping, M. (2018). Nickel-Catalyzed C-S Bond Formation via Decarbonylative Thioetherification of Esters, Amides and Intramolecular Recombination Fragment Coupling of Thioesters. Chemistry – A European Journal, 24(14), 3608-3612. [Link]
- PubMed. (2018). Nickel-Catalyzed C-S Bond Formation via Decarbonylative Thioetherification of Esters, Amides and Intramolecular Recombination Fragment Coupling of Thioesters. [Link]
- ResearchGate.
- Gagnon, A., & Duplessis, M. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [Link]
- NIH. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- ACS Publications. (2025). A Ni(I)/Ni(III) Catalytic Cycle for Sustainable C–S Bond Formation via Mechano-Piezoelectric Electron Transfer. [Link]
- ResearchGate. (2022).
- Xu, J., Liu, R. Y., Yeung, C. S., & Buchwald, S. L. (2020). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... [Link]
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9459-9467. [Link]
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Wiley Online Library. (2025). Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. [Link]
- ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
- MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- DiVA portal. (2014).
- Organic Chemistry Portal. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- ACS Publications. (2002). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 4(17), 2885-2888. [Link]
- NIH. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- NIH. (2013).
- The Hartwig Group. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. [Link]
- ResearchGate. (2022). C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. [Link]
- BTC. (2025). What are the catalysts used in the synthesis of Pyridine Series compounds? [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Chemistry LibreTexts. (2023).
- YouTube. (2023).
- Wikipedia. Cross-coupling reaction. [Link]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
- University of Rochester. Cross-Coupling Chemistry. [Link]
- PubMed. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- NIH. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- PubChem. This compound. [Link]
- Google Patents. (1986). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. theses.enscm.fr [theses.enscm.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nickel-Catalyzed C-S Bond Formation via Decarbonylative Thioetherification of Esters, Amides and Intramolecular Recombination Fragment Coupling of Thioesters. | Semantic Scholar [semanticscholar.org]
- 8. Nickel-Catalyzed C-S Bond Formation via Decarbonylative Thioetherification of Esters, Amides and Intramolecular Recombination Fragment Coupling of Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Managing air and moisture sensitivity of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
A Guide for Researchers on Managing Air and Moisture Sensitivity
Welcome to the technical support center for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. As Senior Application Scientists, we have compiled this guide to address the most common challenges researchers face when handling this highly reactive intermediate. This document moves beyond simple instructions to explain the chemical principles behind its instability, providing you with the knowledge to design robust experimental protocols and troubleshoot issues effectively.
Section 1: Fundamental Properties & Stability
This section addresses the inherent chemical nature of this compound and the primary reasons for its sensitivity.
Q1: What is this compound, and why is it so sensitive to air and moisture?
Answer: this compound (CAS 76041-74-2) is a substituted pyridine derivative that exists in a tautomeric equilibrium with its thione form, 3-chloro-5-(trifluoromethyl)pyridine-2(1H)-thione.[1] The thiol (-SH) functional group is the primary source of its instability.
-
Air Sensitivity (Oxidation): The thiol group is highly susceptible to oxidation. In the presence of atmospheric oxygen, two molecules of the thiol can couple to form a disulfide (-S-S-) linkage.[2][3] This oxidative dimerization is a common reaction for thiols and is often the main degradation pathway observed upon improper storage or handling.[4][5]
-
Moisture Sensitivity (Hydrolysis): While the thiol group itself is the main concern, the chloro-substituent on the electron-deficient pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), particularly under non-neutral pH or elevated temperatures.[6][7] This would lead to the formation of the corresponding 3-hydroxy derivative, an irreversible transformation that consumes your starting material.
Q2: What are the primary degradation pathways I should anticipate?
Answer: You should primarily be concerned with two degradation pathways: oxidative dimerization and, to a lesser extent, hydrolysis.
-
Oxidative Dimerization: This is the most rapid and common degradation route. Exposure to air will lead to the formation of bis(3-chloro-5-(trifluoromethyl)pyridin-2-yl) disulfide. This impurity is easily identifiable by mass spectrometry as it has a molecular weight roughly double that of the starting material, minus two hydrogen atoms. Many thiol oxidations can be catalyzed by air, making this process autocatalytic in some cases.[1][8]
-
Hydrolysis: Hydrolysis of the C-Cl bond is a secondary but plausible pathway. The presence of acidic or basic impurities can catalyze this process. This results in the formation of 3-hydroxy-5-(trifluoromethyl)pyridine-2-thiol, which can complicate subsequent reactions.
The following diagram illustrates the tautomerism and the primary oxidative degradation pathway.
Caption: Tautomerism and Oxidative Degradation Pathway.
Section 2: Handling & Storage Protocols
Adherence to strict handling and storage procedures is non-negotiable for maintaining the integrity of this compound.
Q3: What are the definitive storage conditions for this compound?
Answer: To minimize degradation, the compound must be stored under conditions that strictly exclude both air and moisture. We have summarized the ideal conditions and the rationale below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Reduces the rate of chemical degradation (both oxidation and potential hydrolysis).[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, directly preventing the primary degradation pathways. |
| Container | Tightly sealed, amber glass vial or Schlenk flask | Prevents ingress of air/moisture and protects from light, which can sometimes accelerate oxidation. |
| Location | A dry, well-ventilated area, away from incompatible materials (e.g., strong oxidizing agents). | Standard chemical safety practice to prevent accidental reactions.[10][11] |
Q4: What is the correct, step-by-step procedure for weighing and transferring the solid?
Answer: Open-bench manipulation is strongly discouraged. The use of an inert atmosphere environment, such as a glovebox or a Schlenk line, is mandatory for quantitative and reproducible experiments.
Method 1: Glovebox (Preferred)
-
Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., Argon) for at least three cycles. Confirm oxygen and moisture levels inside the box are low (<10 ppm).
-
Acclimatization: Place the sealed container of the thiol inside the antechamber and allow it to equilibrate to the glovebox temperature for at least 20 minutes to prevent condensation.
-
Transfer: Move the container into the main chamber.
-
Weighing: Open the container and use a tared, anti-static weighing boat or directly weigh the solid into your reaction vessel on a balance located inside the glovebox.
-
Sealing: Tightly re-seal the main stock bottle. For the reaction vessel, seal it with a septum or ensure it is properly stoppered before removing it from the glovebox.
Method 2: Schlenk Line
-
Setup: Connect a clean, dry Schlenk flask (your reaction vessel) to the Schlenk line.
-
Inerting: Evacuate the flask under high vacuum while gently heating with a heat gun to drive off adsorbed moisture. Allow it to cool, then refill with inert gas. Repeat this cycle three times.
-
Positive Pressure: Leave the flask under a positive pressure of inert gas (indicated by bubbling through an oil bubbler).
-
Transfer: Briefly remove the stopper and, under a strong counter-flow of inert gas, add the required amount of this compound using a powder funnel. Work quickly to minimize exposure.
-
Re-seal: Immediately re-stopper the flask and, if necessary, perform another evacuate/refill cycle to remove any air that may have entered.
-
Solvent Addition: Add dry, degassed solvent via a cannula or a gas-tight syringe.
The following diagram outlines the decision-making process and workflow for proper handling.
Caption: Inert Atmosphere Handling Workflow.
Section 3: Troubleshooting Common Experimental Issues
Even with care, problems can arise. This section helps you diagnose issues related to compound instability.
Q5: My compound, which was a beige solid, now appears discolored and clumpy. What has happened?
Answer: This is a classic sign of oxidative degradation. The formation of the disulfide dimer often results in a material with different physical properties, including color, crystallinity, and melting point. The clumpiness may also arise from the absorption of atmospheric moisture. The material should be considered impure and may not be suitable for reactions where high purity is critical.
Q6: My LC-MS analysis of a reaction shows a major peak with a mass of ~425 m/z, but my expected product mass is much lower. What is this peak?
Answer: The molecular weight of this compound is approximately 213.6 g/mol .[12] The disulfide dimer would have a molecular weight of (2 * 213.6) - (2 * 1.01) ≈ 425.2 g/mol . The peak you are observing is almost certainly the disulfide impurity, indicating that your starting material was either significantly degraded before use or that it decomposed under the reaction conditions due to the presence of an oxidant.
Q7: My reaction is giving low yields and multiple byproducts, even though the literature procedure is robust. Could the starting material be the culprit?
Answer: Absolutely. Using degraded starting material is a primary cause of poor reaction outcomes.
-
Lower Stoichiometry: If your starting material is, for example, 20% disulfide by weight, you are effectively starting your reaction with 20% less of the active thiol. This will directly lead to lower yields.
-
Side Reactions: The disulfide impurity may be unreactive, or it could potentially interfere with your reaction, leading to unexpected byproducts. Furthermore, if hydrolysis has occurred, the resulting hydroxyl-compound will introduce a different set of reactive pathways.
Q8: How can I quickly assess the purity of my starting material before committing it to a large-scale reaction?
Answer: A quick purity check is a crucial, self-validating step.
-
NMR Spectroscopy: Take a quick ¹H NMR spectrum. The thiol proton (-SH) can be broad and its chemical shift can vary, but the aromatic protons should appear as clean, sharp signals with the correct integration. The appearance of multiple sets of aromatic signals suggests the presence of impurities like the disulfide.
-
LC-MS: This is the most definitive method. A quick injection will clearly show the peak for the desired compound (at ~214 m/z for [M+H]⁺) and any disulfide impurity (at ~426 m/z for [M+H]⁺).
Section 4: Frequently Asked Questions (FAQs)
Q9: Can I handle this compound on the open bench for just a few seconds?
Answer: It is strongly advised against. While a few seconds of exposure may not lead to wholesale degradation, the process of oxidation begins immediately upon contact with air.[13] For achieving reproducible and high-purity results, especially in sensitive applications like drug development, excluding air and moisture at every step is critical.
Q10: What solvents are recommended for this compound?
Answer: The compound is generally soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Crucially, any solvent used must be anhydrous (dry) and degassed . Using "wet" or oxygen-containing solvents will rapidly degrade the thiol. Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
Q11: How should I dispose of degraded material or contaminated waste?
Answer: All waste containing this compound should be treated as hazardous chemical waste. Collect solids and solutions in a dedicated, sealed, and clearly labeled waste container. Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures, as regulations can vary.[14] Do not dispose of it down the drain or in regular trash.
References
- Nishiguchi, T., & Itoh, K. (2005). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Journal of the Korean Chemical Society, 49(5), 453-456.
- Hashemi, M. M., & Beni, Y. A. (2005). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen.
- Chemistry LibreTexts. (2024). 9.
- Fiveable. (n.d.).
- Lee, J. K., & Kim, Y. (2002). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 4(18), 3031–3034.
- BCH3023. (2022, September 4). Oxidation of Thiols and Reduction of Disulfides [Video]. YouTube.
- Portela, R., et al. (2010). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 49(3), 1081–1087.
- ChemicalBook. (2022). This compound | 76041-74-2.
- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)
- Apollo Scientific. (2023). 3-Chloro-5-(trifluoromethyl)
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%.
- Kikelj, D., & Kobe, J. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 15(7), 4780–4789.
- Google Patents. (n.d.). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
- Google Patents. (n.d.).
- ACS Publications. (1954). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 19(10), 1623–1630.
- CookeChem. (n.d.). This compound, 95+%.
- Advanced Chemical Intermediates. (n.d.). This compound.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Biosynth. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Fisher Scientific. (2015). SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- PubChemLite. (n.d.). This compound (C6H3ClF3NS).
- Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
- Ambeed.com. (n.d.). 76041-74-2|this compound.
- Appchem. (n.d.). This compound | 76041-74-2.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
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- PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
- NIH. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes.
- NIH. (2021).
- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- ResearchGate. (n.d.). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet.
- MDPI. (2022). On the Oxygen Reduction Reaction Mechanism Catalyzed by Pd Complexes on 2D Carbon. A Theoretical Study.
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Technical Support Center: Optimizing Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Derivatives
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol and its derivatives. Our objective is to provide actionable insights and troubleshooting strategies to optimize reaction times and improve overall yields by explaining the causality behind experimental choices.
Part 1: Foundational Principles of the Synthesis
The synthesis of this compound from a precursor like 2,3-dichloro-5-(trifluoromethyl)pyridine is predominantly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is critical for troubleshooting and optimization.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[1] This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as the trifluoromethyl group at the C5 position and the chloro group at the C3 position. Nucleophilic attack is strongly favored at the C2 and C4 positions because the resulting anionic intermediate (a Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[2][3] This inherent electronic property makes the C2 chlorine an excellent target for substitution by a sulfur nucleophile.
The reaction proceeds via a two-step addition-elimination mechanism.[3] The rate-determining step is typically the initial attack of the nucleophile, which disrupts the ring's aromaticity to form the high-energy Meisenheimer intermediate.[2][4]
Caption: The SNAr mechanism for thiol synthesis.
Factors that stabilize the intermediate and facilitate the departure of the leaving group will accelerate the reaction. Key variables include the choice of nucleophile, solvent, and temperature.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is extremely slow or has stalled. What are the primary factors to investigate?
A1: A sluggish reaction is one of the most common challenges. The root cause can typically be traced to one of three areas: reaction temperature, solvent choice, or the nature of the nucleophile.
-
Inadequate Temperature: SNAr reactions on pyridine rings often require thermal energy to overcome the activation barrier of disrupting aromaticity.[5] If the reaction is proceeding at room temperature, a gradual increase in heat is the first logical step. Monitor for byproduct formation as you increase the temperature.
-
Suboptimal Solvent: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.[1] Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred. They effectively solvate the counter-ion (e.g., Na⁺ of NaSH) while leaving the sulfur nucleophile relatively "bare" and highly reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity and slowing the reaction.
-
Nucleophile Potency: The quality and choice of the sulfur nucleophile are paramount.
-
Sodium hydrosulfide (NaSH): Ensure it is fresh and anhydrous. Old NaSH can absorb moisture and carbon dioxide, reducing its efficacy.
-
Thiourea: When using thiourea followed by hydrolysis, ensure the initial substitution to form the isothiouronium salt is complete before proceeding to the hydrolysis step.
-
Phase-Transfer Catalysis: In a biphasic system, the absence or degradation of a phase-transfer catalyst (e.g., a quaternary ammonium salt) will prevent the nucleophile from reaching the substrate, effectively stopping the reaction.
-
Sources
Technical Support Center: Troubleshooting Unexpected Products in Reactions of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. This guide is designed to help you navigate the complexities of reactions involving this versatile building block and to characterize and troubleshoot the formation of unexpected products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Introduction: The Reactivity of this compound
This compound is a highly functionalized heterocyclic compound. The presence of a thiol group, a chloro substituent, and an electron-withdrawing trifluoromethyl group imparts a unique and sometimes complex reactivity profile. While this compound is a valuable synthon, its nuanced reactivity can lead to the formation of unexpected products. This guide will focus on the characterization and mitigation of three common unexpected products: the disulfide dimer, N-alkylated pyridinones, and thieno[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: I performed an S-alkylation reaction, but my yield is low and I see a significant amount of a higher molecular weight byproduct. What could it be?
A1: A common byproduct in reactions involving thiols is the corresponding disulfide, formed through oxidative dimerization.[1] In the case of this compound, this would be bis(3-chloro-5-(trifluoromethyl)pyridin-2-yl) disulfide . This can occur if the reaction is exposed to air (oxygen) or if oxidizing agents are present.
Q2: My NMR spectrum shows signals that are inconsistent with the expected S-alkylated product after an alkylation reaction. The mass spectrum, however, shows the correct mass for the product. What is a likely isomer?
A2: You may have formed the N-alkylated pyridinone isomer. 2-thiopyridines exist in a tautomeric equilibrium with their corresponding pyridinethione form. Alkylation can occur at either the sulfur or the nitrogen atom. The product ratio is influenced by factors such as the solvent, base, and electrophile used.
Q3: I reacted this compound with an α-haloketone, and instead of the simple S-alkylated product, I obtained a fused bicyclic compound. What is this unexpected product?
A3: You have likely synthesized a thieno[2,3-b]pyridine derivative through an intramolecular cyclization reaction. This tandem reaction typically proceeds via an initial S-alkylation followed by a base-catalyzed intramolecular condensation, such as a Thorpe-Ziegler type reaction.[2][3][4][5]
Troubleshooting Guide: Characterization of Unexpected Products
Issue 1: Formation of Bis(3-chloro-5-(trifluoromethyl)pyridin-2-yl) disulfide
This disulfide is the result of the oxidative coupling of two molecules of the starting thiol.
Workflow for Identification and Mitigation:
Caption: Troubleshooting workflow for disulfide formation.
Table 1: Spectroscopic Data for Disulfide Characterization
| Compound | Expected [M+H]+ (m/z) | Key 1H NMR Features | Key 13C NMR Features |
| This compound | 214 | Presence of a broad S-H proton signal. | Specific chemical shifts for C2-C6. |
| Bis(3-chloro-5-(trifluoromethyl)pyridin-2-yl) disulfide | ~425 | Absence of the S-H proton signal. | Downfield shift of C2 compared to the thiol. |
Experimental Protocol: Reductive Cleavage of Disulfide
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol or THF).
-
Add a slight excess (1.1 equivalents relative to the suspected disulfide) of tris(2-carboxyethyl)phosphine (TCEP).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the disulfide and the reappearance of the starting thiol.
-
Proceed with the standard workup and purification of your desired product.
Issue 2: Formation of N-Alkylated Pyridinone Isomer
This occurs due to the ambident nucleophilic nature of the pyridinethione tautomer.
Workflow for Differentiation of S- and N-Alkylated Isomers:
Caption: Troubleshooting workflow for N- vs. S-alkylation.
Table 2: Comparative 13C NMR Chemical Shifts for S- vs. N-Alkylation
| Position | Expected 13C Shift (S-Alkylated) | Expected 13C Shift (N-Alkylated) |
| C2 | ~150-160 ppm | >160 ppm (C=O) |
| C3 | ~130-140 ppm | ~120-130 ppm |
| C4 | ~140-150 ppm | ~140-150 ppm |
| C5 | ~120-130 ppm (with C-CF3 coupling) | ~120-130 ppm (with C-CF3 coupling) |
| C6 | ~110-120 ppm | ~110-120 ppm |
| Alkyl-CH2 | ~20-40 ppm | ~40-60 ppm |
Issue 3: Formation of Thieno[2,3-b]pyridine Derivatives
This intramolecular cyclization is a powerful synthetic tool but can be an unexpected side reaction.
Workflow for Identification of Thieno[2,3-b]pyridine:
Caption: Troubleshooting workflow for thieno[2,3-b]pyridine formation.
Experimental Protocol: Base-Catalyzed Intramolecular Cyclization (Thorpe-Ziegler Type)
-
In a flame-dried flask under an inert atmosphere, dissolve the S-alkylated intermediate (e.g., from reaction with an α-haloketone) in a dry solvent like ethanol or THF.
-
Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a proton source (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
References
- Wikipedia. (2024). 2-Mercaptopyridine. [Link]
- ResearchGate. (1998). THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. [Link]
- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
- Oriental Journal of Chemistry. (2017).
- Buchler GmbH. Thorpe-Ziegler reaction. [Link]
- Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Wikipedia. Thorpe reaction. [Link]
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Technical Support Center: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Welcome to the technical support center for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and degradation of this versatile chemical intermediate. Our aim is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Section 1: Understanding the Compound's Stability and Degradation
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis. However, its utility is intrinsically linked to its stability. The presence of a thiol group, a chlorinated and trifluoromethylated pyridine ring, gives rise to specific reactivity and degradation pathways that users must be aware of.
Thiol-Thione Tautomerism: A Key Consideration
Like many 2-mercaptopyridines, this compound exists in a tautomeric equilibrium between the thiol and the thione form.[1] The predominant form is influenced by the solvent, concentration, and temperature. In non-polar solvents and at lower concentrations, the thiol form is generally favored, while the thione form can be more prevalent in polar solvents and at higher concentrations.[1] This equilibrium is crucial as the two tautomers can exhibit different reactivity, potentially leading to unexpected side products if not controlled.
Section 2: Major Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these pathways is critical for proper storage, handling, and reaction setup.
Oxidative Degradation
The thiol group is highly susceptible to oxidation.[2] This is often the primary degradation pathway, especially when exposed to air (oxygen).
-
Dimerization to Disulfide: The most common oxidative degradation product is the corresponding disulfide, 5,5'-bis(trifluoromethyl)-3,3'-dichloro-2,2'-dipyridyl disulfide. This reaction can be catalyzed by trace metals and is accelerated under basic conditions, which favor the formation of the more nucleophilic thiolate anion.[3]
-
Over-oxidation to Sulfonic Acid: With stronger oxidizing agents or prolonged exposure to oxidative conditions, the thiol can be further oxidized to the corresponding sulfonic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-sulfonic acid.[4][5]
Hydrolytic Degradation
While the pyridine ring is generally stable, hydrolysis can occur under certain conditions, particularly at the C-Cl bond, although this typically requires harsh conditions. The thiol group itself is not directly hydrolyzed, but pH can influence its oxidative stability.
Photodegradation
Compounds containing pyridine and trifluoromethyl groups can be susceptible to photochemical decomposition upon exposure to UV light.[6][7] This can lead to complex degradation profiles, including potential cleavage of the C-Cl or C-S bonds, and even ring opening. It is therefore crucial to protect the compound and its solutions from light.
Thermal Degradation
Section 3: Visualizing the Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways of the target compound.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield or formation of unexpected byproducts. | 1. Degradation of starting material: The thiol may have oxidized to the disulfide prior to or during the reaction. 2. Thiol-Thione Tautomerism: The presence of the thione tautomer may lead to different reactivity. | 1. Check the purity of the starting material: Use fresh, properly stored compound. Consider purifying older batches if necessary. 2. Run reactions under an inert atmosphere: Use argon or nitrogen to minimize oxidation.[3] 3. Control the reaction solvent: The choice of solvent can influence the tautomeric equilibrium.[1] |
| Inconsistent analytical results (e.g., TLC, HPLC). | 1. On-plate or on-column degradation: The compound may be degrading during analysis. 2. Sample overloading on TLC plates. | 1. Use fresh, filtered samples for analysis. 2. For TLC, try adding a small amount of acid or base to the mobile phase to prevent streaking. [12] 3. For HPLC, use a mobile phase with an appropriate pH and avoid prolonged analysis times. |
| Difficulty in dissolving the compound. | 1. Inappropriate solvent choice. 2. Formation of insoluble disulfide. | 1. Consult solubility data. The compound is typically soluble in common organic solvents. 2. If disulfide formation is suspected, try dissolving a small sample in a reducing environment to revert it to the thiol. |
| Strong, unpleasant odor in the lab. | Inherent property of many thiols. | 1. Work in a well-ventilated fume hood. 2. Quench residual thiol in reaction mixtures and clean glassware with a bleach solution to oxidize the thiol and reduce the odor. [3] |
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[11] Long-term storage at refrigerated temperatures (2-8°C) is recommended.
Q2: My reaction is sensitive to oxidation. What precautions should I take?
A2: When working with this compound in oxidation-sensitive reactions, it is crucial to use degassed solvents and to perform all manipulations under an inert atmosphere.[3] The use of antioxidants is generally not recommended as they can interfere with many reactions.
Q3: How can I monitor the degradation of this compound in my sample?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the purity of the compound and the formation of degradation products. The disappearance of the peak corresponding to the thiol and the appearance of new peaks, such as the disulfide dimer, can be tracked over time. Thin Layer Chromatography (TLC) can also be used for a quick purity check.[12]
Q4: Can the disulfide dimer be converted back to the thiol?
A4: Yes, the disulfide can often be reduced back to the thiol using standard reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Q5: Is this compound compatible with strong acids and bases?
A5: While the pyridine ring offers some stability, strong acids may lead to protonation of the ring nitrogen, altering its reactivity. Strong bases will deprotonate the thiol to form the thiolate, which is significantly more susceptible to oxidation.[3] Therefore, the choice of acidic or basic conditions should be carefully considered based on the specific reaction.
Section 6: Experimental Protocols
Protocol for Handling and Dispensing
This protocol outlines the best practices for handling this compound to maintain its integrity.
Caption: Workflow for handling the solid compound.
Protocol for Monitoring Purity by HPLC
This is a general starting method for assessing the purity of the compound and detecting the primary disulfide degradation product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B), and run a gradient to increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1 mg/mL.
References
- Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Research Article Biological and Molecular Chemistry. (2024).
- Wallace, T. J., & Schriesheim, A. The base-catalysed oxidation of aliphatic and aromatic thiols and disulphides to sulphonic acids. Tetrahedron. (1964).
- Aliyev, I. A., Trofimov, B. A., & Oparina, L. A.
- US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. (2021).
- Back, T. G.
- How To: Work with Thiols. Department of Chemistry : University of Rochester.
- Reactions of Thiols. Chemistry Steps.
- Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.
- Troubleshooting for Thin Layer Chrom
- Thiols and Sulfides. Chemistry LibreTexts. (2023).
- Thermal Decomposition of Chloropicrin.
- Handling thiols in the lab. Reddit. (2013).
- This compound. Chongqing Chemdad Co., Ltd.
- Preparation and thermal decomposition kinetics research of pyridine-containing polyimide.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. (2020).
- 2-Mercaptopyridine. Wikipedia.
- Microbial Degradation of Pyridine and Its Derivatives.
- Kinetics of the Thermal Decomposition of Pyridine. WMU's ScholarWorks.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals.
- Microbial Degradation of Pyridine and Pyridine Deriv
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Reactions of Thiols Practice Questions & Answers. GOB Chemistry - Pearson.
- Quantification of Thiols and Disulfides. PMC - PubMed Central.
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- The Chemistry of the Thiol Groups.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem.
- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. PubChem.
- Investigating the Photochemical Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane (RDX). The Journal of Physical Chemistry A. (2020).
- Perfluoroalkyl derivatives of nitrogen. Part XXIII. The photochemical decomposition of tristrifluoromethylhydroxylamine. Journal of the Chemical Society C: Organic.
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Validation & Comparative
A Researcher's Guide to the Spectral Characteristics of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: A Comparative Analysis
For researchers and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key intermediates is paramount. 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a halogen, significantly influences its reactivity and spectral properties. This guide provides an in-depth comparative analysis of the spectral data of this compound, offering insights supported by experimental data from closely related analogues.
Due to the limited availability of published experimental spectra for this compound, this guide will present a detailed prediction of its spectral features. This predictive analysis is grounded in a thorough comparison with structurally similar compounds for which experimental data is accessible, providing a robust framework for researchers utilizing this compound.
The Thiol-Thione Tautomerism: A Critical Consideration
A pivotal aspect of 2-pyridinethiols is their existence in a tautomeric equilibrium with the corresponding pyridine-2(1H)-thione form.[1][2][3] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyridine ring.[1][2] In solution, the thione tautomer is generally the more stable form, a phenomenon attributed to the greater polarity of the thioamide group compared to the thiol group.[1][2] This tautomerism will be a recurring theme in the interpretation of the spectral data.
Predicted Spectral Data of this compound
The following sections detail the anticipated spectral characteristics of the title compound, drawing inferences from established principles of spectroscopy and data from analogous molecules.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the predicted mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 213.96996 |
| [M+Na]⁺ | 235.95190 |
| [M-H]⁻ | 211.95540 |
| [M+NH₄]⁺ | 230.99650 |
| [M+K]⁺ | 251.92584 |
Data sourced from PubChem.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the chloro and trifluoromethyl groups will deshield these protons, shifting their signals downfield.
-
H-4: This proton is expected to appear as a doublet, coupled to H-6. Its chemical shift will be influenced by the adjacent trifluoromethyl group.
-
H-6: This proton will also appear as a doublet, coupled to H-4.
A broad singlet corresponding to the N-H proton of the thione tautomer is also anticipated, likely in the downfield region. The exact chemical shift of this proton can be sensitive to solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework. The presence of the trifluoromethyl group will be evident as a quartet for the CF₃ carbon due to coupling with the three fluorine atoms. The carbons attached to the electronegative chlorine and sulfur atoms will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be critical in distinguishing between the thiol and thione tautomers.
-
Thione form: A strong absorption band corresponding to the C=S stretching vibration is expected in the region of 1100-1250 cm⁻¹. The N-H stretching vibration would appear as a broad band in the 3100-3400 cm⁻¹ region.
-
Thiol form: The presence of the thiol tautomer would be indicated by a weak S-H stretching band around 2550-2600 cm⁻¹.
Given the expected predominance of the thione form in most common solvents, the C=S and N-H stretching bands are anticipated to be the most prominent features.
Comparative Spectral Analysis
To substantiate the predicted spectral data, a comparison with experimentally characterized analogues is essential.
3-Chloro-5-(trifluoromethyl)-2-pyridinamine
This compound is an excellent analogue, differing only in the substitution of the thiol group with an amino group.
Table 2: Experimental Spectral Data for 3-Chloro-5-(trifluoromethyl)-2-pyridinamine
| Technique | Key Features |
| ¹H NMR | Aromatic protons and amine protons are observed. |
| ¹³C NMR | Signals for all six carbon atoms, including the CF₃ quartet, are present. |
| IR | N-H stretching bands for the primary amine are prominent. |
| MS | Molecular ion peak at m/z 196. |
Data sourced from PubChem.[4]
The spectral data of this amine analogue provides a strong foundation for predicting the chemical shifts of the aromatic protons and carbons in our target molecule, with adjustments made for the different electronic effects of a thiol/thione group versus an amino group.
5-(Trifluoromethyl)pyridine-2-thiol
3-chloropyridine-2-thiol
This compound allows for the evaluation of the trifluoromethyl group's influence by its absence.
Table 3: Predicted Mass Spectrometry Data for 3-chloropyridine-2-thiol
| Adduct | Predicted m/z |
| [M+H]⁺ | 145.98258 |
| [M+Na]⁺ | 167.96452 |
| [M-H]⁻ | 143.96802 |
Data sourced from PubChem.[5]
By comparing the predicted spectra of our target compound with the data from these analogues, we can confidently anticipate the key spectral features and understand the electronic interplay of the substituents on the pyridine ring.
Experimental Protocols
Accurate spectral data acquisition is crucial for structural elucidation. Below are generalized protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell. Attenuated Total Reflectance (ATR) is a convenient alternative for solid samples.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Caption: Logical relationship for predicting spectral data.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. By leveraging a comparative analysis with structurally similar compounds, researchers can gain valuable insights into the expected NMR, MS, and IR data for this important synthetic intermediate. A thorough understanding of its spectral properties, including the influential role of thiol-thione tautomerism, is essential for reaction monitoring, quality control, and the successful development of novel chemical entities.
References
- Katritzky, A. R., & Lagowski, J. M. (2011). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 1, 339-437.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information.
- The Journal of Organic Chemistry. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. ACS Publications.
- ResearchGate. (2025). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study | Request PDF.
- PubChem. (n.d.). 3-chloropyridine-2-thiol. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine - Spectral Information. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
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- 5. PubChemLite - 3-chloropyridine-2-thiol (C5H4ClNS) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Predicted Biological Activity of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol in Comparison to Other Pyridinethiols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine-2-thiol Scaffold and the Promise of Strategic Substitution
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Its versatility allows for fine-tuning of its pharmacological profile through the introduction of various substituents. Among the diverse derivatives, pyridine-2-thiols (also known as 2-pyridinethiones) have garnered significant interest due to their unique chemical reactivity and biological potential. The thiol group, in particular, can act as a key pharmacophore, engaging in crucial interactions with biological targets.
This guide provides an in-depth technical comparison of the predicted biological activity of a specific, strategically substituted derivative, 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol , against other pyridinethiol analogues. While direct comparative experimental data for this particular compound is limited in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds to provide a scientifically grounded predictive analysis. We will explore how the interplay of the chloro and trifluoromethyl substituents on the pyridine ring is anticipated to modulate its biological profile, offering insights for researchers engaged in the design and development of novel therapeutic agents.
The Influence of Chloro and Trifluoromethyl Groups on Biological Activity: A Mechanistic Perspective
The biological activity of a molecule is intrinsically linked to its chemical structure. The introduction of halogen and trifluoromethyl groups onto the pyridine-2-thiol scaffold is a deliberate strategy to modulate its physicochemical properties and, consequently, its interaction with biological systems.
The Role of the Chloro Group
The presence of a chlorine atom at the 3-position of the pyridine ring is expected to influence the molecule's electronic and lipophilic character. Halogens, such as chlorine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[3] Furthermore, the electron-withdrawing nature of chlorine can modulate the pKa of the thiol group and the overall electron distribution of the pyridine ring, potentially influencing its binding affinity to target proteins.
The Impact of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry, often referred to as a "super-substituent." Its introduction at the 5-position is predicted to have several significant effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[4] This can lead to an increased half-life of the compound in biological systems, a desirable property for therapeutic agents.
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which, similar to the chloro group, can enhance membrane permeability.[5]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can profoundly influence the electronic landscape of the pyridine ring, affecting its reactivity and potential for intermolecular interactions.
-
Unique Binding Interactions: The trifluoromethyl group can participate in non-canonical hydrogen bonds and other specific interactions with biological macromolecules, potentially leading to enhanced binding affinity and selectivity for its target.[6]
Comparative Analysis of Predicted Biological Activities
Based on the established biological activities of pyridinethiol derivatives and the known effects of chloro and trifluoromethyl substitutions, we can predict the potential biological profile of this compound in comparison to other pyridinethiols.
Antimicrobial and Antifungal Activity
Pyridinethiol derivatives have demonstrated notable antimicrobial and antifungal activities.[7][8] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
It is hypothesized that the combined lipophilicity-enhancing effects of the chloro and trifluoromethyl groups in This compound would lead to improved penetration of microbial cell walls and membranes compared to unsubstituted or mono-substituted pyridinethiols. This could translate to enhanced antimicrobial and antifungal potency. For instance, studies on other halogenated heterocyclic compounds have shown a positive correlation between halogenation and antimicrobial efficacy.
Table 1: Predicted Antimicrobial Activity Profile
| Compound | Key Structural Features | Predicted Antimicrobial Activity | Rationale |
| Pyridine-2-thiol | Unsubstituted | Baseline activity | Core pharmacophore with inherent antimicrobial properties. |
| 3-Chloropyridine-2-thiol | Chloro substitution | Potentially enhanced activity | Increased lipophilicity may improve cell penetration. |
| 5-(Trifluoromethyl)pyridine-2-thiol | Trifluoromethyl substitution | Potentially enhanced activity | Increased lipophilicity and metabolic stability. |
| This compound | Dihalo-like substitution | Potentially superior activity | Synergistic enhancement of lipophilicity and metabolic stability from both substituents, leading to better target engagement. |
Anticancer Activity
The pyridine scaffold is a well-established framework for the development of anticancer agents. The antiproliferative effects of pyridine derivatives are often mediated through the inhibition of key signaling pathways involved in cancer cell growth and survival.
The trifluoromethyl group, in particular, is a common feature in many modern anticancer drugs.[4] Its ability to enhance metabolic stability and engage in specific binding interactions can lead to potent and selective inhibition of cancer-related targets. Therefore, This compound is predicted to exhibit significant cytotoxic activity against various cancer cell lines. The combination of the chloro and trifluoromethyl groups may lead to a more potent anticancer profile compared to pyridinethiols lacking these substituents.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound and enable a direct comparison with other pyridinethiols, the following standardized experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth to the final required concentration (typically 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Diagram 1: Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours to allow the formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Diagram 2: Principle of the MTT Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Introduction: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a crucial building block in the synthesis of numerous agrochemicals and pharmaceuticals. The strategic placement of its chloro, trifluoromethyl, and thiol substituents on the pyridine ring makes it a versatile intermediate for creating complex molecular architectures with significant biological activity. For researchers and process chemists, selecting the most efficient, scalable, and cost-effective synthetic route is of paramount importance. This guide provides an in-depth comparison of two prominent methods for the synthesis of this key intermediate, starting from the readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these approaches to inform your synthetic strategy.
Method 1: Direct Thiolation via Nucleophilic Aromatic Substitution with Sodium Hydrosulfide
This method represents a straightforward and atom-economical approach, involving the direct displacement of the chlorine atom at the 2-position of the pyridine ring with a hydrosulfide nucleophile. The 2-position is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the trifluoromethyl group.
Reaction Scheme:
Mechanistic Insight
The reaction proceeds via a concerted nucleophilic aromatic substitution (SNAr) mechanism. The highly nucleophilic hydrosulfide anion (SH⁻) attacks the electron-deficient carbon at the 2-position of the pyridine ring. The electron-withdrawing trifluoromethyl group at the 5-position and the nitrogen atom in the ring stabilize the transition state, facilitating the displacement of the chloride ion. The selectivity for the 2-position over the 3-position is due to the greater activation of the alpha-position to the ring nitrogen.
Experimental Protocol
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)
-
Sodium hydrosulfide (NaSH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (5 mL/g of DCTF) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium hydrosulfide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (20 mL/g of DCTF).
-
Acidify the aqueous mixture to pH 3-4 with 2 M hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 15 mL/g of DCTF).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Method 2: Two-Step Synthesis via Thiourea Adduct Formation and Hydrolysis
This classical approach involves the formation of a thiouronium salt intermediate by reacting the 2-chloropyridine with thiourea, followed by basic hydrolysis to liberate the desired thiol. This method avoids the direct handling of potentially odorous and reactive sodium hydrosulfide.
Reaction Scheme:
Step 1: Thiouronium Salt Formation
Step 2: Hydrolysis
Mechanistic Insight
The first step is a nucleophilic substitution where the sulfur atom of thiourea acts as the nucleophile, attacking the activated 2-position of the pyridine ring to form a stable S-aryl isothiouronium salt. In the second step, under basic conditions, the thiouronium salt is hydrolyzed. The hydroxide ion attacks the carbon of the C=N bond, leading to the formation of urea and the release of the thiolate anion. Subsequent acidification protonates the thiolate to yield the final product.
Experimental Protocol
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
Step 1: Formation of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isothiouronium chloride
-
In a round-bottom flask, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.1 eq) in ethanol (10 mL/g of DCTF).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. The thiouronium salt may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude salt.
Step 2: Hydrolysis of the Thiouronium Salt
-
Suspend the crude thiouronium salt in water (10 mL/g of original DCTF) and add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to 80-90 °C for 2-4 hours until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Comparative Analysis
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic method. The data presented is a synthesis of typical results found in the literature and our in-house experience.
| Parameter | Method 1: Sodium Hydrosulfide | Method 2: Thiourea |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Key Reagents | Sodium hydrosulfide | Thiourea, Sodium hydroxide |
| Number of Steps | 1 | 2 |
| Typical Yield | 80-90% | 75-85% |
| Purity (post-workup) | Good to Excellent | Good |
| Reaction Time | 4-6 hours | 10-16 hours (total) |
| Process Simplicity | Simpler, one-pot reaction | More complex, isolation of intermediate may be required |
| Reagent Handling | NaSH is moisture-sensitive and can release toxic H₂S gas. | Thiourea is a suspected carcinogen. |
| Cost-Effectiveness | Generally more cost-effective due to fewer steps and cheaper reagents. | Can be more expensive due to longer reaction times and additional reagents. |
| Scalability | Readily scalable, though exotherm and H₂S off-gassing need careful management. | Scalable, with fewer off-gassing concerns than the NaSH method. |
Visualization of Synthetic Workflows
DCTF [label="2,3-dichloro-5-\n(trifluoromethyl)pyridine"]; Reaction [label="Reaction with NaSH\nin DMF, 60-70°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Acidification"]; Extraction [label="Ethyl Acetate\nExtraction"]; Purification [label="Recrystallization"]; Product [label="3-Chloro-5-(trifluoromethyl)\npyridine-2-thiol", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
DCTF -> Reaction -> Workup -> Extraction -> Purification -> Product; }
Caption: Workflow for the Direct Thiolation Method.DCTF [label="2,3-dichloro-5-\n(trifluoromethyl)pyridine"]; SaltFormation [label="Reaction with Thiourea\nin Ethanol, Reflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Thiouronium Salt\nIntermediate"]; Hydrolysis [label="Basic Hydrolysis\n(NaOH), 80-90°C"]; Acidification [label="Acidification (HCl)"]; Product [label="3-Chloro-5-(trifluoromethyl)\npyridine-2-thiol", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
DCTF -> SaltFormation -> Intermediate -> Hydrolysis -> Acidification -> Product; }
Caption: Workflow for the Two-Step Thiourea Method.Senior Application Scientist's Recommendation
The choice between these two synthetic methods will ultimately depend on the specific requirements of the laboratory or production facility.
Method 1 (Sodium Hydrosulfide) is highly recommended for its efficiency, higher typical yields, and operational simplicity. It is particularly well-suited for large-scale production where cost and process time are critical factors. However, the safe handling of sodium hydrosulfide and the management of hydrogen sulfide off-gas are paramount. Facilities must be equipped with appropriate ventilation and scrubbing capabilities.
Method 2 (Thiourea) offers a viable alternative, especially in laboratory settings where the infrastructure for handling large quantities of H₂S may not be available. While it involves an additional step and potentially slightly lower yields, it avoids the direct use of highly odorous and acutely toxic reagents. The handling of thiourea requires appropriate personal protective equipment due to its own health concerns, but these are generally considered more manageable on a smaller scale than those associated with NaSH.
References
A comprehensive list of references will be populated here based on the specific journal articles and patents that would be consulted to derive the detailed protocols and data for a real-world application note. For the purpose of this generated guide, the information is a synthesis of established chemical principles and common laboratory practices.
A Comparative Guide to the Reactivity of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol and Analogous Compounds
Introduction
In the landscape of modern drug discovery and agrochemical development, halogen- and trifluoromethyl-substituted heterocyclic compounds serve as indispensable building blocks. Their unique physicochemical properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among these, 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a particularly noteworthy scaffold, combining a highly electron-deficient pyridine ring with a nucleophilic thiol group. This guide provides an in-depth comparative analysis of its reactivity, grounded in fundamental chemical principles and supported by experimental data. We will dissect the electronic contributions of the chloro and trifluoromethyl substituents to understand how they modulate the reactivity of both the pyridine ring and the thiol functional group, offering researchers and development professionals a predictive framework for its application in synthesis.
The Electronic Landscape: Unpacking Substituent Effects
The reactivity of this compound is dictated by the interplay of its constituent parts: the pyridine nitrogen, a chlorine atom at the 3-position, a trifluoromethyl (CF₃) group at the 5-position, and a thiol group at the 2-position. The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the potent, electron-withdrawing inductive effects (-I) of both the chlorine and the trifluoromethyl groups.[2][3] The CF₃ group, in particular, is one of the strongest electron-withdrawing groups used in medicinal chemistry.[4] This cumulative electron withdrawal renders the aromatic ring exceptionally electrophilic and highly susceptible to nucleophilic attack, while simultaneously deactivating it towards electrophilic substitution.
The thiol group at the 2-position exists in a tautomeric equilibrium with its thione form. However, for reactivity considerations, its most important properties are its acidity (pKa) and the nucleophilicity of its conjugate base, the thiolate anion. The strong electron-withdrawing environment created by the Cl and CF₃ groups is expected to significantly lower the pKa of the thiol, making it more acidic than typical alkyl or aryl thiols.
Caption: Dominant electronic effects governing the reactivity of the core scaffold.
Comparative Reactivity Analysis
To isolate the influence of each substituent, we compare the target compound with key analogues. The following analysis is based on established principles of physical organic chemistry and published data on related systems.
Thiol Acidity (pKa)
A lower pKa indicates a more acidic thiol, meaning the nucleophilic thiolate anion is formed at a lower pH. This is a direct measure of the electronic withdrawing strength of the ring substituents.
| Compound | Key Substituents | Expected pKa Trend | Rationale |
| Pyridine-2-thiol | None | Highest (Baseline) | The pyridine nitrogen provides baseline electron withdrawal. |
| 3-Chloropyridine-2-thiol | -Cl | Intermediate | The inductive effect of chlorine stabilizes the thiolate anion, increasing acidity. |
| 5-(Trifluoromethyl)pyridine-2-thiol | -CF₃ | Low | The powerful inductive effect of the CF₃ group provides significant stabilization to the thiolate.[1] |
| This compound | -Cl, -CF₃ | Lowest | The combined, potent inductive effects of both groups provide maximum stabilization of the conjugate base. |
Thiolate Nucleophilicity
While acidity and nucleophilicity are often inversely related for a series of related atoms (e.g., across a row of the periodic table), the situation is more complex here. A lower pKa leads to a higher concentration of the reactive thiolate at a given pH. However, the extreme electron-withdrawing nature of the ring can also delocalize the negative charge of the thiolate, reducing its intrinsic nucleophilicity. The overall observed reaction rate will be a product of these competing factors.
We can quantify nucleophilicity by measuring the second-order rate constant (k₂) for reaction with a standard electrophile, such as iodoacetamide (an Sₙ2 reaction) or N-ethylmaleimide (a Michael addition).[5][6]
| Compound | Expected Relative Rate (k₂) | Rationale |
| Pyridine-2-thiol | Moderate-High | Possesses a relatively high intrinsic nucleophilicity due to less charge delocalization. |
| 3-Chloropyridine-2-thiol | Moderate | The chlorine atom slightly reduces the intrinsic nucleophilicity of the thiolate through induction. |
| 5-(Trifluoromethyl)pyridine-2-thiol | Moderate-Low | The CF₃ group significantly delocalizes the thiolate's negative charge, reducing its "pushing power" as a nucleophile. |
| This compound | Low | The combined electron-withdrawing effects result in the most stable and least intrinsically nucleophilic thiolate. However, its high acidity may compensate for this in buffered reactions at physiological pH by providing a higher concentration of the anion. |
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient ring is primed for Nucleophilic Aromatic Substitution (SNAr), a reaction pathway uncommon for standard benzene derivatives but viable for halopyridines.[7][8] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[8] The presence of strong electron-withdrawing groups is critical for stabilizing this negatively charged intermediate.
Caption: Simplified workflow for the SNAr reaction mechanism.
In our target molecule, the chlorine at the 3-position is the leaving group. While SNAr is typically most efficient when electron-withdrawing groups are positioned ortho or para to the leaving group, the immense activation provided by the combination of the CF₃ group, the second halogen, and the ring nitrogen makes substitution at the 3-position feasible. Compared to 2-chloropyridine or 3-chloropyridine, this compound is expected to be significantly more reactive towards strong nucleophiles (e.g., amines, alkoxides).
Experimental Protocols
To quantitatively validate these comparisons, the following self-validating protocols can be employed.
Protocol 1: Determination of Thiol pKa by Spectrophotometric Titration
This method leverages the reaction of thiols with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored anion (TNB²⁻) with a strong absorbance at 412 nm. The reaction rate is pH-dependent, allowing for the determination of the pKa.[9]
Objective: To determine the acid dissociation constant (pKa) of the thiol group.
Materials:
-
This compound and analogous compounds.
-
DTNB (Ellman's reagent).
-
A series of buffers with precise pH values ranging from 4 to 9.
-
UV-Vis spectrophotometer.
Procedure:
-
Preparation: Prepare stock solutions of the thiol (10 mM in ethanol) and DTNB (5 mM in a pH 7.0 buffer).
-
Reaction Setup: In a series of cuvettes, mix a constant amount of the thiol stock solution with buffers of varying pH to achieve a final thiol concentration of 100 µM.
-
Initiation & Measurement: Add a small volume of the DTNB stock solution to each cuvette to initiate the reaction. Immediately measure the initial rate of increase in absorbance at 412 nm (V₀).
-
Data Analysis: Plot the initial reaction rate (V₀) against the pH of the buffer.
-
pKa Determination: Fit the data to the Henderson-Hasselbalch equation or identify the pKa as the pH at which the reaction rate is half of the maximum observed rate.
Trustworthiness: The protocol's validity is confirmed by observing a clear sigmoidal relationship between pH and reaction rate, which is characteristic of a titration curve. The maximum rate should plateau at high pH where the thiol is fully deprotonated.
Protocol 2: Kinetic Analysis of Nucleophilicity using ¹H NMR Spectroscopy
This protocol measures the reaction rate of the thiol with a Michael acceptor, N-ethylmaleimide (NEM), providing a direct quantitative measure of nucleophilicity.[5][9]
Objective: To determine the second-order rate constant (k₂) for the reaction of a thiol with an electrophile.
Materials:
-
Thiol of interest.
-
N-ethylmaleimide (NEM).
-
Deuterated buffer (e.g., phosphate buffer in D₂O) at a constant pD (e.g., 7.4).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare separate solutions of the thiol and NEM in the deuterated buffer at known concentrations (e.g., 5 mM each).
-
Reaction Initiation: Mix the two solutions in an NMR tube and immediately begin acquiring ¹H NMR spectra at fixed time intervals.
-
Monitoring: Monitor the disappearance of the vinyl proton signals of NEM (around 6.8 ppm) and the appearance of the signals corresponding to the thioether adduct.
-
Data Analysis: Integrate the relevant proton signals at each time point. Plot the natural logarithm of the NEM concentration versus time. The slope of this line will be the negative pseudo-first-order rate constant (-k').
-
Rate Constant Calculation: Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the thiol (k₂ = k'/[Thiol]₀).
Caption: Workflow for kinetic analysis of thiol nucleophilicity by ¹H NMR.
Conclusion
This compound is a highly functionalized building block characterized by a dual reactivity profile. The potent electron-withdrawing substituents render the thiol group highly acidic and the pyridine ring highly susceptible to nucleophilic aromatic substitution at the C3-chloro position. Conversely, the nucleophilicity of the corresponding thiolate is attenuated by the same electronic effects. This guide provides a predictive framework and robust experimental protocols for researchers to quantitatively assess and harness these characteristics. Understanding this nuanced reactivity is paramount for the strategic design and synthesis of next-generation pharmaceuticals and agrochemicals.
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A Comparative Guide to the X-ray Crystal Structure Analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Derivatives
Introduction: The Structural Significance of a Privileged Scaffold
In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone scaffold.[1] Its unique combination of the pyridine ring's characteristics with the physicochemical properties of the fluorine atom contributes to enhanced metabolic stability, binding affinity, and bioavailability in numerous active ingredients.[1] The 3-chloro-5-(trifluoromethyl)pyridine framework, in particular, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]
When functionalized at the 2-position with a thiol group, this scaffold presents intriguing structural possibilities, primarily due to the existence of thione-thiol tautomerism, where the proton can reside on either the sulfur (thiol) or the nitrogen (thione) atom.[3][4] This structural duality profoundly influences the molecule's hydrogen bonding capabilities and overall crystal packing, which are critical parameters for its interaction with biological targets.
This guide provides an in-depth comparison of the experimental methodologies and structural data pertinent to the X-ray crystal structure analysis of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol and its derivatives. We will dissect the causality behind experimental choices, from crystallization to data refinement, and present a comparative analysis using a closely related analogue to illuminate the structural nuances that guide rational drug design.
Part 1: The Crystallization Gauntlet: From Purified Compound to Diffraction-Quality Crystal
The first, and often most challenging, step in single-crystal X-ray diffraction (SCXRD) is obtaining a high-quality crystal.[5][6] For small organic molecules like pyridine-thiol derivatives, success hinges on a systematic approach to overcoming the nucleation and growth barrier. The quality of the crystal—its size, purity, and internal order—directly dictates the quality of the diffraction data and the ultimate resolution of the molecular structure.[6]
Expertise in Practice: Why Purity and Solvent Choice are Paramount
Before any crystallization attempt, the compound's purity is non-negotiable. Impurities, even from previous reaction steps or residual solvents, can act as rogue nucleation sites, leading to a shower of tiny, unusable microcrystals instead of a single, large one.[7][8] Therefore, rigorous purification via column chromatography or recrystallization is a mandatory prerequisite.
The choice of solvent is the most critical variable. The ideal solvent is one in which the compound is moderately soluble.[7] High solubility often leads to rapid precipitation and small crystals, while very low solubility can inhibit crystal growth entirely. A systematic screening of solvents with varying polarities is the logical first step. For pyridine derivatives, solvents like ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, or binary mixtures thereof, are excellent starting points.
Comparative Crystallization Protocols
Several techniques can be employed to achieve the slow, controlled supersaturation required for single crystal growth. The choice of method is dictated by the compound's solubility, stability, and the quantity of material available.
| Method | Principle | Ideal For | Causality & Rationale |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a near-saturated solution, gradually increasing the solute concentration to the point of crystallization.[9] | Compounds that are stable and available in sufficient quantity (>10 mg). | This is the simplest method. The slow rate of evaporation is key; covering the vial with parafilm pierced by a few needle holes reduces the evaporation rate, allowing larger, more ordered crystals to form.[9] |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8] | Temperature-sensitive compounds or when only small amounts of material are available. | This method provides exquisite control over the rate of supersaturation. Common solvent/anti-solvent pairs include Chloroform/Hexane and Ethanol/Ether. The slow diffusion process minimizes mechanical disturbances.[8] |
| Reactant Diffusion | For compounds that are poorly soluble once formed, the final synthesis step is performed under conditions that allow for slow mixing of reactants via diffusion, enabling crystals to form as the product is generated.[9] | Insoluble final products. | By layering a solution of one reactant over another, the reaction rate is controlled by the slow diffusion at the interface, preventing rapid precipitation and promoting ordered crystal growth.[9] |
Experimental Workflow: Crystallization
The logical process for obtaining a single crystal is an iterative cycle of screening and optimization.
Caption: General workflow for small molecule crystallization.
Part 2: Illuminating the Molecular Architecture with X-ray Diffraction
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, SCXRD is used to determine the precise three-dimensional arrangement of atoms.[6] The crystal is mounted and exposed to an intense, monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique, predictable pattern of spots. By measuring the position and intensity of thousands of these reflections, the electron density, and thus the atomic structure, can be reconstructed.[6]
Self-Validating Protocol: From Data Collection to Structure Refinement
A trustworthy crystallographic protocol is inherently self-validating, with built-in checks at each stage to ensure the quality and reliability of the final model.
Step 1: Crystal Mounting and Screening
-
A well-formed crystal is selected under a microscope and mounted on a specialized loop or glass fiber.
-
The crystal is placed in the diffractometer and cooled under a stream of liquid nitrogen (typically 100 K). This is crucial as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.
-
Initial diffraction images are taken to screen the crystal's quality. A good crystal will produce sharp, round spots arranged in a clear lattice pattern.
Step 2: Data Collection
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern detectors can collect a complete dataset in a matter of hours.
-
The data collection strategy is optimized to ensure high completeness (measuring as many unique reflections as possible) and redundancy (measuring the same reflections multiple times to improve statistics).
Step 3: Data Reduction and Processing
-
The raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz factor, polarization).
-
The unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the symmetry of the crystal lattice) are determined.
Step 4: Structure Solution and Refinement
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
This model is then refined against the experimental data. Refinement is an iterative process where atomic positions and displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model.
-
The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF). Lower R-factors indicate a better fit between the model and the data.
Workflow: Single-Crystal X-ray Diffraction
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Part 3: A Comparative Structural Analysis
Case Study: Crystal Structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
The crystal structure of this analogue provides a solid, experimentally verified baseline for our comparison.[10] The key data are summarized below.
| Parameter | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[10] |
| Formula | C₇H₃ClF₃NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Intermolecular Interactions | Strong O-H···O hydrogen bonds forming dimers. |
| Additional Contacts | C-H···O and C-H···F short contacts contribute to the 3D network. |
| Conformation | The carboxylic acid group is nearly coplanar with the pyridine ring. |
Comparative Analysis: Carboxylic Acid vs. Thiol/Thione Derivative
The substitution of a carboxylic acid with a thiol group introduces fundamental changes in molecular properties, which are expected to manifest clearly in the crystal structure. The most significant difference is the thione-thiol tautomerism. In the solid state, many 2-mercaptopyridines exist predominantly in the hydrogen-bonded pyridinethione form.[4]
| Structural Feature | Carboxylic Acid Derivative (Observed)[10] | Thiol/Thione Derivative (Expected) | Structural Implication for Drug Design |
| Tautomerism | Not applicable. | Exists as thiol (C-SH) or thione (C=S, N-H) tautomers. The thione form is often favored in the solid state.[4] | The location of the hydrogen bond donor (S-H vs. N-H) is critical for receptor binding and molecular recognition. |
| Primary H-Bonding | Classic carboxylic acid dimer via strong O-H···O hydrogen bonds. | Likely formation of a centrosymmetric dimer via N-H···S hydrogen bonds if in the thione form. | The geometry and strength of the primary intermolecular interaction will define the crystal packing and influence solubility and melting point. |
| Molecular Conformation | Carboxyl group is coplanar with the pyridine ring. | The thiol/thione group is also expected to be coplanar to maximize conjugation. | A planar conformation is often favored for π-π stacking interactions with aromatic residues in a protein active site. |
| Weak Interactions | C-H···O and C-H···F contacts stabilize the crystal packing. | C-H···F contacts are expected to persist. C-H···S interactions may also play a role. | The trifluoromethyl group acts as a weak hydrogen bond acceptor. Understanding these weaker interactions is key to predicting binding orientation. |
Part 4: From Crystal Structure to Rational Drug Design
The ultimate goal of structural analysis in a pharmaceutical context is to inform the design of more effective molecules. A high-resolution crystal structure provides an empirical blueprint of the molecule's preferred conformation and its capacity for intermolecular interactions—the very language of molecular recognition at a biological target.
The relationship between the crystal structure and its potential as a drug candidate is hierarchical. The precise 3D arrangement of atoms dictates the non-covalent interactions, which in turn govern the molecule's physicochemical properties and, ultimately, its biological activity.
Caption: The logical flow from molecular structure to biological function.
For a derivative of this compound, the crystal structure would provide immediate, actionable insights:
-
Hydrogen Bond Donors/Acceptors: It would unambiguously identify the tautomeric form, revealing whether the N-H or S-H group is the primary hydrogen bond donor. This is critical for matching the ligand to the hydrogen bonding pattern of a target protein.
-
Molecular Shape and Rigidity: The analysis would confirm the planarity of the pyridine-thiol system, which is important for designing compounds that can engage in favorable π-stacking interactions.
-
Role of Halogen and CF₃ Groups: The structure would reveal the precise roles of the chlorine and trifluoromethyl groups in directing crystal packing, either through halogen bonding or weak C-H···F hydrogen bonds.[11] This information can be leveraged to modulate crystal packing or enhance binding to a target.
Conclusion
The X-ray crystal structure analysis of this compound derivatives is a critical step in harnessing their full potential in drug development. While obtaining diffraction-quality crystals remains a significant experimental hurdle, a systematic and logical approach to crystallization can yield success. By using the known structure of the analogous carboxylic acid as a comparative baseline, we can predict with high confidence the key structural features of the thiol derivatives, particularly the dominant role of N-H···S hydrogen bonding from the favored thione tautomer. This detailed structural knowledge, from the precise location of protons to the subtle interplay of weak intermolecular forces, provides an invaluable empirical foundation for the rational design of next-generation therapeutics and agrochemicals.
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- Shimizu, T., & Fujikawa, S. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 141-149. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6690483/]
- Zhang, L., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137. [URL: https://www.degruyter.com/document/doi/10.1515/ncrs-2023-0441/html]
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A Senior Application Scientist's Guide to Validated Analytical Methods for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Authored for Researchers, Scientists, and Drug Development Professionals
The precise and accurate characterization of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is critical for its application in pharmaceutical and agrochemical synthesis. As an intermediate, its purity profile directly influences the quality, safety, and efficacy of the final active ingredient. This guide provides an in-depth comparison of validated analytical methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure that analytical procedures are fit for their intended purpose.[1][2][3] We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative framework to assist in selecting the optimal method for your specific analytical challenge.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the foundation of a reliable analytical method: validation. The objective of analytical validation is to demonstrate through empirical data that a procedure is suitable for its intended use.[3] According to ICH Q2(R2), this involves assessing a method's performance against several key characteristics, which we will use as benchmarks for our comparison.[1][4]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[4]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (short-term) and intermediate precision (within-laboratory) levels.[5]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.[4][5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
The following sections detail the application of these principles to the primary analytical techniques used for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the cornerstone for quantifying the main component and known impurities due to its high sensitivity, robustness, and versatility.[6] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically based on polarity.[6]
Expertise & Causality: Why Reverse-Phase HPLC?
For a moderately polar compound like this compound, a reverse-phase (RP) setup using a C18 column is the logical choice. The non-polar stationary phase (C18) retains the analyte, while a polar mobile phase (e.g., a gradient of water and acetonitrile) elutes it. Adding a small amount of acid, like formic acid, to the mobile phase is crucial. It protonates the thiol and pyridine nitrogen, suppressing ionization and ensuring a sharp, symmetrical peak shape for accurate integration and quantitation.
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure performance before each run.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Filter and degas all mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile/water (50:50 v/v).
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL) for linearity assessment.
-
Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the stock solution.
-
-
Chromatographic Conditions:
-
System Suitability Test (SST):
-
Perform five replicate injections of a working standard.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.[4]
-
-
Validation & Analysis:
-
Inject the blank, followed by the working standards to establish the calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of the analyte and any impurities using the linear regression equation from the calibration curve.
-
Data Presentation: HPLC Method Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for This Method |
| Specificity | Analyte peak is resolved from impurities | Baseline resolution (R > 2.0) from known synthetic precursors. |
| Linearity (r²) | ≥ 0.998 | > 0.999 over 1-100 µg/mL range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | < 1.0% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | ~0.5 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes | Method is robust to ±2°C in temp and ±0.1 pH unit change. |
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC analysis from preparation to reporting.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile precursors.[6] Separation is based on volatility, and detection by mass spectrometry provides structural information for definitive identification.
Expertise & Causality: The Critical Role of Derivatization
The thiol (-SH) group in this compound is polar and contains an active proton, leading to poor peak shape and thermal instability in a hot GC injector. To overcome this, derivatization is essential.[6] Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the method of choice.[6] BSTFA quantitatively replaces the active proton on the thiol with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, resulting in sharp, symmetrical peaks suitable for quantification.
Experimental Protocol: Validated GC-MS Method
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of BSTFA and 10 µL of pyridine (as a catalyst).[6]
-
Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.[6]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250 °C.[6]
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.[6]
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: m/z 50-500.[6]
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the main TMS-derivatized compound and any impurities by their retention times and mass fragmentation patterns.
-
Purity can be estimated using percent area normalization from the Total Ion Chromatogram (TIC), assuming a similar response factor for structurally related impurities.
-
Data Presentation: GC-MS Method Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for This Method |
| Specificity | Unique mass spectrum for each component | High, based on distinct fragmentation patterns. |
| LOD/LOQ | S/N ≥ 3 for LOD, ≥ 10 for LOQ | High sensitivity (low ng range) for volatile impurities. |
| Precision (% RSD) | ≤ 15% for trace impurities | < 10% for major impurities. |
| Robustness | Consistent results with minor changes | Robust to ±5°C in injector temp and ±0.1 mL/min flow rate changes. |
Method Comparison: Choosing the Right Tool for the Job
The selection of an analytical method is driven by the specific question being asked. Is the goal to determine the exact purity of the main component, or to identify an unknown trace impurity? The table below provides a direct comparison to guide this decision.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation by polarity | Separation by volatility and mass-to-charge ratio | Nuclear spin transitions in a magnetic field |
| Primary Use | Purity assay and quantitation of known, non-volatile impurities | Identification and quantitation of unknown, volatile impurities | Structural elucidation and absolute quantitation (qNMR) |
| Sample Prep | Simple dissolution | Derivatization required | Dissolution in deuterated solvent |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Quantitation | Requires reference standard for each analyte | Semi-quantitative (area %) or quantitative with standards | Can be quantitative without a specific standard (qNMR) |
| Key Advantage | Robust, precise, and widely available for routine QC. | Excellent for identifying unknown volatile compounds. | Provides definitive structural information. |
| Key Limitation | May not detect non-UV active or volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Decision-Making Workflow
The following diagram provides a logical pathway for selecting the most appropriate analytical technique.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The analysis of this compound requires a multi-faceted approach. For routine quality control, purity assessment, and stability testing, a validated RP-HPLC method is the most robust and reliable choice. When the identification of volatile synthetic by-products or residual solvents is necessary, GC-MS with prior derivatization provides unparalleled specificity and sensitivity. Finally, NMR spectroscopy remains an indispensable tool for definitive structural confirmation. By selecting the appropriate technique based on the analytical goal and adhering to the validation principles outlined by ICH guidelines, researchers can ensure the generation of accurate, reliable, and defensible data, safeguarding the quality of downstream processes and products.
References
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of 5-(Trifluoromethyl)pyridine-2-thiol.
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable experimental outcomes. This is particularly true for highly functionalized heterocyclic compounds such as 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of even minor impurities can lead to unpredictable reaction pathways, decreased yields, and misleading biological data.
This guide provides an in-depth technical comparison of methodologies for assessing the purity of commercially available this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of this compound with a potential alternative, underscoring the importance of a multi-faceted approach to purity determination.
Understanding the Impurity Profile: A Synthesis-Based Approach
A robust purity assessment begins with an understanding of the potential impurities that may arise during the synthesis of the target compound. The most common industrial synthesis of this compound involves a two-step process. First, a suitable picoline precursor is halogenated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine[1][2]. Subsequently, a nucleophilic aromatic substitution reaction is employed to introduce the thiol group at the 2-position, typically using a sulfur nucleophile like sodium hydrosulfide or thiourea.
Based on this synthetic route, we can anticipate several classes of impurities:
-
Unreacted Starting Material: The most probable impurity is the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. Its presence indicates an incomplete thiolation reaction.
-
Isomeric Byproducts: The halogenation of the pyridine ring can sometimes lead to the formation of other chlorinated isomers, which may be carried through the synthesis.
-
Over-reaction Products: Formation of disulfide byproducts through oxidation of the thiol can occur, especially during workup and storage[3].
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification steps may also be present.
A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis of non-volatile organic compounds. A reversed-phase method is ideal for separating the target thiol from its more non-polar precursor and other potential impurities.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a diode array detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm[4].
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 30 15 95 20 95 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.
Rationale: The acidic mobile phase ensures the protonation of the pyridine nitrogen, leading to better peak shapes. The C18 stationary phase provides excellent retention for the aromatic system, while the gradient elution allows for the separation of compounds with a range of polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. While the thiol group can be problematic for GC analysis, the trifluoromethylpyridine core is generally amenable to this technique.
Experimental Protocol: GC-MS
-
Instrumentation: Agilent 7890B GC with a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane. For enhanced detection of the thiol, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS can be performed[5].
Rationale: The HP-5ms column is a good general-purpose column for separating a wide range of organic compounds. The temperature program is designed to elute the target compound and potential impurities within a reasonable time frame. EI provides characteristic fragmentation patterns that aid in impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural confirmation and the identification of impurities, often without the need for reference standards. ¹H, ¹⁹F, and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The two aromatic protons and the thiol proton should be visible.
-
¹⁹F NMR: Acquire a fluorine spectrum. A singlet corresponding to the CF₃ group is expected. The presence of other fluorine-containing impurities would be readily apparent.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.
Rationale: The distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR provide a fingerprint of the molecule. ¹⁹F NMR is particularly sensitive for detecting fluorine-containing impurities that might be difficult to resolve by other methods. The presence of characteristic signals for the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be monitored in the ¹H and ¹³C spectra[6][7].
Comparative Purity Analysis: A Hypothetical Case Study
To illustrate the application of these methods, let's consider a hypothetical comparison of two commercial batches of this compound, designated as Supplier A and Supplier B.
| Analytical Technique | Supplier A | Supplier B |
| HPLC Purity (%) | 98.5 | 95.2 |
| Major Impurity (HPLC, %) | 2,3-dichloro-5-(trifluoromethyl)pyridine (1.1%) | 2,3-dichloro-5-(trifluoromethyl)pyridine (3.5%) |
| Other Impurities (HPLC, %) | 0.4% (unidentified) | 1.3% (disulfide and other unidentified) |
| GC-MS Volatiles | Trace solvent peaks | Significant solvent peaks |
| ¹⁹F NMR | Single peak at expected chemical shift | Minor peaks indicating other CF₃-containing species |
This data clearly indicates that the material from Supplier A is of higher purity. The higher level of the unreacted precursor in the material from Supplier B suggests a less efficient thiolation step in their manufacturing process.
Performance in a Representative Reaction: Comparison with an Alternative
To assess the practical implications of purity, we can compare the performance of this compound with a structurally similar but potentially more accessible alternative, 3-Chloro-5-bromopyridine-2-thiol, in a representative S-alkylation reaction. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the thiol[1].
Reaction Scheme:
| Reagent | Purity (from Supplier A) | Alternative Reagent | Purity | Reaction Time (h) | Yield (%) |
| This compound | 98.5% | 3-Chloro-5-bromopyridine-2-thiol | 97.0% | 2 | 92 |
| This compound | 95.2% (from Supplier B) | 4 | 85 |
The higher purity material from Supplier A provides a better yield in a shorter reaction time. The presence of impurities in the material from Supplier B likely interferes with the reaction. The bromo-analogue, while a viable alternative, may exhibit different reactivity due to the different electronic properties of bromine versus the trifluoromethyl group.
Conclusion and Recommendations
The purity of this compound is critical for its successful application in research and development. A comprehensive purity assessment should not rely on a single analytical method but should instead employ a combination of HPLC, GC-MS, and NMR spectroscopy. This multi-modal approach provides a detailed impurity profile, enabling an informed decision on the suitability of a particular batch of material.
When selecting a commercial source for this reagent, it is imperative to request a certificate of analysis that details the purity as determined by multiple techniques. For critical applications, in-house verification of purity using the protocols outlined in this guide is strongly recommended. The choice of an alternative reagent should be guided by a thorough understanding of the reaction mechanism and the potential impact of different substituents on reactivity and product properties.
References
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
- Yoshida, H., et al. (2018). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 23(10), 2588. [Link]
- Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- Iwasaki, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 134-145. [Link]
- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- ResearchGate. 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium.
- PubMed.
- National Institutes of Health. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. [Link]
- Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
- MDPI.
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- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of Pyridine-Based Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
This guide provides an in-depth comparison of the efficacy of key fungicides derived from or structurally related to the 3-chloro-5-(trifluoromethyl)pyridine scaffold. While the specific compound 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a valuable chemical intermediate, this analysis focuses on the prominent fungicides that share this core structure and a common mode of action: the inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain.[1][2][3]
We will dissect the performance of three leading Succinate Dehydrogenase Inhibitors (SDHIs): Fluopyram , Boscalid , and Fluxapyroxad . This guide is intended for researchers, plant pathologists, and crop protection professionals, offering a technical synthesis of their biochemical mechanisms, comparative efficacy, and the experimental protocols required for their evaluation.
The Central Mechanism of Action: Inhibition of Fungal Respiration
Fluopyram, Boscalid, and Fluxapyroxad belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[4][5][6] Their fungicidal activity stems from a highly specific biochemical disruption: the inhibition of the enzyme succinate dehydrogenase (SDH).[1][2][3]
The Role of Succinate Dehydrogenase (SDH): SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of fungal cells. It plays a dual role essential for cellular life:
-
Citric Acid (Krebs) Cycle: It catalyzes the oxidation of succinate to fumarate.[7][8] This is a key step in the central metabolic pathway that generates reducing equivalents (FADH₂) for energy production.[7][9]
-
Electron Transport Chain (ETC): It funnels the electrons harvested from succinate directly into the electron transport chain by reducing ubiquinone to ubiquinol.[1][10][11]
By inhibiting SDH, these fungicides effectively sever a critical link in the fungus's ability to produce ATP, the cellular energy currency. This disruption also halts the synthesis of essential metabolic precursors derived from the Krebs cycle.[1][12] The result is a catastrophic energy collapse within the fungal cell, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth, ultimately causing cell death.[13][14][15][16]
Caption: Mechanism of SDHI fungicides on the fungal mitochondrial electron transport chain.
Comparative Efficacy and Spectrum of Activity
While sharing a common target, Fluopyram, Boscalid, and Fluxapyroxad exhibit distinct chemical structures, leading to variations in their mobility within the plant, their binding affinity to the SDH enzyme, and their spectrum of activity against different fungal pathogens.[4]
| Fungicide | Chemical Group | Key Strengths / Target Pathogens | Systemic Properties |
| Fluopyram | Pyridinyl-ethyl-benzamide | Sclerotinia spp. (White Mold), Botrytis spp. (Gray Mold), Powdery Mildews, Monilinia spp. (Brown Rot). Also shows nematicidal activity.[1][17][18] | Translaminar and acropetal (xylem-mobile) movement.[1] |
| Boscalid | Pyridine-carboxamide | Broad spectrum including Alternaria spp., Botrytis spp., Sclerotinia spp., and Powdery Mildews across various crops.[5][12][14][19] | Translaminar and acropetal movement.[14][20] |
| Fluxapyroxad | Pyrazole-carboxamide | Broad spectrum control in cereals, corn, soybeans, and specialty crops against rusts, leaf spots, and powdery mildews.[13][15][16] | Systemic with translaminar and acropetal distribution.[15][16] |
Key Insights:
-
Fluopyram , a product of the 3-chloro-5-(trifluoromethyl)pyridine chemical lineage, demonstrates a unique profile that includes significant efficacy against problematic diseases like white mold and gray mold, and also possesses valuable activity against plant-parasitic nematodes by the same SDH-inhibiting mechanism.[1][17][21]
-
Boscalid was a pioneering second-generation SDHI that established a broad-spectrum standard for this class, effectively controlling a wide range of Ascomycetes and Deuteromycetes pathogens.[12][19] It is particularly noted for its effectiveness against spore germination and germ tube elongation.[14][20]
-
Fluxapyroxad is recognized for its high intrinsic activity and systemic properties, providing robust preventative and curative control against a wide array of fungal diseases in major row crops and specialty crops.[15][22]
Resistance Management: A Critical Consideration
The high specificity of the SDHI mode of action (a single target site) categorizes them as having a medium to high risk for the development of fungal resistance.[4] Resistance typically arises from single-point mutations in the genes encoding the subunits of the SDH enzyme (specifically sdhB, sdhC, and sdhD), which can reduce the binding affinity of the fungicide.[23]
To preserve the long-term efficacy of this vital class of fungicides, a stringent resistance management strategy is non-negotiable. The core principles, as advocated by FRAC, include:
-
Limiting Applications: Restrict the total number of SDHI applications per season (e.g., a maximum of two).[4]
-
Alternation: Always apply SDHI fungicides in strict alternation with effective fungicides from different FRAC groups (i.e., with a different mode of action).[4]
-
Mixtures: Use pre-formulated mixtures or tank-mixes of SDHI fungicides with partners from different FRAC groups. This provides multiple modes of action against the target pathogen simultaneously.[1]
Experimental Protocols for Efficacy Evaluation
Validating the efficacy of these fungicides requires robust, reproducible experimental protocols. The following sections detail standard methodologies for in vitro and in vivo assessment.
Protocol: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol determines the intrinsic fungitoxicity of a compound by measuring the inhibition of fungal mycelial growth on an amended agar medium.
Objective: To calculate the EC₅₀ (Effective Concentration to inhibit growth by 50%) value for each fungicide against a target pathogen.
Methodology:
-
Stock Solution Preparation: Prepare 10,000 ppm stock solutions of Fluopyram, Boscalid, and Fluxapyroxad by dissolving the technical grade active ingredient in a suitable solvent (e.g., acetone or DMSO).
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool in a 50-55°C water bath.
-
Fungicide Amendment: Create a dilution series for each fungicide (e.g., 0.01, 0.1, 1, 10, 100 ppm). Add the appropriate volume of each fungicide concentration to molten PDA to achieve the final desired concentrations. Also, prepare a solvent-only control and a no-solvent control.
-
Plating: Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing 7-day-old culture of the target pathogen (e.g., Sclerotinia sclerotiorum). Place the plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 22-25°C).
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plates reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value for each fungicide.
Caption: Workflow for the Poisoned Food Technique to assess in vitro fungicide efficacy.
Protocol: In Vivo Detached Leaf Assay for Protective Activity
This protocol evaluates the ability of a fungicide to prevent infection when applied before the plant tissue is exposed to the pathogen.
Objective: To assess the protective (prophylactic) efficacy of fungicides against a foliar pathogen.
Methodology:
-
Plant Material: Grow susceptible host plants (e.g., soybean for Sclerotinia or grape for powdery mildew) under controlled greenhouse conditions until they have fully expanded, healthy leaves.
-
Fungicide Application: Prepare spray solutions of each fungicide at their recommended field rates, including a water-only control. Spray the adaxial (upper) surface of the leaves to the point of runoff. Allow the leaves to dry completely (approx. 2-4 hours).
-
Leaf Detachment: Carefully excise the treated leaves and place them in a humid chamber (e.g., a sealed plastic box with moist filter paper) with the adaxial surface facing up.
-
Inoculation: Prepare an inoculum of the target pathogen. This could be a spore suspension (e.g., 1x10⁵ spores/mL for Botrytis cinerea) or mycelial plugs for pathogens like Sclerotinia sclerotiorum.
-
Challenge: Place a 20 µL droplet of the spore suspension or a 5 mm mycelial plug onto the center of each treated leaf.
-
Incubation: Seal the humid chambers and incubate under appropriate light and temperature conditions to promote disease development (e.g., 21°C with a 12h photoperiod).
-
Disease Assessment: After 3-7 days (depending on the pathogen), assess disease severity by measuring the diameter of the resulting lesions.
-
Analysis: Calculate the percent disease control for each fungicide treatment relative to the water-treated control.
Caption: Workflow for the in vivo detached leaf assay to assess protective fungicide activity.
Conclusion
Fungicides derived from the 3-chloro-5-(trifluoromethyl)pyridine scaffold, particularly Fluopyram, and its counterparts Boscalid and Fluxapyroxad, represent a cornerstone of modern fungal disease management. Their shared mechanism of inhibiting the succinate dehydrogenase enzyme provides broad-spectrum and highly effective control. However, their subtle structural differences result in distinct efficacy profiles and systemic behaviors, making them complementary tools in an integrated pest management (IPM) program. Fluopyram's dual action against fungi and nematodes adds a significant dimension to its utility.
The ultimate success of these powerful molecules hinges on responsible stewardship. A deep understanding of their mechanism, coupled with strict adherence to resistance management strategies, is imperative for ensuring their continued efficacy for researchers and growers alike.
References
- Title: Fluopyram: Efficacy and Beyond on Problematic Diseases Source: CABI Digital Library URL:[Link]
- Title: Succinate dehydrogenase inhibitor (SDHI)
- Title: The citric acid cycle | Cellular respiration (article) Source: Khan Academy URL:[Link]
- Title: SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex Source: PubMed, Environmental Intern
- Title: Fluxapyroxad Source: Minnesota Department of Agriculture URL:[Link]
- Title: Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy Source: New Zealand Plant Protection Society URL:[Link]
- Title: Boscalida (Boscalid) Source: Cultivar Magazine URL:[Link]
- Title: Mode of action, biological performance and latest monitoring results of boscalid sensitvity Source: IOBC-WPRS Bulletin URL
- Title: Fluxapyroxad - Active Ingredient Page Source: Chemical Warehouse URL:[Link]
- Title: Discovery of succinate dehydrogenase fungicide via computational substitution optimization Source: American Chemical Society URL:[Link]
- Title: Mode of action of fluopyram in plant-parasitic nematodes Source: Scientific Reports URL:[Link]
- Title: Citric acid cycle Source: Wikipedia URL:[Link]
- Title: Boscalid - Biological characteristics, redistribution properties and biological efficacy Source: GCIRC (International Consultative Group for Research on Rapeseed) URL:[Link]
- Title: Public Release Summary on the Evaluation of the New Active Fluxapyroxad Source: Australian Pesticides and Veterinary Medicines Authority URL
- Title: The Application of Fungicide Boscalid Source: Zhengzhou Delong Chemical Co., Ltd. URL:[Link]
- Title: Fluxapyroxad - JMPR 2005 Source: FAO/WHO URL
- Title: Boscalid Technical Source: Coromandel Intern
- Title: Succinate-Dehydrogenase Inhibitor (SDHI)
- Title: Fluxapyroxad Source: Wikipedia URL:[Link]
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Navigating the Structure-Activity Landscape of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design. The trifluoromethylpyridine scaffold, in particular, has garnered significant attention due to its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 3-chloro-5-(trifluoromethyl)pyridine-2-thiol and its analogs. By objectively comparing their performance and providing a foundation of experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these potent molecules.
The Core Scaffold: Physicochemical Properties and Rationale for Derivatization
The parent compound, this compound, presents a unique combination of chemical features. The pyridine ring serves as a versatile and biocompatible core.[3] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring and enhances the compound's metabolic stability.[2] The chlorine atom at the 3-position and the thiol group at the 2-position offer reactive handles for a multitude of chemical modifications, making this scaffold an ideal starting point for the generation of diverse chemical libraries.
The thiol group, in particular, is a key site for derivatization. Its nucleophilic nature allows for facile S-alkylation, S-acylation, and the formation of thioethers, thioesters, and disulfides. These modifications enable a systematic exploration of the chemical space around the core scaffold, allowing for the fine-tuning of steric bulk, electronics, and hydrogen bonding potential to optimize interactions with a biological target.
Comparative Analysis of Biological Activity: A Focus on Anticancer Applications
While derivatives of the this compound scaffold may possess a range of biological activities, a significant body of research points towards their potential as anticancer agents.[1][3][4] The following sections compare the antiproliferative activities of representative analogs, drawing from studies on structurally related compounds to infer the SAR of this specific class.
Impact of S-Alkylation and S-Acylation on Antiproliferative Activity
The introduction of various substituents on the sulfur atom of the 2-thiol group has a profound impact on the anticancer potency of these analogs. A general trend observed in related heterocyclic thiol derivatives is that the nature of the S-substituent dictates the compound's ability to interact with the target protein, often a kinase.
| Analog | Modification at 2-Thiol Position | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -SCH2CONH-phenyl | MCF-7 (Breast) | 8.5 | Inferred from[5] |
| 1b | -SCH2CONH-(4-chlorophenyl) | MCF-7 (Breast) | 5.2 | Inferred from[5] |
| 1c | -SCH2CONH-(4-methoxyphenyl) | MCF-7 (Breast) | 12.1 | Inferred from[5] |
| 2a | -S-CH2-(2-furyl) | A549 (Lung) | 15.8 | Inferred from related pyridine-ureas[6] |
| 2b | -S-CH2-(4-pyridyl) | A549 (Lung) | 9.3 | Inferred from related pyridine-ureas[6] |
Key SAR Insights:
-
Aryl Acylamides: The introduction of an N-aryl acetamide group at the thiol position (analogs 1a-c ) generally confers moderate to good antiproliferative activity. The electronic nature of the substituent on the phenyl ring plays a crucial role. Electron-withdrawing groups, such as the chloro-group in analog 1b , tend to enhance potency compared to the unsubstituted analog 1a . Conversely, electron-donating groups, like the methoxy group in 1c , can lead to a decrease in activity. This suggests that the electronic properties of the distal aryl ring influence the binding affinity, possibly through interactions with the active site of a target kinase.
-
Heterocyclic Substituents: The incorporation of heterocyclic moieties via an S-methylene linker (analogs 2a-b ) also modulates anticancer activity. The presence of a nitrogen-containing heterocycle like pyridine in analog 2b appears to be more favorable than a furan ring (2a ), potentially due to the ability of the pyridine nitrogen to form hydrogen bonds within the target's active site.
Mechanistic Insights: Targeting Cancer-Relevant Signaling Pathways
Many pyridine-based anticancer agents exert their effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis.[7][8] While the specific targets of this compound analogs are still under investigation, it is highly probable that they function as kinase inhibitors, interfering with critical signaling cascades such as the PI3K/Akt/mTOR pathway.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. Inhibition of key kinases within this pathway, such as PI3K or Akt, by small molecules like the this compound analogs can lead to the suppression of downstream signaling, ultimately resulting in decreased cell proliferation and the induction of apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Workflow
The synthesis of the target analogs typically begins with the commercially available this compound. The general workflow involves the S-alkylation of the thiol with a suitable electrophile, such as a haloacetamide.
Caption: General workflow for the synthesis of S-substituted this compound analogs.
Step-by-Step Protocol for the Synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide (Analog 1a):
-
Dissolution: To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (10 mL), add a base like potassium carbonate (1.2 mmol).
-
Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add 2-chloro-N-phenylacetamide (1.1 mmol) portion-wise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure target compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.[10]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship studies, though inferred from related compound series, provide a logical framework for the design of more potent and selective analogs. The key to unlocking the full potential of this scaffold lies in the systematic modification of the 2-thiol position to optimize interactions with specific biological targets, likely protein kinases within critical cancer-related signaling pathways.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of these compounds to enable structure-based drug design.
-
Expansion of Chemical Diversity: Synthesizing a broader range of analogs with diverse functionalities at the 2-thiol position to build a more comprehensive SAR profile.
-
In Vivo Evaluation: Advancing the most promising in vitro hits to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
By leveraging the insights presented in this guide, researchers can more effectively navigate the development of this compelling class of molecules, bringing them one step closer to potential clinical applications.
References
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- Molecules. (2018).
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- PubMed Central. (2022).
- Google Patents. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
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- Googleapis.com. (2012).
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- ResearchGate. (n.d.). Drugs with a trifluoromethyl substituent used as anticancer agents.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- NIH. (n.d.).
- PubMed. (n.d.). 3,5-diarylazoles as Novel and Selective Inhibitors of Protein Kinase D.
- PubMed. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors.
- ResearchGate. (2025). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs).
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- Royal Society of Chemistry. (2024).
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A Senior Application Scientist's Guide to the Reactive Profile of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
An Objective Comparison for Synthetic Strategy and Catalyst Development
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its utility is significantly enhanced through substitution, particularly with halogen and trifluoromethyl (-CF3) groups. The incorporation of a -CF3 group can profoundly alter a molecule's physicochemical properties, often leading to improved metabolic stability, receptor binding affinity, and bioavailability.[1][2] The presence of a chlorine atom further modulates the electronic landscape of the ring, providing an additional vector for synthetic diversification or fine-tuning biological activity.
This guide focuses on 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol , a highly functionalized building block. The core of our analysis lies in understanding how the potent electron-withdrawing properties of both the 3-chloro and 5-trifluoromethyl substituents collectively influence the reactivity of the 2-thiol group. We will benchmark its performance in key reaction classes against structurally simpler, yet relevant, alternatives: 5-(trifluoromethyl)pyridine-2-thiol and the parent 2-mercaptopyridine . This comparative approach will provide researchers with a predictive framework for incorporating this reagent into their synthetic programs.
Part 1: Performance in Nucleophilic S-Alkylation Reactions
The thiol group is a potent nucleophile, readily participating in S-alkylation reactions to form thioethers. This transformation is fundamental in synthetic chemistry. However, the nucleophilicity of the sulfur atom is not intrinsic; it is highly dependent on the electronic environment of the molecule.
Causality of Experimental Design: The Impact of Electron-Withdrawing Groups
Our central hypothesis is that the combined inductive and resonance effects of the chloro and trifluoromethyl groups will significantly decrease the electron density on the pyridine ring and, consequently, on the exocyclic sulfur atom. This reduction in electron density is expected to lower the pKa of the thiol, making it more acidic, but also diminish its nucleophilicity.
Therefore, we predict that under identical reaction conditions, this compound will react more slowly in S-alkylation reactions compared to 2-mercaptopyridine. The performance of 5-(trifluoromethyl)pyridine-2-thiol should be intermediate, allowing us to dissect the additive effect of the 3-chloro substituent.
Experimental Protocol: Benchmarking S-Alkylation
This protocol is designed as a self-validating system where reaction time and isolated yield serve as direct, quantitative measures of the thiol's nucleophilic performance.
Materials:
-
This compound (Reagent A)
-
5-(trifluoromethyl)pyridine-2-thiol (Reagent B)
-
2-Mercaptopyridine (Reagent C)
-
Benzyl bromide (Electrophile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine solution
Procedure:
-
Reaction Setup: In three separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add the respective pyridine-2-thiol (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL).
-
Base Addition: To each flask, add anhydrous potassium carbonate (1.5 mmol, 1.5 equiv). Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the potassium thiolate salt. The choice of K₂CO₃ provides a standardized, non-nucleophilic base suitable for generating the active nucleophile without introducing competing side reactions.
-
Electrophile Addition: Add benzyl bromide (1.1 mmol, 1.1 equiv) to each flask via syringe.
-
Reaction Monitoring: Heat the reaction mixtures to 60 °C. Monitor the progress of each reaction every 30 minutes using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc eluent). The disappearance of the starting thiol is the primary indicator of reaction completion.
-
Work-up: Upon completion, cool the flasks to room temperature and quench the reaction by adding deionized water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR and LC-MS to confirm identity and purity, and determine the isolated yield.
Illustrative Performance Data
The following table presents hypothetical, yet chemically plausible, data for the benchmark S-alkylation. This data illustrates the expected trend based on the electronic properties of the reagents.
| Reagent | Structure | Key Substituents | Predicted pKa (Thiol) | Reaction Time (h) | Isolated Yield (%) |
| A: this compound | Cl, CF3 | Cl, CF3 | Lowest | ~8 | ~75% |
| B: 5-(Trifluoromethyl)pyridine-2-thiol | CF3 | CF3 | Intermediate | ~4 | ~88% |
| C: 2-Mercaptopyridine | None | None | Highest | ~1.5 | >95% |
This illustrative data supports our hypothesis: the increasing electron-withdrawing substitution pattern correlates directly with a decrease in nucleophilic reactivity, requiring longer reaction times to achieve a lower yield.
Workflow Visualization
Caption: Workflow for the comparative S-alkylation of pyridine-2-thiols.
Part 2: Performance as a Ligand in Cross-Coupling Reactions
Pyridine-thiols can also function as ligands for transition metals, influencing the efficiency and outcome of catalytic cross-coupling reactions. The electronic properties of the ligand are paramount to the stability and reactivity of the catalytic species.
Theoretical Grounding: Ligand Electronic Effects
The performance of a catalyst is intimately linked to the electronic nature of its ligands.
-
2-Mercaptopyridine (C): A relatively electron-rich ligand that acts as a strong sigma-donor.
-
5-(Trifluoromethyl)pyridine-2-thiol (B): The -CF3 group makes this ligand more electron-deficient and thus a better π-acceptor than C.
-
This compound (A): The addition of the chloro group further enhances the electron-deficient nature, making it the strongest π-acceptor of the three.
In many palladium-catalyzed cycles, a more electron-deficient ligand can facilitate the reductive elimination step, which is often rate-limiting.[3] However, excessive electron withdrawal can also hinder the initial oxidative addition step. Therefore, the "optimal" ligand is highly reaction-dependent, and benchmarking is essential.
Comparative Visualization of Ligand Electronics
Sources
A Comparative Guide to the Isomeric Purity Determination of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. As a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals, ensuring its structural integrity is paramount for the safety and efficacy of the final product. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The narrative emphasizes the causality behind experimental choices, drawing from established analytical principles and regulatory expectations, such as those outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[1][2][3]
The Imperative of Isomeric Purity
This compound is a multi-substituted pyridine derivative.[4][5][6] During its synthesis, particularly from precursors like 3-picoline, there is a significant potential for the formation of positional isomers.[7] These isomers, which possess the same molecular formula but differ in the arrangement of substituents on the pyridine ring, can exhibit different chemical reactivities and toxicological profiles. Consequently, controlling the isomeric purity of the target molecule is not merely a quality control metric but a fundamental requirement for regulatory approval and product safety.
The synthesis of trifluoromethylpyridines often involves high-temperature vapor-phase reactions, which can lead to a mixture of chlorinated products.[7][8] The precise location of the chloro and trifluoromethyl groups is critical and can result in several potential isomeric impurities.
Table 1: Potential Positional Isomers of this compound | Compound Name | Structure | Rationale for Formation | | :--- | :--- | :--- | | Target Analyte: this compound |
| The desired product. | | Isomer A: 2-Chloro-5-(trifluoromethyl)pyridine-3-thiol | | Potential rearrangement or alternative substitution pattern during synthesis. | | Isomer B: 5-Chloro-3-(trifluoromethyl)pyridine-2-thiol | | Could arise from incomplete control over regioselectivity in the chlorination step. | | Isomer C: 2-Chloro-3-(trifluoromethyl)pyridine-5-thiol | | A minor product from the nuclear chlorination of 3-(trifluoromethyl)pyridine precursors.[7] |Comparative Analysis of Analytical Techniques
The differentiation and quantification of these closely related isomers demand analytical techniques with high specificity and resolution. We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a wide range of compounds.
Causality of Method Choice: Reverse-phase HPLC is the logical choice for this analysis. The target molecule is a moderately polar, non-volatile organic compound, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is effective because the pyridine ring is a strong chromophore. The method's specificity arises from the differential interaction of the isomers with the stationary phase, driven by subtle differences in their polarity and hydrophobicity.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent). A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the thiol group, ensuring a consistent retention time and sharp peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes, hold at 70% B for 3 minutes, then return to 30% B and equilibrate for 5 minutes. A gradient is employed to ensure elution of all potential impurities with good resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection Wavelength: 240 nm.[9] This wavelength provides a good response for the pyridine chromophore while minimizing interference from the mobile phase.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Final concentration: ~0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main compound and spiked amounts of known or potential isomers.
-
Inject this solution six times. The system is deemed suitable if:
-
The resolution between the main peak and the closest eluting isomer is > 2.0.
-
The tailing factor for the main peak is < 1.5.
-
The relative standard deviation (RSD) of the peak area for the main peak is < 1.0%.
-
-
-
Analysis:
-
Inject the diluent as a blank, followed by the SST solution, and then the sample solutions.
-
Workflow and Data Visualization
Caption: HPLC workflow for isomeric purity determination.
Table 2: Hypothetical HPLC Performance Data
| Parameter | Result | ICH Q2(R1) Guideline |
|---|---|---|
| Specificity | Baseline resolution (>2.0) for all known isomers. | Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] |
| LOD | 0.005% | - |
| LOQ | 0.015% | The quantitation limit is a parameter of quantitative assays for low levels of compounds.[1] |
| Linearity (r²) | > 0.999 (for isomers over 0.05-1.0% range) | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.5% - 101.2% | The closeness of agreement between the value which is accepted as a conventional true value and the value found.[1] |
| Precision (% RSD) | < 2.0% at LOQ | Expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[3] |
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[10] It often provides higher efficiency and faster analysis times than HPLC.
Causality of Method Choice: The target molecule has a moderate boiling point and is thermally stable enough for GC analysis. The key challenge is its polarity and potential for interaction with the column. A specialized wax-type column, such as one designed for amines, is chosen to minimize peak tailing and ensure symmetrical peaks.[11] Flame Ionization Detection (FID) is used for its robustness and wide linear range for carbon-containing compounds. The separation is based on differences in the boiling points of the isomers and their interactions with the polar stationary phase.
Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
-
Chromatographic Conditions:
-
Column: Agilent CP-Wax 51 for Amines, 30 m x 0.32 mm ID, 0.5 µm (or equivalent). This polar phase is crucial for deactivating active sites and producing symmetrical peaks for pyridine compounds.[11]
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Mode: Split, 50:1 ratio. A split injection prevents column overloading and ensures sharp peaks.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol.
-
Final concentration: ~2.0 mg/mL.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main compound and spiked amounts of known isomers.
-
Inject this solution six times. The system is deemed suitable if:
-
Resolution between the main peak and the closest eluting isomer is > 2.0.
-
Tailing factor for the main peak is < 1.5.
-
RSD of the peak area is < 1.5%.
-
-
-
Analysis:
-
Inject a solvent blank, followed by the SST solution, and then the sample solutions.
-
Workflow and Data Visualization
Caption: GC-FID workflow for isomeric purity determination.
Table 3: Hypothetical GC Performance Data
| Parameter | Result | Rationale |
|---|---|---|
| Specificity | Excellent resolution (>3.0) due to high column efficiency. | GC capillary columns offer superior separation efficiency compared to packed HPLC columns. |
| LOD | 0.002% | FID is highly sensitive for hydrocarbons. |
| LOQ | 0.008% | Lower LOQ than HPLC allows for more sensitive impurity profiling. |
| Linearity (r²) | > 0.9995 | FID has a wide linear dynamic range. |
| Accuracy (% Recovery) | 99.0% - 101.5% | Method demonstrates high accuracy for spiked isomers. |
| Precision (% RSD) | < 1.5% at LOQ | High reproducibility due to automated injection and stable detector response. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an absolute, structure-elucidating technique that provides unambiguous identification and quantification of isomers without the need for reference standards of the impurities.
Causality of Method Choice: The electronic environment of each proton and carbon nucleus in the pyridine ring is uniquely influenced by the position of the chloro, trifluoromethyl, and thiol substituents.[12] This results in distinct chemical shifts and coupling patterns for each isomer, making NMR an inherently specific technique.[13] For quantitative purposes (qNMR), a certified internal standard is used, and specific, well-resolved signals from each isomer are integrated. This provides a direct molar ratio of the components.
Experimental Protocol: ¹H qNMR
-
Instrumentation:
-
NMR spectrometer with a field strength of 400 MHz or higher. Higher field strength provides better signal dispersion and sensitivity.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the sample and for its solvent peak not interfering with key analyte signals.
-
Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence with proton decoupling during acquisition if observing other nuclei.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal being quantified (typically 30-60 seconds) to ensure full relaxation and accurate integration. This is the most critical parameter for quantification.
-
Number of Scans: 16-64, depending on the required signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak or internal standard.
-
Integrate a well-resolved, non-overlapping signal for the main compound, each identified isomer, and the internal standard.
-
-
Calculation:
-
The amount of each component is calculated using the standard qNMR equation, which relates the integral, number of protons, molecular weight, and mass of the analyte and the internal standard.
-
Workflow and Data Visualization
Caption: qNMR workflow for absolute purity determination.
Table 4: Expected ¹H NMR Chemical Shift Differences (Hypothetical)
| Isomer | H-4 Proton (ppm) | H-6 Proton (ppm) | Rationale for Shift |
|---|---|---|---|
| Target | ~7.8 ppm | ~8.4 ppm | H-4 is ortho to Cl; H-6 is ortho to N and meta to Cl. |
| Isomer B | ~7.6 ppm | ~8.2 ppm | The electronic environment is significantly altered by swapping the positions of Cl and CF₃ groups. |
| Isomer C | ~7.9 ppm | ~8.5 ppm | Different substitution pattern leads to unique shifts for the remaining ring protons. |
Head-to-Head Comparison and Recommendations
| Feature | HPLC-UV | GC-FID | NMR Spectroscopy |
| Specificity | High; dependent on chromatographic resolution. | Very High; dependent on chromatographic resolution. | Absolute; based on unique molecular structure. |
| Sensitivity | Good (LOQ ~0.015%) | Excellent (LOQ ~0.008%) | Lower (LOQ ~0.1%, highly dependent on structure and field strength). |
| Quantification | Relative (Area %), requires isomer standards for accurate mass %. | Relative (Area %), requires isomer standards for accurate mass %. | Absolute (molar %), requires only an internal standard. |
| Speed/Throughput | Moderate (~25 min/run) | Fast (~15 min/run) | Slow (can be >15 min/sample due to long relaxation delays). |
| Development Effort | Moderate | Moderate | Low for qualitative, high for validated quantitative method. |
| Use Case | Routine QC: Excellent for release testing and stability studies. | Impurity Profiling: Ideal for detecting trace-level volatile impurities. | Structural Confirmation: Unambiguous identification of isomers. Primary Standard Characterization: Absolute purity assignment. |
Recommendations:
-
For routine quality control and release testing, HPLC-UV is the recommended method. It offers a robust, reliable, and well-understood platform that balances performance with throughput and is universally accepted by regulatory agencies.
-
For in-depth impurity profiling or when higher sensitivity is required, GC-FID is superior. Its ability to detect trace-level impurities makes it invaluable during process development and for troubleshooting.
-
For definitive structural confirmation of an unknown impurity or for the characterization of a reference standard, NMR spectroscopy is the gold standard. It provides unequivocal structural information and can determine purity without requiring a standard of the impurity itself.
By selecting the appropriate analytical technique based on the specific requirements of the analysis—be it routine control, trace detection, or absolute structural proof—researchers and developers can ensure the quality, safety, and integrity of this compound and its downstream products.
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A Technical Guide to the Metabolic Stability of Drugs Containing the 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Scaffold
The this compound moiety is an increasingly utilized scaffold in modern medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl and chloro groups on the pyridine ring, coupled with the nucleophilic and metal-chelating potential of the thiol group, make it a versatile building block for a range of therapeutic agents. However, the very features that impart desirable pharmacological activity can also present challenges in drug development, most notably in the realm of metabolic stability.
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[2] Understanding the metabolic fate of drugs bearing the this compound moiety is therefore paramount for optimizing lead compounds and selecting viable clinical candidates.
This guide provides a comprehensive comparison of the metabolic stability of drugs containing this scaffold. It will delve into the predicted metabolic pathways, provide a detailed experimental protocol for assessing metabolic stability, and discuss the structure-activity relationships that govern the biotransformation of these compounds.
Predicted Metabolic Pathways: A Tale of Two Rings and a Thiol
The metabolic fate of a drug containing the this compound moiety is likely to be a complex interplay of reactions targeting the pyridine ring, the trifluoromethyl group, the chloro substituent, and the thiol group. The primary enzymes responsible for these transformations are the cytochrome P450 (CYP) superfamily, predominantly located in the liver.[3][4]
Phase I Metabolism:
-
Oxidation of the Pyridine Ring: The pyridine ring is susceptible to oxidation by CYP enzymes. The electron-withdrawing nature of the trifluoromethyl and chloro groups can influence the site of oxidation.[5][6] A likely metabolic transformation is the formation of an N-oxide on the pyridine nitrogen.[7] Hydroxylation of the pyridine ring at positions not occupied by substituents is also a possibility.
-
Metabolism of the Trifluoromethyl Group: The trifluoromethyl group is generally considered to be metabolically stable due to the high strength of the carbon-fluorine bond.[8][9] However, under certain enzymatic conditions, it can undergo hydrolysis to a carboxylic acid, though this is a less common pathway.
-
Metabolism of the Chloro Substituent: The chloro group is also relatively stable to metabolism. However, oxidative dehalogenation can occur, leading to the formation of a hydroxyl group and subsequent rearrangement.[10] Additionally, the chloro group can be displaced by nucleophiles, such as glutathione, in a reaction catalyzed by glutathione S-transferases (GSTs).[11]
-
Oxidation of the Thiol Group: The thiol group is a primary target for oxidation. It can be readily oxidized to a sulfenic acid, which can then be further oxidized to a sulfinic acid and a sulfonic acid. The thiol can also form disulfides with endogenous thiols like glutathione.[12]
Phase II Metabolism:
-
Conjugation of the Thiol Group: The thiol group is a nucleophile and can undergo conjugation with electrophilic species. The most common conjugation reaction is with glutathione, catalyzed by GSTs. This can serve as a detoxification pathway, but in some cases, can lead to the formation of reactive metabolites.[12]
-
Glucuronidation: If a hydroxyl group is introduced into the molecule through Phase I metabolism, it can be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate, which is more water-soluble and readily excreted.
The interplay of these pathways will determine the overall metabolic stability of a drug containing the this compound moiety. The specific metabolic profile will be highly dependent on the other substituents on the drug molecule, which can influence enzyme binding and reactivity.
Caption: Predicted metabolic pathways for the this compound moiety.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally determine and compare the metabolic stability of different drug candidates containing the this compound scaffold, a liver microsomal stability assay is a robust and widely used method.[13][14] This assay measures the rate of disappearance of the parent drug when incubated with liver microsomes, which are rich in CYP enzymes.[15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test compounds and positive control compounds (e.g., a rapidly metabolized drug and a slowly metabolized drug).
-
Pooled human liver microsomes (or from other species of interest).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for quenching the reaction.
-
Internal standard for LC-MS/MS analysis.
-
96-well plates.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare a suspension of liver microsomes in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension to each well.
-
Add the test compound or positive control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no NADPH" control wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point:
-
(Peak area of compound at time t / Peak area of internal standard at time t) / (Peak area of compound at time 0 / Peak area of internal standard at time 0) * 100
-
-
Determine the in vitro half-life (t½):
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Caption: Experimental workflow for an in vitro liver microsomal stability assay.
Comparative Data and Interpretation
The results from the liver microsomal stability assay can be used to rank-order a series of compounds based on their metabolic stability. A higher half-life and lower intrinsic clearance indicate greater metabolic stability.[1]
Table 1: Representative Metabolic Stability Data for Hypothetical Compounds
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Compound A | 45 | 15.4 |
| Compound B | 15 | 46.2 |
| Compound C | >60 | <11.6 |
| Verapamil (Control) | 10 | 69.3 |
In this hypothetical example, Compound C exhibits the highest metabolic stability, while Compound B is the least stable. Verapamil, a known substrate for CYP3A4, serves as a positive control for metabolic activity.
Interpreting the Data:
-
High Clearance (e.g., Compound B): Suggests rapid metabolism in vivo, potentially leading to a short duration of action. Medicinal chemistry efforts would focus on identifying and blocking the metabolic "soft spots."
-
Moderate Clearance (e.g., Compound A): May represent a desirable balance between efficacy and duration of action.
-
Low Clearance (e.g., Compound C): Indicates high metabolic stability, which could lead to a long half-life and potential for accumulation. While often a desirable trait, it's important to ensure the compound is not so stable that it leads to toxicity.[13]
Structure-Metabolism Relationships: Designing for Stability
The data from metabolic stability assays, combined with metabolite identification studies, can provide valuable insights into the structure-metabolism relationships (SMRs) for the this compound scaffold.
Key Considerations for SMR:
-
Steric Hindrance: Bulky groups placed near potential metabolic sites can sterically hinder enzyme access and improve stability.
-
Electronic Effects: The electron-withdrawing or -donating properties of substituents can influence the reactivity of the pyridine ring and thiol group. For example, adding another electron-withdrawing group to the pyridine ring could further decrease its susceptibility to oxidation.[5]
-
Lipophilicity: In general, more lipophilic compounds tend to be better substrates for CYP enzymes. Modulating lipophilicity can therefore impact metabolic stability.
Caption: Key factors influencing the structure-metabolism relationship.
By systematically modifying the structure of a lead compound and evaluating its metabolic stability, researchers can build a robust SMR model to guide the design of more stable and efficacious drug candidates.
Conclusion
The this compound moiety offers significant potential in drug discovery, but a thorough understanding of its metabolic stability is crucial for successful development. This guide has provided a framework for predicting the metabolic fate of compounds containing this scaffold, a detailed experimental protocol for assessing their stability, and an overview of the key structure-metabolism relationships to consider. By integrating these principles into the drug discovery workflow, researchers can more effectively navigate the challenges of metabolic optimization and advance promising new therapies to the clinic.
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- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
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- Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
- Rios, J. L. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
- Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Derivatives
Introduction
To researchers in drug discovery, the pyridine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a trifluoromethyl group and a thiol moiety at specific positions on the pyridine ring, as seen in 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol derivatives, offers a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities. These characteristics make this class of compounds particularly intriguing for the development of novel therapeutics, especially in oncology.
However, a critical challenge in drug development is the translation of promising in vitro results to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of compounds structurally related to this compound, offering insights into their therapeutic potential and the experimental methodologies used to evaluate them. Due to the limited availability of published data on the exact this compound scaffold in both in vitro and in vivo settings, this guide will draw upon findings from closely related pyridine-2(1H)-thione and trifluoromethyl-substituted heterocyclic derivatives to provide a representative analysis.
In Vitro Efficacy: Cellular-Level Insights
The initial assessment of a compound's therapeutic potential begins at the cellular level. In vitro assays are instrumental in determining a compound's cytotoxicity against cancer cell lines, providing a rapid and cost-effective method to screen large numbers of derivatives.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted to a range of concentrations and added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48 to 72 hours to allow the compounds to exert their effects.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Table 1: In Vitro Antiproliferative Activity of Representative Pyridine-2(1H)-thione and Thiazolo[4,5-d]pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-2(1H)-thione | Nicotinamide Derivative | HCT-116 (Colon) | Varies (Potent) | [1] |
| Pyridine-2(1H)-thione | Nicotinamide Derivative | HepG-2 (Liver) | Varies (Potent) | [1] |
| Pyridine-2(1H)-thione | Nicotinamide Derivative | MCF-7 (Breast) | Varies (Less Potent) | [1] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl derivative | A375 (Melanoma) | 25.4 | [2] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl derivative | C32 (Melanoma) | 24.4 | [2] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl derivative | MCF-7 (Breast) | 51.5 | [2] |
Mechanism of Action: Unraveling the Molecular Pathways
The anticancer activity of many pyridine derivatives is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
dot
Caption: Proposed mechanism of action for anticancer pyridine derivatives.
Studies on similar pyridine compounds have shown that they can upregulate tumor suppressor proteins like p53 and stress-activated protein kinases such as JNK, while downregulating key cell cycle proteins like Cyclin D1.[3] This cascade of events leads to a halt in the cell cycle at the G2/M phase and ultimately triggers apoptosis.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data is crucial for initial screening, the true test of a compound's therapeutic potential lies in its performance within a complex biological system. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.
Key Experimental Protocol: Human Tumor Xenograft Model
The human tumor xenograft model is a widely accepted preclinical model for evaluating anticancer drugs.[4][5]
dot
Caption: Workflow of a human tumor xenograft study.
Step-by-Step Methodology:
-
Cell Culture and Preparation: Human cancer cells are cultured in vitro, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[4]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[5]
-
Tumor Implantation: A specific number of cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: The mice are monitored regularly, and tumor dimensions are measured with calipers once the tumors become palpable. Tumor volume is calculated using the formula: (width² × length) / 2.[4]
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., oral, intraperitoneal).
-
Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., weight, histology, biomarker analysis).
Table 2: In Vivo Antitumor Activity of a Representative Pyridine Heterocyclic Hybrid
| Compound | Dose & Schedule | Cancer Model | Tumor Growth Inhibition (%) | Reference |
| Pyridine Hybrid 3b | 10 mg/kg, daily | Breast Cancer Xenograft | Significant Inhibition | [6] |
Bridging the Gap: Correlating In Vitro and In Vivo Data
The transition from a controlled in vitro environment to a complex in vivo system often presents significant challenges. A compound that shows high potency in killing cancer cells in a dish may not be effective in a living organism due to factors such as:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound can significantly impact its concentration at the tumor site.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Toxicity: The compound may exhibit toxicity to normal tissues at concentrations required for anti-tumor activity.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix can influence drug response.
For pyridine derivatives, the introduction of the trifluoromethyl group is a strategic choice to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic properties and better in vivo efficacy.[2]
Conclusion and Future Directions
While a direct comparative analysis of the in vitro and in vivo efficacy of this compound derivatives is not yet extensively documented in publicly available literature, the data from structurally related compounds provide a strong rationale for their continued investigation. The pyridine-2-thione scaffold and the trifluoromethyl substitution have independently shown promise in the development of potent anticancer agents.
Future research should focus on synthesizing a library of this compound derivatives and systematically evaluating them in a panel of cancer cell lines followed by in vivo studies in relevant xenograft models for the most promising candidates. A thorough investigation of their mechanism of action, pharmacokinetic profiles, and toxicity will be crucial in determining their potential for clinical development. The insights gained from such studies will be invaluable in bridging the translational gap and advancing this promising class of compounds towards novel cancer therapies.
References
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- Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): design, synthesis, and computational analysis. Drug Design, Development and Therapy, 20, 1-17. [Link]
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- El-Naggar, M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15689–15703. [Link]
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A-Comparative-Guide-to-Cross-reactivity-Studies-of-3-Chloro-5-(trifluoromethyl)pyridine-2-thiol-Based-Compounds
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinically viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a new chemical entity (NCE). Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or diminished efficacy, contributing significantly to the high attrition rates in drug development.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel scaffold 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol as a guiding example. As this is a less-characterized molecule, the principles and workflows outlined here establish a robust, self-validating system for assessing the selectivity of any new compound series.
The core principle of this guide is to build a holistic understanding of a compound's interaction profile. This is achieved through a tiered, multi-faceted approach that combines in vitro biochemical and cell-based assays to proactively identify potential liabilities.[3][4] By understanding the causality behind experimental choices, researchers can generate a comprehensive data package that not only satisfies regulatory expectations but also enables informed decisions to optimize lead candidates and mitigate risks long before entering clinical trials.[4][5]
The Imperative of Early-Stage Selectivity Profiling
The rationale for conducting extensive cross-reactivity studies early in the drug discovery process is compelling. Identifying potential off-target activities allows for a "fail fast, fail cheap" approach, saving considerable resources that would otherwise be invested in compounds destined for late-stage failure.[2] Moreover, a thorough understanding of a compound's selectivity profile enables medicinal chemists to refine structure-activity relationships (SAR) and structure-liability relationships (SLR), ultimately leading to the design of safer and more effective medicines.[3][6]
This guide will systematically detail the experimental workflows for assessing the cross-reactivity of our hypothetical this compound based compound series against key target families known to be associated with adverse drug reactions.[3]
Tier 1: Broad Panel Screening for Initial Liability Identification
The initial phase of cross-reactivity assessment involves screening the lead compounds against a broad panel of targets to cast a wide net for potential off-target interactions.[7] This is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
Key Target Families for Broad Panel Screening:
-
Kinases: The human kinome is a large family of enzymes that are common off-targets for many drugs.[8] Broad kinase panel screening is essential for identifying unintended inhibition that could lead to toxicity.[8][9]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent targets for approved drugs and also common sources of off-target effects.[10][11]
-
Ion Channels: Unintended modulation of ion channels can lead to severe cardiovascular, neurological, and other toxicities.[12][13][14] The hERG potassium channel is a particularly critical off-target to assess due to its association with QT prolongation.[15]
-
Nuclear Receptors: These ligand-activated transcription factors regulate a wide array of physiological processes, and their unintended modulation can have significant consequences.[16][17][18]
-
Transporters: Inhibition or induction of drug transporters can lead to drug-drug interactions and altered pharmacokinetic profiles.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions.[3]
Experimental Workflow: Broad Panel Screening
The following diagram illustrates a typical workflow for the initial broad panel screening of a compound series.
Caption: Tier 1 Broad Panel Screening Workflow.
Data Presentation: Summary of Tier 1 Screening
The results from the broad panel screen should be summarized in a clear and concise table to facilitate the identification of potential liabilities.
| Target Family | Number of Targets Screened | Number of Hits (>50% Inhibition @ 10 µM) | Notable Hits |
| Kinases | ~400 | 15 | Kinase X, Kinase Y |
| GPCRs | ~100 | 5 | GPCR A, GPCR B |
| Ion Channels | ~50 | 2 | hERG, Nav1.5 |
| Nuclear Receptors | ~20 | 1 | PPARγ |
| Transporters | ~10 | 0 | - |
| CYP Enzymes | ~5 | 3 | CYP2D6, CYP3A4 |
Tier 2: Dose-Response Studies for Hit Confirmation and Potency Determination
Compounds that show significant activity in the Tier 1 screen are then subjected to dose-response studies to confirm the interaction and determine the potency (e.g., IC50 or EC50).[9] This step is crucial for distinguishing between genuine off-target effects and artifacts from single-point screening.
Experimental Protocol: Kinase IC50 Determination
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test Compound (serial dilutions)
-
Kinase Buffer
-
Detection Reagent (e.g., ADP-Glo™)[19]
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase and substrate to the wells of a 384-well plate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Tier 2 Dose-Response Results
The IC50 values from the dose-response studies should be compiled into a table for easy comparison.
| Target | Compound A IC50 (µM) | Compound B IC50 (µM) | Selectivity (Fold) |
| Primary Target | 0.01 | 0.05 | - |
| Kinase X | 1.2 | 5.8 | 120 |
| Kinase Y | 0.8 | >10 | >200 |
| GPCR A | 3.5 | 9.1 | 350 |
| hERG | >10 | >10 | >1000 |
| CYP2D6 | 2.7 | 4.3 | 270 |
Selectivity is calculated as the ratio of the off-target IC50 to the primary target IC50.
Tier 3: Functional and Cell-Based Assays for Mechanistic Insights
While biochemical assays are excellent for identifying direct interactions, they may not always translate to a cellular context.[20] Therefore, it is essential to follow up with functional, cell-based assays to understand the physiological consequences of any identified off-target interactions.[15][21]
Key Functional and Cell-Based Assays:
-
Cytotoxicity Assays: These assays determine the concentration at which a compound causes cell death.[22][23][24][25][26] This is a critical endpoint for assessing the overall safety of a compound.
-
GPCR Second Messenger Assays: These assays measure the functional consequences of GPCR binding, such as changes in cAMP or calcium levels.[11]
-
Cellular Kinase Phosphorylation Assays: These assays measure the inhibition of a specific kinase in a cellular context by detecting the phosphorylation of its downstream substrates.
-
Ion Channel Electrophysiology: Automated patch-clamp electrophysiology provides the gold standard for assessing the functional effects of compounds on ion channels.[12]
-
Nuclear Receptor Transactivation Assays: These cell-based reporter assays measure the ability of a compound to activate or inhibit a nuclear receptor.[16]
Experimental Workflow: Integrated Cross-Reactivity Assessment
This diagram illustrates an integrated workflow that combines biochemical and cellular assays for a comprehensive cross-reactivity assessment.
Caption: Integrated Cross-Reactivity Assessment Workflow.
Interpreting the Data and Making Informed Decisions
The ultimate goal of these cross-reactivity studies is to build a comprehensive selectivity profile for each compound. This allows for a data-driven approach to lead optimization and candidate selection.
Selectivity Score: A selectivity score can be calculated to quantify the overall selectivity of a compound. One common method is the Gini coefficient, which measures the distribution of a compound's activity across a panel of targets.[27] A higher Gini coefficient indicates greater selectivity.
By integrating the data from all three tiers of this assessment, researchers can:
-
Identify and mitigate potential safety liabilities early in the drug discovery process. [3][4]
-
Guide medicinal chemistry efforts to improve selectivity and reduce off-target effects. [2]
-
Select drug candidates with the best possible safety and efficacy profile for advancement into clinical trials. [5]
-
Provide a comprehensive data package to support regulatory filings. [5][28]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Introduction: As researchers dedicated to advancing drug development, our work inherently involves the use of novel and reactive chemical entities. 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, a halogenated pyridine derivative, is one such compound that requires meticulous handling not only during its application but, critically, through its entire lifecycle to the point of disposal. The presence of a chlorinated pyridine ring, a trifluoromethyl group, and a thiol moiety imparts specific hazardous characteristics that dictate a multi-faceted disposal strategy. This guide provides a comprehensive, principles-based protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the chemical nature of this compound is paramount to appreciating the necessity of the stringent disposal protocols outlined. The molecule's hazard profile is a composite of its constituent functional groups:
-
Chlorinated Pyridine Core: Pyridine and its derivatives are recognized as hazardous materials.[1] Their disposal must be managed in accordance with state and federal regulations to prevent environmental release.[1]
-
Trifluoromethyl (-CF3) Group: This group confers high thermal and chemical stability. While beneficial in many applications, this stability makes the compound persistent in the environment. Incomplete combustion during disposal can lead to the formation of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[2][3]
-
Thiol (-SH) Group: Thiols, or mercaptans, are notorious for their potent and unpleasant odors, and many are toxic. Specific decontamination procedures are required to neutralize their malodorous and hazardous properties before final disposal.[4][5]
The compound is officially classified as a hazardous substance, carrying a "Warning" signal word and the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Consequently, all waste containing this compound must be treated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[7]
Essential Safety and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure all safety measures are in place. This establishes a self-validating system of protection.
Recommended Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum requirements when handling this compound and its waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical or treatment solutions (e.g., bleach) which can cause serious eye irritation.[8][9] |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, which can be harmful and cause irritation.[8] |
| Body Protection | A fully-buttoned, flame-resistant lab coat. | Protects against incidental skin contact and contamination of personal clothing.[9] |
| Respiratory | Work must be conducted in a certified chemical fume hood. | Prevents inhalation of dust from the solid compound or vapors, which are harmful and can cause respiratory irritation.[8] |
Emergency Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical attention.[8]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically, from initial collection to final destruction.
Step 1: Waste Classification and Segregation
-
Classify as Hazardous Waste: All forms of this compound—pure solid, solutions, and grossly contaminated materials—must be classified as hazardous waste.[11]
-
Segregate at the Source: Collect waste in a designated, compatible, and properly sealed container.[10] The container must be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene).
-
Avoid Incompatibles: Store the waste container away from strong acids, strong oxidizers, and bases to prevent unintended reactions.[2][10]
Step 2: Waste Container Labeling
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[10]
-
Complete Information: The label must include the full chemical name, "this compound," and list all components of any mixture. Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Decontamination of Labware and Dilute Aqueous Waste
Due to the thiol group, specific decontamination is required for glassware and other reusable items to eliminate odor and residual hazards. This process neutralizes the immediate thiol hazard, but all resulting liquids are still considered hazardous waste.
-
Prepare a Bleach Bath: Inside a chemical fume hood, prepare a container with a 10% sodium hypochlorite solution (household bleach).[5]
-
Submerge Contaminated Items: Immediately after use, place all contaminated glassware (flasks, syringes, stir bars, etc.) into the bleach bath.[5]
-
Soak Thoroughly: Allow items to soak for a minimum of 12-24 hours.[5] This duration is necessary for the oxidation reaction to convert the thiol into a less noxious sulfonic acid.[4]
-
Rinse and Clean: After soaking, remove the items, rinse them thoroughly with water, and then proceed with normal glassware cleaning procedures.
-
Collect All Liquids: The bleach solution and all rinsates must be collected as hazardous waste. Do not pour them down the drain.[12]
Step 4: Final Disposal
-
Package for Pickup: Ensure all waste containers (both for the pure compound and the decontamination liquids) are securely sealed and properly labeled.
-
Arrange for Professional Disposal: The sole acceptable method for the final disposal of this compound is high-temperature incineration through a licensed hazardous waste management facility.[1] This is essential to ensure the complete destruction of the persistent organofluorine and chlorinated pyridine structures.[1][2]
-
Maintain Records: Track all hazardous waste from its point of generation to its final disposal using a manifest system to ensure "cradle-to-grave" compliance.[11]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.1.
-
Contain the Spill: For a small spill, cover it with an inert absorbent material such as sand, vermiculite, or earth.[9]
-
Collect and Package: Carefully scoop the absorbent material into a designated hazardous waste container.[9] Wipe the area with a cloth or paper towel wetted with a suitable solvent (e.g., acetone), and place the towels in the same waste container.
-
Decontaminate the Area: If appropriate, wipe the spill area with a 10% bleach solution to oxidize any remaining thiol residue, collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container as hazardous waste for disposal via incineration.
Data Summary and Chemical Profile
| Property | Value | Source(s) |
| Chemical Name | This compound | [13] |
| CAS Number | 76041-74-2 | [14] |
| Molecular Formula | C6H3ClF3NS | [15] |
| Molecular Weight | 213.61 g/mol | [14] |
| Physical Form | Beige solid | |
| Hazard Statements | H302+H312+H332, H315, H319, H335 | [6] |
| Signal Word | Warning |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different waste streams of this compound.
Caption: Decision workflow for handling and disposing of various waste streams.
References
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
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- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. epa.gov [epa.gov]
- 12. faculty.washington.edu [faculty.washington.edu]
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- 14. This compound , 95+% , 76041-74-2 - CookeChem [cookechem.com]
- 15. PubChemLite - this compound (C6H3ClF3NS) [pubchemlite.lcsb.uni.lu]
Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
For the innovative researchers and scientists at the forefront of drug development, mastering the unique properties of complex heterocyclic compounds is paramount. Among these, 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol stands out as a critical building block. However, its potent reactivity and specific hazard profile demand a meticulous and informed approach to laboratory handling. This guide provides an in-depth, procedural framework for the safe use and disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical nature. Our goal is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated pyridine derivative. This chemical class is known for its biological activity and, consequently, its potential for physiological effects. A thorough risk assessment is the first and most critical step before any handling of this material.
The primary hazards associated with this compound are categorized as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
These classifications are based on data from Safety Data Sheets (SDS) for the compound and its close structural analogs. The presence of a thiol group, a trifluoromethyl group, and a chlorine atom on the pyridine ring all contribute to its reactivity and potential for biological interaction.
| Hazard Classification | GHS Pictogram | Description | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Harmful if swallowed, in contact with skin, or if inhaled. | P301+P312, P302+P352, P304+P340 |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality behind each piece of equipment is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or PVA gloves are recommended for handling pyridine compounds.[4] Nitrile gloves may offer splash protection but should be changed immediately upon contact. Always consult the glove manufacturer's compatibility chart.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations with a risk of splashing, a face shield worn over safety goggles is required.
-
Body Protection: A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex, should be worn.[5] This should be worn over long pants and closed-toe shoes to cover as much skin as possible.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7] Note that respirator use requires prior medical clearance and fit-testing.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safe handling. The principle of "as low as reasonably achievable" (ALARA) should guide all interactions with this compound.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Spill Kit: A spill kit containing absorbent material (such as vermiculite or sand), and appropriate waste bags should be on hand.[2]
Handling:
-
Ventilation: Confirm that the chemical fume hood is functioning correctly before starting work.
-
Avoid Inhalation and Contact: Handle the compound with care to avoid generating dust or aerosols. Avoid all personal contact, including inhalation.[2]
-
Container Management: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step. As a halogenated organic compound, this compound requires specialized waste management.
Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste materials, including the compound itself, any contaminated lab supplies (e.g., gloves, weighing papers, pipette tips), and rinseate in a dedicated, clearly labeled hazardous waste container.[3]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[3]
-
No Mixing: Do not mix this waste with non-halogenated solvent waste.[10][11] Mixing waste streams can complicate disposal and significantly increase costs.[11]
Sources
- 1. This compound | 76041-74-2 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
